Deceth-4 phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12674-35-0 |
|---|---|
Molecular Formula |
C12H29O6P |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-decoxyethanol;phosphoric acid |
InChI |
InChI=1S/C12H26O2.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4) |
InChI Key |
DKELNUBFYRNPMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Deceth-4 Phosphate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure and Properties of Deceth-4 Phosphate
This compound is a versatile anionic surfactant and emulsifier with applications across various industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, as well as its potential biological interactions, is crucial for leveraging its capabilities in formulation and delivery systems. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and general experimental methodologies.
Chemical Identity and Structure
This compound is the ester of decyl alcohol that has been ethoxylated with an average of four units of ethylene oxide, and then phosphated.[1][2] Its chemical structure consists of a hydrophobic decyl group, a hydrophilic polyoxyethylene chain, and an anionic phosphate group. This amphiphilic nature is the basis for its surface-active properties.
The chemical name for this compound is Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-, phosphate.[3] It is also known by various synonyms, including PEG-4 Decyl ether phosphate and Polyoxyethylene (4) decyl ether phosphate.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that as a commercial product, it often exists as a mixture of molecules with varying degrees of ethoxylation, and the provided data represents average or typical values.
| Property | Value | Reference |
| CAS Number | 52019-36-0 | [3] |
| Molecular Formula | C12H29O6P | [3] |
| Molecular Weight | ~300.33 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Solubility | Excellent solubility in water | [4] |
| Boiling Point | 275.1°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 70.7°C (Predicted) | [4] |
Applications in Research and Drug Development
While primarily utilized in the cosmetics and personal care industries as an emulsifier, cleansing agent, and surfactant, the properties of this compound and similar alkyl ether phosphates present potential applications in the pharmaceutical sciences.[3][5] Surfactants are critical components in various drug delivery systems, where they can act as:
-
Solubilizing agents: to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Emulsifiers: to create stable oil-in-water (o/w) or water-in-oil (w/o) emulsions for topical, oral, or parenteral drug delivery.
-
Wetting agents: to improve the dispersion of solid APIs in liquid formulations.
-
Permeation enhancers: to facilitate the transport of drugs across biological membranes.
The anionic nature of the phosphate group can also offer opportunities for electrostatic interactions with APIs or other excipients, potentially leading to the formation of structured delivery systems.
Experimental Protocols
General Synthesis of Alkyl Ether Phosphates
A common method for the synthesis of alkyl ether phosphates involves the reaction of an alcohol ethoxylate with a phosphating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid.
Methodology:
-
The ethoxylated decyl alcohol is charged into a reaction vessel equipped with a stirrer, thermometer, and an inert gas inlet.
-
The phosphating agent (e.g., phosphorus pentoxide) is added portion-wise to the alcohol ethoxylate under controlled temperature to manage the exothermic reaction.
-
The reaction mixture is stirred at a specific temperature for a defined period to ensure complete reaction.
-
The resulting crude product, a mixture of mono- and di-phosphate esters, is then subjected to purification.
Purification of Phosphate Esters
Purification of the crude phosphate ester product is often necessary to remove unreacted starting materials and byproducts.
Methodology:
-
The crude product can be washed with an acidic aqueous solution to remove any inorganic phosphate byproducts.
-
Subsequent washing with water can be performed to remove any remaining water-soluble impurities.
-
The organic phase containing the phosphate esters is then dried, often under reduced pressure, to remove residual water.
-
Further purification, if required, can be achieved through chromatographic techniques.
Analysis of Alkyl Phosphate Esters
The composition of the final product, particularly the ratio of mono- to di-esters, can be determined using various analytical techniques.
Methodology:
-
Titration: Acid-base titration can be used to determine the acid value of the phosphate ester mixture, which provides information about the overall concentration of acidic phosphate groups.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), can be used to separate and quantify the different components of the mixture. Derivatization may be necessary to improve the volatility of the phosphate esters for GC analysis.
-
Spectroscopy: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the different phosphate species present in the sample.
Role in Emulsion Formation
The primary function of this compound is to act as an emulsifier, stabilizing the dispersion of two immiscible liquids, such as oil and water. Its amphiphilic structure allows it to position itself at the oil-water interface, reducing the interfacial tension and preventing the coalescence of the dispersed droplets.
Biological Considerations
The biological effects of this compound have not been extensively studied in the context of drug development. However, as an ethoxylated surfactant, its interaction with biological systems is of interest. Ethoxylated surfactants can potentially interact with cell membranes, which may influence drug absorption. Some studies on other ethoxylated surfactants have suggested the potential for biological activity, and therefore, the toxicological profile of any formulation containing this compound would need to be thoroughly evaluated.
Conclusion
This compound is a well-characterized anionic surfactant with established utility as an emulsifier. For researchers and drug development professionals, its potential as a pharmaceutical excipient warrants further investigation. Its ability to modify solubility, create stable emulsions, and potentially interact with biological membranes makes it a candidate for various drug delivery applications. A comprehensive understanding of its physicochemical properties and the adaptation of general experimental protocols for its synthesis and analysis are essential for its successful application in pharmaceutical formulations. Further research into its specific biological interactions and toxicological profile will be necessary to fully realize its potential in the pharmaceutical field.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CN101125861A - Method for synthesizing fatty alcohol-polyoxyethylene ether phosphate - Google Patents [patents.google.com]
- 3. This compound , 99% , 52019-36-0 - CookeChem [cookechem.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. ILCO PHOS 209 - ILCO Chemikalien - 52019-36-0 - Knowde [knowde.com]
An In-depth Technical Guide to Deceth-4 Phosphate: Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deceth-4 phosphate is a synthetic anionic surfactant of the alkyl ether phosphate family, valued for its emulsifying, cleansing, and stabilizing properties. This technical guide provides a comprehensive overview of its synthesis, mechanism of action as a surfactant, and its biological effects. While primarily utilized in the cosmetics and personal care industries, its properties as a surfactant may present opportunities in pharmaceutical formulations. This document details a probable synthesis pathway, methods for its characterization, and protocols for evaluating its efficacy and safety.
Introduction
This compound is the ester of decyl alcohol ethoxylate and phosphoric acid.[1][2] Structurally, it is a polyethylene glycol (PEG) ether of decyl alcohol, with the "-4" designating the average number of ethylene oxide units in the hydrophilic chain.[3][4] Its amphiphilic nature, possessing both a hydrophobic decyl chain and a hydrophilic phosphate-ethoxylate head, allows it to effectively reduce the surface tension between immiscible liquids like oil and water, making it a potent emulsifier and surfactant.[5][6] This property is fundamental to its widespread use in creams, lotions, shampoos, and other personal care products to create stable and homogenous formulations.[2][] While its application in drug development is not extensively documented, its surfactant properties are relevant for the formulation of poorly soluble active pharmaceutical ingredients (APIs).
Synthesis of this compound
The synthesis of this compound is a two-step process: ethoxylation of the starting alcohol followed by phosphorylation.
Step 1: Ethoxylation of Decyl Alcohol
Decyl alcohol is first reacted with ethylene oxide to form decyl alcohol ethoxylate (deceth-4). This reaction is typically carried out at elevated temperatures and pressures in the presence of a basic catalyst, such as potassium hydroxide (KOH).[8][9] The degree of ethoxylation is controlled by the stoichiometry of the reactants.
Step 2: Phosphorylation of Deceth-4
The resulting decyl alcohol ethoxylate is then phosphated to yield this compound. Various phosphorylating agents can be used, with polyphosphoric acid or phosphorus pentoxide being common in industrial settings.[10] The reaction conditions are controlled to favor the formation of the monoester over the diester, as the monoalkyl phosphate esters are known to exhibit better solubility and foaming properties.[11]
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a generalized procedure based on established methods for the synthesis of alkyl ether phosphates.
Materials:
-
Decyl alcohol
-
Ethylene oxide
-
Potassium hydroxide (catalyst)
-
Polyphosphoric acid
-
Inert gas (e.g., Nitrogen)
-
Deionized water
-
Toluene
-
Sodium chloride
Procedure:
-
Ethoxylation:
-
In a high-pressure reactor, add decyl alcohol and a catalytic amount of potassium hydroxide.
-
Purge the reactor with nitrogen to remove any air.
-
Heat the mixture to 150-180°C.[9]
-
Introduce a controlled amount of ethylene oxide into the reactor to achieve an average of four ethoxylate units per molecule.
-
Maintain the reaction under pressure (1-2 bar) until the desired degree of ethoxylation is achieved, monitoring the reaction progress by measuring the decrease in pressure.[8]
-
Cool the reactor and purge with nitrogen. The resulting product is deceth-4.
-
-
Phosphorylation:
-
In a separate reaction vessel, add the synthesized deceth-4.
-
Slowly add polyphosphoric acid to the stirred deceth-4 at a controlled temperature (e.g., 50-70°C) to manage the exothermic reaction. The molar ratio of deceth-4 to the phosphorylating agent will influence the monoester to diester ratio.[11]
-
Continue stirring the mixture at the set temperature for several hours until the reaction is complete, as monitored by techniques like ³¹P NMR.
-
Upon completion, the reaction mixture can be neutralized with a suitable base to the desired pH.
-
-
Purification:
-
The crude this compound can be purified by washing with a brine solution to remove unreacted starting materials and water-soluble byproducts.
-
The organic layer is then separated and the solvent removed under reduced pressure to yield the final product.
-
Data Presentation: Expected Product Characteristics
| Parameter | Expected Value/Characteristic | Analysis Method |
| Appearance | Colorless to yellowish viscous liquid | Visual Inspection |
| Solubility | Soluble in water and polar organic solvents | Miscibility Test |
| Purity | >95% | HPLC |
| Average Ethoxylation | 4 units | ¹H NMR Spectroscopy |
| Phosphate Content | To be determined | Elemental Analysis, ³¹P NMR |
| Acid Value | To be determined | Titration |
Mechanism of Action
The primary mechanism of action of this compound is based on its properties as an anionic surfactant.
Emulsification
As an amphiphilic molecule, this compound spontaneously migrates to the interface between oil and water phases. The hydrophobic decyl tail orients into the oil phase, while the hydrophilic phosphate-ethoxylate head orients into the water phase. This reduces the interfacial tension between the two phases, allowing for the formation of a stable emulsion of finely dispersed oil droplets in water (or vice versa).
Caption: Interfacial action of this compound.
Micelle Formation
Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water. This phenomenon is crucial for its cleansing action, as the hydrophobic core of the micelles can encapsulate oily dirt and remove it from surfaces.
Caption: Diagram of a micelle formed by this compound.
Biological Effects and Cytotoxicity
The biological effects of this compound are primarily related to its surfactant properties. At high concentrations, surfactants can disrupt biological membranes, leading to cell lysis and cytotoxicity.[12] This is a critical consideration in the development of formulations for topical or internal use. The cytotoxicity of surfactants is generally ranked as cationic > anionic > amphoteric > non-ionic.[6] As an anionic surfactant, this compound's potential for irritation should be carefully evaluated.
Experimental Protocol: In Vitro Cytotoxicity Assessment using LDH Assay
This protocol provides a general method for assessing the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations
-
LDH cytotoxicity assay kit
-
96-well microplates
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in serum-free culture medium.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (lysis buffer provided with the kit).
-
Incubate the plate for a defined period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂.
-
-
LDH Assay:
-
After incubation, carefully collect the supernatant from each well.
-
Follow the instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% cell death).
-
Applications in Drug Development
While not a primary application, the surfactant properties of this compound suggest its potential use in pharmaceutical formulations, particularly for:
-
Solubilization of Poorly Soluble Drugs: The formation of micelles can increase the solubility of hydrophobic drugs, potentially improving their bioavailability.
-
Emulsion-Based Drug Delivery Systems: It can be used to formulate stable oil-in-water emulsions for the delivery of lipophilic drugs, either orally or topically.
Further research is required to fully evaluate the safety and efficacy of this compound in drug delivery systems.
Conclusion
This compound is a versatile anionic surfactant with well-established synthesis pathways and a clear mechanism of action related to its amphiphilic nature. Its primary role in the cosmetic industry highlights its effectiveness as an emulsifier and cleansing agent. While its direct application in drug development is not yet prominent, its fundamental properties as a surfactant offer potential in the formulation of drug delivery systems. A thorough understanding of its synthesis, characterization, and biological effects, particularly its cytotoxicity profile, is essential for any future exploration of its use in pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. altmeyers.org [altmeyers.org]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethoxylation - Wikipedia [en.wikipedia.org]
- 9. US4967017A - Alcohol ethoxylates of reduced EO content or residual PO content - Google Patents [patents.google.com]
- 10. This compound | 52019-36-0 | Benchchem [benchchem.com]
- 11. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]
- 12. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deceth-4 phosphate is a versatile anionic surfactant belonging to the class of alkyl ethoxylate phosphates. Its amphiphilic nature, arising from a hydrophobic decyl chain, a hydrophilic polyethylene glycol chain (with an average of four ethylene oxide units), and a phosphate head group, underpins its diverse applications in chemical research and development. This technical guide elucidates the core functions of this compound, delving into its physicochemical properties, synthesis, and key applications as an emulsifying agent, stabilizer, and potential component in drug delivery systems. Detailed experimental protocols and characterization methods are provided to facilitate its practical application in a research setting.
Introduction
This compound, with the CAS Number 52019-36-0, is a phosphate ester of decyl alcohol ethoxylate.[1] As a surface-active agent, it effectively reduces surface and interfacial tension, making it a valuable tool in various chemical processes.[2] Its primary functions stem from its ability to form and stabilize emulsions, disperse particles, and modify the properties of interfaces. While extensively utilized in the cosmetics and personal care industry as a cleanser and emulsifier, its utility in chemical research, particularly in polymerization and formulation science, is significant.[2] This guide focuses on the technical aspects of this compound relevant to a research and drug development audience.
Physicochemical Properties
The performance of this compound in various applications is dictated by its physicochemical properties. A summary of key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52019-36-0 | [1] |
| Molecular Formula | C12H29O6P | [1] |
| Appearance | Viscous liquid | General Knowledge |
| HLB Value (Calculated) | ~8.6 (for Deceth-3) | [3] |
| Solubility | Dispersible in water | General Knowledge |
Core Functions and Applications in Chemical Research
Emulsification and Stabilization
One of the primary functions of this compound is its role as an emulsifier, particularly for oil-in-water (O/W) emulsions. Its HLB value, estimated to be in the range suitable for O/W emulsifiers, allows it to stabilize droplets of an immiscible liquid within another.[3] This is crucial in various chemical processes, including:
-
Emulsion Polymerization: Ethoxylated phosphate esters are utilized as primary emulsifiers in the synthesis of latex polymers.[4][5] They contribute to the stability of the monomer droplets and the resulting polymer particles, influencing the final properties of the latex, such as water resistance and adhesion.[4]
-
Formulation of Agrochemicals and Coatings: In the formulation of pesticides, herbicides, and paints, this compound can be used to create stable emulsions of active ingredients or binders in an aqueous medium.
The logical workflow for the role of this compound in creating a stable emulsion is depicted in the following diagram:
Role in Drug Delivery Systems
The ability of ethoxylated phosphate esters to form and stabilize microemulsions makes them promising excipients in the development of drug delivery systems.[6] Microemulsions are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, and surfactant(s). They can enhance the solubility and bioavailability of poorly water-soluble drugs.[7]
This compound can act as a surfactant or co-surfactant in the formulation of oral, topical, or parenteral microemulsion-based drug delivery systems.[6] Its interaction with biological membranes, a crucial aspect of drug delivery, is an area of active research. Surfactants can modulate membrane permeability, potentially enhancing drug absorption.[8]
The following diagram illustrates a generalized workflow for the formulation of a microemulsion-based drug delivery system:
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the synthesis, characterization, and application of ethoxylated phosphate esters like this compound.
Synthesis of this compound (Illustrative Protocol)
This protocol is a generalized procedure for the phosphation of an alcohol ethoxylate.[9][10]
Materials:
-
Decyl alcohol ethoxylate (average 4 moles of ethylene oxide)
-
Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Heating mantle
Procedure:
-
Charge the reaction vessel with the decyl alcohol ethoxylate.
-
Heat the vessel to 60-70°C under a gentle stream of nitrogen to remove any residual moisture.
-
Cool the vessel to 40-50°C.
-
Slowly add phosphorus pentoxide or polyphosphoric acid to the stirred alcohol ethoxylate. The addition should be controlled to maintain the reaction temperature below 80°C.
-
After the addition is complete, continue stirring at 70-80°C for 2-4 hours.
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Once the desired acid value is reached, cool the product to room temperature. The resulting product is a mixture of mono- and di-phosphate esters.
Characterization of this compound
4.2.1. Determination of Acid Value (Potentiometric Titration)
Materials:
-
This compound sample
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M in ethanol)
-
Toluene or a suitable solvent mixture
-
Potentiometric titrator with a pH electrode
Procedure:
-
Accurately weigh a sample of this compound into a beaker.
-
Dissolve the sample in a suitable solvent.
-
Titrate the solution with the standardized KOH solution using the potentiometric titrator.
-
Record the volume of KOH solution required to reach the first and second inflection points, which correspond to the neutralization of the mono- and di-phosphate esters, respectively.
-
Calculate the acid value based on the volume of titrant and the weight of the sample.
4.2.2. Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value can be estimated using Griffin's method for non-ionic precursors or determined experimentally.[11]
Experimental Method (Illustrative - Emulsion Stability):
-
Prepare a series of emulsions with varying ratios of two emulsifiers with known HLB values, one high and one low (e.g., this compound and a low HLB surfactant).
-
Use these emulsifier blends to emulsify a specific oil.
-
Observe the stability of the emulsions over time (e.g., by monitoring phase separation).
-
The emulsifier blend that produces the most stable emulsion has an HLB value that corresponds to the required HLB of the oil. The HLB of the unknown surfactant can then be calculated.
Preparation of an Oil-in-Water (O/W) Emulsion
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous phase (deionized water)
-
High-shear homogenizer
Procedure:
-
Prepare the oil phase by dissolving any oil-soluble components in the chosen oil.
-
Prepare the aqueous phase by dissolving this compound and any water-soluble components in deionized water.
-
Heat both phases separately to 70-75°C.
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes.
-
Cool the emulsion to room temperature with gentle stirring.
Conclusion
This compound is a multifunctional anionic surfactant with significant utility in chemical research beyond its common applications in consumer products. Its roles as an emulsifier in polymerization and a stabilizer in complex formulations are well-established. Furthermore, its potential as an excipient in advanced drug delivery systems highlights a promising area for future research. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers and scientists to effectively utilize this compound and similar ethoxylated phosphate esters in their work. Further investigation into its specific interactions with biological systems will undoubtedly expand its application in the field of drug development.
References
- 1. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. discover.univarsolutions.com [discover.univarsolutions.com]
- 5. colonialchem.com [colonialchem.com]
- 6. Development Process for Microemulsion Formulation - CD Bioparticles [cd-bioparticles.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to Deceth-4 Phosphate (CAS Number: 52019-36-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deceth-4 phosphate, with the CAS number 52019-36-0, is an anionic surfactant belonging to the family of alkyl ethoxylate phosphates. It is the phosphate ester of decyl alcohol ethoxylate, where the decyl alcohol has been reacted with an average of four units of ethylene oxide.[1][2] Its amphiphilic nature, combining a hydrophobic decyl chain and a hydrophilic phosphate and ethoxylate portion, makes it an effective emulsifier and surfactant.[1][] While its primary applications are in the cosmetics and personal care industries for stabilizing emulsions and as a cleansing agent, its structural characteristics suggest potential utility in pharmaceutical formulations, particularly in the development of drug delivery systems.[][4][5] This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its physicochemical properties, potential applications in drug development, and relevant experimental protocols.
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in publicly accessible literature. The following tables summarize the available information and provide illustrative values based on chemically similar compounds.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 52019-36-0 | [6] |
| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-, phosphate | [7] |
| Synonyms | PEG-4 Decyl ether phosphate, Polyoxyethylene (4) decyl ether phosphate | [8] |
| Molecular Formula | C12H29O6P (representative) | [7] |
| Molecular Weight | Approximately 300.33 g/mol | [7] |
| Appearance | Colorless liquid | [9] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Boiling Point | 275.1°C at 760 mmHg | [9] |
| Flash Point | 70.7°C | [9] |
| Solubility | Excellent solubility in water | [9] |
| Hydrophilic-Lipophilic Balance (HLB) | Estimated 8-10 (Illustrative) | [10][11] |
| Critical Micelle Concentration (CMC) | Not specified (Illustrative range: 10⁻⁴ to 10⁻³ M) | N/A |
| Viscosity | Not specified (Varies with concentration and temperature) | N/A |
| pH of 1% Aqueous Solution | Acidic (Illustrative range: 2-3) | [12] |
Synthesis and Manufacturing
Phosphate esters of alcohol ethoxylates are typically synthesized by the phosphation of the corresponding alcohol ethoxylate.[13] The reaction can be carried out using various phosphating agents, with phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) being common choices.[13] The choice of phosphating agent and the reaction conditions can influence the ratio of monoester to diester in the final product, which in turn affects the surfactant's properties.[14]
Synthesis of this compound.
Potential Applications in Drug Development
While specific data on this compound in pharmaceutical applications is scarce, the properties of ethoxylated phosphate esters suggest their potential as excipients in various drug delivery systems.
Emulsifiers for Topical and Oral Formulations
As an effective oil-in-water emulsifier, this compound can be used to formulate stable creams, lotions, and microemulsions for topical drug delivery.[][15] For oral drug delivery, it could be a component in self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.[4]
Solubilizing Agent
The surfactant properties of this compound can be utilized to increase the solubility of hydrophobic active pharmaceutical ingredients (APIs) in aqueous formulations.[16]
Emulsification Mechanism.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates micelle formation.
-
Method: Surface Tensiometry
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of inflection in the curve.
-
Characterization of Emulsions
-
Method: Droplet Size Analysis
-
Principle: The size distribution of the dispersed phase droplets is a critical parameter for emulsion stability and performance.
-
Procedure:
-
Prepare an oil-in-water emulsion using this compound as the emulsifier.
-
Dilute the emulsion to an appropriate concentration.
-
Measure the droplet size distribution using dynamic light scattering (DLS) or laser diffraction.
-
Emulsion Characterization Workflow.
Biological Effects and Safety
As a surfactant, this compound's primary biological effect is its interaction with cell membranes. At sufficient concentrations, surfactants can disrupt the lipid bilayer, leading to increased membrane permeability and, eventually, cell lysis.[17] The ethoxylate chain and the phosphate group will influence its interaction with biological surfaces.
The safety of polyoxyethylene alkyl ethers has been reviewed, and they are considered safe for use in cosmetic products when formulated to be non-irritating.[18] However, for pharmaceutical applications, especially for internal use, a thorough toxicological evaluation would be necessary.
Conclusion
This compound is a versatile anionic surfactant with established applications in the cosmetics industry. While its use in drug development is not well-documented, its physicochemical properties as an emulsifier and solubilizing agent suggest its potential as a valuable excipient in pharmaceutical formulations. Further research is needed to establish a comprehensive technical profile, including specific quantitative data and detailed safety assessments, to fully evaluate its utility for researchers, scientists, and drug development professionals.
References
- 1. This compound , 99% , 52019-36-0 - CookeChem [cookechem.com]
- 2. altmeyers.org [altmeyers.org]
- 4. Phosphate Esters Supplier & Manufacturer India | Pharcos [pharcos.co.in]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. This compound | 52019-36-0 [chemicalbook.com]
- 7. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Deceth series HLB value for hard surface cleaner applications.pdf [slideshare.net]
- 11. HLB Calculator - Materials [hlbcalc.com]
- 12. This compound | 52019-36-0 | Benchchem [benchchem.com]
- 13. blog.ethox.com [blog.ethox.com]
- 14. researchgate.net [researchgate.net]
- 15. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]
- 16. phexcom.com [phexcom.com]
- 17. Effects of 2 Polyoxyethylene Alkyl Ethers on the Function of Intestinal P-glycoprotein and Their Inhibitory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cosmileeurope.eu [cosmileeurope.eu]
Theoretical Models of Deceth-4 Phosphate Micelle Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models governing the formation of micelles by Deceth-4 phosphate, an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery and formulation development. While specific quantitative data for this compound is not extensively available in public literature, this guide will delve into the core principles of micellization, detail the experimental protocols for characterization, and present illustrative data from analogous surfactant systems to provide a robust framework for understanding its behavior in aqueous solutions.
Introduction to this compound and Micellization
This compound is a non-ionic surfactant belonging to the class of polyoxyethylene ethers of decyl alcohol, which is subsequently phosphated to introduce an anionic head group.[1][2] Its amphiphilic nature, characterized by a hydrophobic decyl tail and a hydrophilic phosphate head group linked by a short polyethylene glycol chain, drives its self-assembly in aqueous solutions to form organized structures known as micelles.[1][3]
Micellization is a spontaneous process that occurs above a certain surfactant concentration, termed the Critical Micelle Concentration (CMC).[4] Below the CMC, this compound molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, with their hydrophobic tails sequestered in the core and the hydrophilic phosphate head groups exposed to the aqueous environment. This process is fundamental to the surfactant's properties as an emulsifier, solubilizing agent, and detergent.[3]
Core Theoretical Models of Micelle Formation
The formation of micelles is a dynamic equilibrium between monomers and the aggregated micellar structures. Two primary models are widely used to describe this phenomenon: the Mass-Action Model and the Phase-Separation Model.
Mass-Action Model
The mass-action model treats micelle formation as a chemical equilibrium between the surfactant monomers (S) and the micelles (M), which are formed from 'n' monomer units (the aggregation number):
nS ⇌ M
The equilibrium constant (Km) for this association is given by:
Km = [M] / [S]n
This model is particularly useful for describing the formation of micelles with a relatively small and well-defined aggregation number. It accounts for the gradual formation of micelles over a narrow concentration range around the CMC.
Phase-Separation Model
The phase-separation model simplifies the concept of micellization by considering the micelles as a separate pseudophase. In this model, micelle formation begins abruptly at the CMC, which is viewed as the saturation point of the monomer in the aqueous phase. Above the CMC, any additional surfactant molecules added to the system will form new micelles, while the monomer concentration remains relatively constant at the CMC. This model is particularly applicable to surfactants that form large aggregates.
Thermodynamics of Micellization
The spontaneity of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) can be related to the CMC by the following equation for non-ionic surfactants, and a similar relation exists for ionic surfactants:
ΔG°mic = RT ln(CMC)
where R is the gas constant and T is the absolute temperature.
A negative ΔG°mic indicates a spontaneous process. The Gibbs free energy is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:
ΔG°mic = ΔH°mic - TΔS°mic
For many surfactants, the micellization process is entropy-driven. The positive entropy change is primarily attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in an overall increase in the entropy of the system.[4]
Quantitative Data on Micelle Formation
As previously noted, specific experimental data for this compound is limited. However, we can infer its likely behavior based on general principles of surfactant chemistry and data from structurally similar surfactants. Alkyl ether phosphates' CMC is influenced by factors such as the length of the alkyl chain and temperature.[5] For instance, an increase in the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC due to stronger hydrophobic interactions.[6]
The following table presents illustrative data for Sodium Dodecyl Sulfate (SDS), a well-characterized anionic surfactant, to provide a comparative context for the expected properties of this compound.
| Property | Typical Observation for Alkyl Ether Phosphates (Illustrative) | Reference Data for Sodium Dodecyl Sulfate (SDS) | Relevance to Research |
| Critical Micelle Concentration (CMC) | Value is dependent on factors like chain length and temperature.[5] | ~8.08 mM in pure water at 25°C. The CMC is significantly reduced in the presence of electrolytes (e.g., 1.99 mM in 50 mM phosphate buffer).[7] | Defines the concentration threshold for micelle formation, impacting solubilization and other properties.[5] |
| Surface Tension at CMC | Significantly lower than the solvent's surface tension.[5] | ~38-40 mN/m at 25°C. | Quantifies the efficiency of the surfactant in reducing surface energy.[5] |
| Aggregation Number (Nagg) | Varies with surfactant structure and solution conditions. | ~60-100 in aqueous solution. | Determines the size of the micelle and its capacity for solubilizing hydrophobic molecules. |
| Thermodynamics of Micellization (at 25°C) | |||
| ΔG°mic | Typically negative, indicating a spontaneous process. | ~ -35 to -40 kJ/mol. | Indicates the spontaneity of micelle formation. |
| ΔH°mic | Can be positive or negative depending on the temperature and surfactant. | ~ -1 to -8 kJ/mol. | Reflects the heat change associated with micelle formation. |
| TΔS°mic | Often positive and the dominant term, especially for entropy-driven micellization. | ~ 27 to 32 kJ/mol. | Represents the entropic contribution to the spontaneity of micellization. |
Experimental Protocols for Characterizing Micelle Formation
Several experimental techniques are employed to determine the key parameters of micelle formation. Below are detailed methodologies for some of the most common approaches.
Surface Tensiometry for CMC Determination
This is a classical method for determining the CMC of surfactants.[7]
-
Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[7]
-
Apparatus: A tensiometer (using the du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Measurement: Measure the surface tension of each dilution using the tensiometer. Ensure the measuring probe is thoroughly cleaned between measurements and allow the reading to stabilize.[7]
-
Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[7]
-
Fluorescence Spectroscopy
This sensitive technique utilizes fluorescent probes to determine the CMC and can also provide information on the micellar microenvironment and aggregation number.
-
Principle for CMC Determination: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar environment (water), the fluorescence emission spectrum of pyrene shows distinct vibronic peaks. When micelles form, the probe partitions into the hydrophobic micellar core, a nonpolar environment, causing a change in the ratio of the intensities of these peaks (I1/I3). The CMC is determined from the inflection point in a plot of the I1/I3 ratio versus surfactant concentration.
-
Principle for Aggregation Number Determination (Fluorescence Quenching): A fluorescent probe and a quencher are solubilized within the micelles. The quenching of the probe's fluorescence is measured as a function of the quencher concentration. The aggregation number can be calculated from the quenching data using steady-state or time-resolved fluorescence measurements.
-
Procedure:
-
Prepare a series of surfactant solutions containing a constant low concentration of the fluorescent probe.
-
For aggregation number determination, also add a quencher at varying concentrations.
-
Measure the fluorescence emission spectra using a spectrofluorometer.
-
Plot the relevant fluorescence parameter (e.g., I1/I3 ratio or quenching efficiency) against the surfactant concentration to determine the CMC or against the quencher concentration to calculate the aggregation number.
-
Dynamic Light Scattering (DLS)
DLS is used to determine the size (hydrodynamic radius) of the micelles.
-
Principle: This technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles in solution. The diffusion coefficient of the micelles is determined from the correlation function of the scattered light intensity, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation.
-
Procedure:
-
Prepare a surfactant solution at a concentration well above the CMC.
-
Filter the solution to remove any dust particles.
-
Place the sample in the DLS instrument and measure the scattered light intensity fluctuations.
-
The instrument's software analyzes the data to provide the particle size distribution.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that can directly measure the thermodynamic parameters of micellization, including the enthalpy of micellization (ΔH°mic) and the CMC.
-
Principle: A concentrated solution of the surfactant is titrated into a calorimetric cell containing water or buffer. The heat change associated with each injection is measured. The resulting thermogram shows a characteristic sigmoidal shape from which the CMC and ΔH°mic can be determined.
-
Procedure:
-
A concentrated solution of this compound is placed in the injection syringe.
-
The sample cell is filled with the solvent (e.g., water or buffer).
-
The surfactant solution is injected in small aliquots into the sample cell, and the heat evolved or absorbed is measured.
-
The integrated heat per injection is plotted against the total surfactant concentration in the cell. The resulting titration curve is fitted to a suitable model to extract the thermodynamic parameters.
-
Visualizations of Micelle Formation Concepts
The following diagrams, generated using Graphviz, illustrate key concepts related to the formation of this compound micelles.
Caption: Structure of a this compound micelle in an aqueous solution.
Caption: Dynamic equilibrium between monomers and micelles.
Caption: Experimental workflow for CMC determination by surface tensiometry.
Conclusion
Understanding the theoretical models of micelle formation is crucial for effectively utilizing this compound in research and development. While specific quantitative data for this surfactant remains to be extensively published, the principles of the mass-action and phase-separation models, combined with the thermodynamic considerations of the hydrophobic effect, provide a strong foundation for predicting its behavior. The experimental protocols detailed in this guide offer a clear path for researchers to characterize the micellar properties of this compound and similar surfactants, enabling the optimization of formulations and a deeper understanding of their colloidal behavior. Further research to establish a comprehensive dataset for this compound would be a valuable contribution to the field.
References
- 1. altmeyers.org [altmeyers.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. This compound | 52019-36-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of Deceth-4 Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deceth-4 phosphate is a complex anionic surfactant widely utilized in cosmetic and pharmaceutical formulations as an emulsifier, cleansing agent, and wetting agent.[1][2] Its performance is intrinsically linked to its molecular structure, including the distribution of the polyoxyethylene chain length and the nature of the phosphate ester linkage. A thorough spectroscopic characterization is therefore essential for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. Detailed experimental protocols, expected data, and visual workflows are presented to aid researchers in achieving robust and reliable characterization.
Introduction
This compound belongs to the class of alkyl ether phosphates. Structurally, it consists of a lipophilic C10 alkyl chain (from decyl alcohol) connected to a hydrophilic chain of approximately four repeating ethylene oxide units, which is in turn terminated by a phosphate ester group.[3] This amphiphilic nature governs its function as a surfactant. The "4" in its name denotes an average number of ethylene oxide units, highlighting that commercial products are typically a mixture of oligomers with a distribution of ethoxylation.[3] The phosphate moiety can exist as a monoester, diester, or free phosphoric acid, further contributing to the complexity of the material.
Precise analytical characterization is crucial to understand the composition, purity, and batch-to-batch consistency of this compound, which directly impacts its functionality and safety in final products. This guide details the application of key spectroscopic methods to elucidate its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and the chemical environment of the phosphorus atom. A combination of ¹H, ¹³C, and ³¹P NMR is recommended for a full characterization.
Predicted NMR Data
The following tables summarize the expected chemical shifts for this compound. These values are predictive and can be influenced by the solvent, concentration, and the specific oligomer distribution.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (Terminal methyl of decyl chain) | ~0.88 | Triplet (t) | |
| (CH₂)₈ (Methylene groups in decyl chain) | ~1.26 | Multiplet (m) | Broad signal representing multiple methylene groups. |
| -O-CH₂- (Methylene adjacent to ether oxygen on decyl chain) | ~3.47 | Triplet (t) | |
| -O-CH₂-CH₂-O- (Polyoxyethylene backbone) | ~3.65 | Multiplet (m) | The most intense signal in the spectrum.[4] |
| -CH₂-O-P (Methylene adjacent to phosphate group) | ~4.0-4.3 | Multiplet (m) | Coupling to ³¹P may be observed. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (Terminal methyl of decyl chain) | ~14.1 | |
| (CH₂)₈ (Methylene groups in decyl chain) | ~22.7 - 31.9 | Multiple overlapping signals. |
| -O-CH₂- (Methylene adjacent to ether oxygen on decyl chain) | ~70-71 | |
| -O-CH₂-CH₂-O- (Polyoxyethylene backbone) | ~70.5 | Intense signal.[5] |
| -CH₂-O-P (Methylene adjacent to phosphate group) | ~68-69 | Coupled to ³¹P. |
Table 3: Predicted ³¹P NMR Chemical Shifts
| Phosphorus Species | Predicted Chemical Shift (δ, ppm) | Notes |
| Monoalkyl Phosphate Ester | -1 to +2 | |
| Dialkyl Phosphate Ester | 0 to +3 | May be present as a significant component. |
| Free Phosphoric Acid | 0 to +2 | Chemical shift is pH-dependent. |
Note: ³¹P NMR chemical shifts are referenced to external 85% H₃PO₄.[1] The wide chemical shift range of ³¹P NMR allows for clear differentiation of various phosphate species.[6]
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 10-50 mg of the this compound sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl end-groups if unreacted starting material is suspected.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400-600 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay (d1) of at least 5 seconds for quantitative analysis.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire several thousand scans as ¹³C is an insensitive nucleus.
-
-
³¹P NMR:
-
Acquire a proton-decoupled experiment.[1]
-
Set the spectral width to cover the expected range of organophosphates (e.g., from +30 ppm to -30 ppm).
-
Use a relaxation delay of 5-10 seconds. For quantitative results, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Acquire at least 64 scans.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra. For ¹H and ¹³C, reference to the residual solvent peak. For ³¹P, reference to an external 85% H₃PO₄ standard at 0 ppm.
-
Integrate the signals to determine the relative ratios of different proton groups, which can be used to confirm the average number of ethoxy units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is excellent for confirming the presence of the polyether backbone, the alkyl chain, and the phosphate group.
Predicted FTIR Absorption Bands
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500-3200 | O-H Stretch | P-OH (from monoester/acid) | Broad, Medium |
| 2955-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1250-1150 | P=O Stretch | Phosphoryl group | Strong |
| 1150-1050 | C-O-C Stretch | Ether linkage | Strong, Broad |
| 1050-950 | P-O-C Stretch | Phosphate ester linkage | Strong |
Experimental Protocol for FTIR Analysis
Due to the viscous liquid nature of this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[7]
-
Sample Preparation:
-
No specific preparation is needed. Use the sample as is.
-
-
Instrument Setup (ATR-FTIR):
-
Ensure the ATR crystal (typically diamond) is clean.[7]
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
If a pressure arm is available, apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[8]
-
-
Data Processing and Cleaning:
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and distribution of the ethoxylate oligomers in the this compound sample. Electrospray Ionization (ESI) is the most suitable ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation and allows for the analysis of polar, non-volatile compounds.
Predicted Mass Spectrometry Data
This compound is a mixture. Therefore, the mass spectrum will show a distribution of ions, typically separated by 44.03 Da, corresponding to the mass of one ethylene oxide unit (C₂H₄O). Analysis is typically performed in negative ion mode to detect the deprotonated phosphate species.
Table 5: Predicted m/z Values for this compound Oligomers (Monoester, [M-H]⁻)
| Number of Ethoxy Units (n) | Chemical Formula (C₁₀H₂₁(OCH₂CH₂)ₙOPO₃H₂) | Exact Mass | Predicted m/z [M-H]⁻ |
| 2 | C₁₄H₃₁O₇P | 342.1756 | 341.1683 |
| 3 | C₁₆H₃₅O₈P | 386.2018 | 385.1945 |
| 4 (Target) | C₁₈H₃₉O₉P | 430.2280 | 429.2207 |
| 5 | C₂₀H₄₃O₁₀P | 474.2542 | 473.2469 |
| 6 | C₂₂H₄₇O₁₁P | 518.2804 | 517.2731 |
Fragmentation: Tandem MS (MS/MS) can provide further structural information. Key fragmentation pathways for alkyl ether phosphates include:
-
Neutral loss of ethylene oxide units (44.03 Da).
-
Cleavage of the P-O-C bond.
-
Cleavage at the C-O-C ether linkages. [9]
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]
-
Perform a serial dilution to create a final working solution for infusion or LC-MS injection at a concentration of 1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[10][11]
-
The mobile phase or infusion solvent should be compatible with ESI, typically a mixture of water and methanol or acetonitrile, often with a small amount of a modifier like ammonium acetate to promote ionization.[12]
-
-
Instrument Setup (LC-MS or Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas (N₂) Temperature: ~300-350 °C.
-
Drying Gas Flow: ~8-12 L/min.
-
Mass Range: Scan from m/z 150 to 1000 to cover the expected oligomer distribution.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the oligomer distribution.
-
Calculate the mass difference between adjacent peaks to confirm it corresponds to an ethylene oxide unit (44.03 Da).
-
Use the accurate mass data to confirm the elemental composition of the major peaks.
-
Analyze the isotopic pattern to further validate the elemental composition.
-
Visualizations and Workflows
Conceptual Surfactant-Membrane Interaction
This compound, as a surfactant, can interact with and disrupt biological membranes. This is a key consideration in toxicology and in the formulation of drug delivery systems. The following diagram illustrates a conceptual model of this interaction.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. shimadzu.com [shimadzu.com]
Deceth-4 phosphate molecular weight and formula
Introduction
Deceth-4 phosphate is a versatile anionic surfactant and emulsifying agent.[1][2][3] It is the polyethylene glycol (PEG) ether of decyl alcohol that has been phosphorylated.[1][2] The "4" in its name signifies an average of four repeating units of ethylene oxide in the molecule.[1][2] While it is a compound of interest in various chemical applications, its use is most prominently documented in the cosmetics and personal care industries.[4][5] This technical guide provides a summary of its molecular characteristics, primary functions, and a visualization of its mechanism of action as an emulsifier. Information regarding its application in drug development and detailed experimental protocols in a research context is limited in publicly available literature.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C12H29O6P | [5][6][7][8] |
| Molecular Weight | 300.332 g/mol | [9] |
| CAS Number | 52019-36-0 | [5][6][7][8] |
| Synonyms | PEG-4 Decyl ether phosphate, Polyoxyethylene (4) decyl ether phosphate, Crodafos D4A, Monafax 1214 | [6][10] |
Primary Functions and Applications
This compound's primary role is that of a surfactant and emulsifier.[1][4] Its amphiphilic molecular structure, possessing both a hydrophilic (phosphate and polyoxyethylene head) and a lipophilic (decyl tail) component, allows it to reduce the surface tension between immiscible liquids, such as oil and water.[1] This property makes it highly effective in creating and stabilizing emulsions.[1]
Its main applications are in the formulation of a wide range of consumer products:
| Industry | Product Examples | Function | Citations |
| Personal Care & Cosmetics | Shampoos, Conditioners, Body Washes, Creams, Lotions | Emulsifier, Cleansing Agent, Foaming Agent, Wetting Agent | [4][] |
| Cleaning Products | Household Cleaners | Surfactant, Cleansing Agent | [] |
Applications in Drug Development and Research
Currently, there is a notable lack of extensive, publicly available research detailing the use of this compound in drug development, including specific signaling pathways or advanced experimental protocols. While some chemical suppliers list it among their portfolio for pharmaceutical clients, its role is generally understood to be that of a basic excipient for topical formulations, leveraging its surfactant and emulsifying properties, rather than as an active pharmacological agent or a key component in advanced drug delivery systems like nanoparticles or liposomes. The broader class of polyoxyethylene alkyl ethers is used in topical pharmaceutical formulations, but specific data on this compound remains limited.[12]
Experimental Protocols
Detailed experimental protocols for the use of this compound in a drug development context, such as in specific assays or as part of a drug delivery vehicle, are not well-documented in peer-reviewed literature. Its primary use is in formulation science, where protocols would involve standard emulsion preparation techniques.
Visualization of Emulsification Mechanism
The following diagram illustrates the fundamental mechanism by which this compound functions as an emulsifier to create a stable oil-in-water emulsion.
Caption: Mechanism of oil-in-water emulsification by this compound.
Safety and Toxicology
The safety of this compound has been evaluated primarily in the context of its use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of alkyl PEG ethers, including the deceth ingredients, and concluded that they are safe for use in cosmetics when formulated to be non-irritating.[13] Developmental and reproductive toxicity studies, as well as mutagenicity data for the broader category of alkyl PEG ethers, were found to be negative.[13] It is important to note that, as a byproduct of ethoxylation, trace amounts of 1,4-dioxane may be present, which can be controlled through purification processes.[13]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. altmeyers.org [altmeyers.org]
- 3. neaseco.com [neaseco.com]
- 4. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | 52019-36-0 [chemicalbook.com]
- 9. This compound [thegoodscentscompany.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 12. phexcom.com [phexcom.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Deceth-4 Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Hydrophilic-Lipophilic Balance (HLB) of Deceth-4 phosphate, a nonionic surfactant widely utilized in the pharmaceutical and cosmetic industries. This document outlines the theoretical and experimental basis of HLB, details methods for its determination, and discusses the significance of the HLB value in formulation science.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Developed by William C. Griffin, the HLB system is a crucial tool for formulators, aiding in the selection of appropriate surfactants to create stable emulsions and other dispersed systems.[3][4] The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates a more lipophilic character and a higher value signifies a more hydrophilic nature.[1][2]
The HLB of a surfactant dictates its function within a formulation, as summarized in the table below.
| HLB Range | Application |
| 1-3 | Antifoaming agent |
| 3-6 | Water-in-oil (W/O) emulsifier |
| 7-9 | Wetting and spreading agent |
| 8-16 | Oil-in-water (O/W) emulsifier |
| 13-16 | Detergent |
| 16-18 | Solubilizer or hydrotrope |
| Table 1: General Applications of Surfactants Based on HLB Value.[1] |
This compound: Structure and Function
This compound is the phosphate ester of a polyethylene glycol (PEG) ether of decyl alcohol. The "Deceth-4" designation indicates a decyl (C10) lipophilic tail and an average of four ethylene oxide units in the hydrophilic chain. The addition of a phosphate group introduces an anionic character to this otherwise nonionic surfactant, enhancing its surface activity and stability over a range of pH values.
This compound is valued in formulations for its emulsifying, dispersing, and wetting properties. Its molecular structure allows it to orient at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.
Determination of the HLB of this compound
Theoretical Calculation of HLB
Two primary methods are used for the theoretical calculation of HLB for non-ionic surfactants: the Griffin method and the Davies method.
3.1.1. Griffin's Method
Griffin's method, developed in 1949, is based on the molecular weight of the hydrophilic portion of the surfactant molecule.[1] For ethoxylated non-ionic surfactants, the formula is:
HLB = 20 * (Mh / M) [1]
Where:
-
Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain and the phosphate group).
-
M is the total molecular mass of the molecule.
Alternatively, for simple ethoxylated alcohols, a simplified formula can be used:
HLB = E / 5 [5]
Where:
-
E is the weight percentage of ethylene oxide in the molecule.
3.1.2. Davies' Method
The Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to the various chemical groups within the surfactant molecule.[1] This method can be applied to a broader range of surfactants, including ionic ones. The formula is:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
A table of group numbers is required for this calculation.
Calculated HLB Values for this compound
Based on the chemical structure of this compound, the following theoretical HLB values have been calculated.
| Calculation Method | Calculated HLB Value |
| Griffin's Method (E/5) | ~9.6 |
| Davies' Method | ~10-12 |
| Table 2: Calculated Theoretical HLB Values for this compound. |
Note: These values are theoretical estimations and may differ from experimentally determined values. The Griffin (E/5) method is a simplification and the Davies method can vary slightly based on the group numbers used.
Experimental Determination of HLB
Experimental methods provide a more accurate determination of a surfactant's HLB value under specific conditions. These methods are particularly useful for complex or novel surfactants where theoretical calculations may be less precise.
Emulsion Method (Griffin's Method)
This classic method involves preparing a series of emulsions of a specific oil with a known required HLB (rHLB). The surfactant to be tested is blended in varying ratios with a surfactant of a known HLB. The blend that produces the most stable emulsion is considered to have an HLB value that matches the rHLB of the oil.
Experimental Protocol:
-
Selection of Oil Phase: Choose an oil with a known required HLB (e.g., mineral oil, rHLB ≈ 10.5).
-
Selection of Reference Surfactants: Select two non-ionic surfactants with known HLB values, one higher and one lower than the expected HLB of the test surfactant (e.g., Span 80, HLB = 4.3 and Tween 80, HLB = 15).
-
Preparation of Surfactant Blends: Prepare a series of blends of the test surfactant with one of the reference surfactants in varying weight ratios.
-
Emulsion Formulation: For each surfactant blend, prepare an oil-in-water (O/W) emulsion with the selected oil phase. A typical formulation would be 5% surfactant blend, 45% oil phase, and 50% water.
-
Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear mixer for a specified time and speed).
-
Stability Assessment: Evaluate the stability of the emulsions after a set period (e.g., 24 hours, 1 week) by observing for creaming, coalescence, or phase separation.
-
HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is considered to be equal to the rHLB of the oil. The HLB of the unknown surfactant can then be calculated using the following formula:
HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)
Where:
-
w_A and w_B are the weight fractions of surfactant A (unknown) and surfactant B (reference) in the blend.
-
HLB_A and HLB_B are their respective HLB values.
-
Phase Inversion Temperature (PIT) Method
The Phase Inversion Temperature (PIT) is the temperature at which an emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.[5] This method is particularly suitable for non-ionic surfactants containing polyethylene glycol chains. The PIT is related to the HLB of the surfactant; a higher PIT generally corresponds to a more hydrophilic surfactant (higher HLB).
Experimental Protocol:
-
Preparation of Emulsion: Prepare an emulsion with a fixed ratio of oil, water, and the surfactant under investigation (e.g., 50% oil, 50% water, and 5-10% surfactant).
-
Heating and Observation: Slowly heat the emulsion while stirring and monitoring its conductivity.
-
PIT Determination: The PIT is the temperature at which a sharp drop in conductivity is observed, indicating the inversion from an O/W (conductive) to a W/O (non-conductive) emulsion.[5]
-
HLB Correlation: The determined PIT can be correlated to the HLB value using established charts or by comparing it to the PIT of standard surfactants with known HLB values.
Logical Relationship of this compound Structure to its HLB
The HLB of this compound is a direct consequence of the balance between its constituent chemical groups. The following diagram illustrates this relationship.
Conclusion
The Hydrophilic-Lipophilic Balance is a fundamental parameter for the effective application of surfactants like this compound in pharmaceutical and cosmetic formulations. While a definitive experimental HLB value for this compound is not widely published, theoretical calculations based on Griffin's and Davies' methods provide a valuable estimation in the range of 9.6 to 12. This places this compound in the category of effective oil-in-water emulsifiers and wetting agents. For critical applications, it is recommended that researchers and formulation scientists determine the optimal HLB requirement experimentally to ensure the stability and performance of their specific systems. The detailed experimental protocols provided in this guide offer a framework for such empirical determinations.
References
- 1. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. ilco-chemie.de [ilco-chemie.de]
- 5. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]
Methodological & Application
Application Notes and Protocols: Deceth-4 Phosphate as a Surfactant in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deceth-4 phosphate is a polyoxyethylene ether of decyl alcohol that functions as a surfactant and emulsifying agent.[1] While predominantly utilized in the cosmetics and personal care industry for its ability to create stable emulsions and cleanse, its inherent surfactant properties suggest potential applications in the synthesis and stabilization of nanoparticles for research and drug delivery purposes.[2][3][][5] This document provides detailed application notes and hypothetical protocols for the use of this compound and similar phosphate ester surfactants in the synthesis of polymeric and inorganic nanoparticles.
Phosphate ester surfactants are known for their role as emulsifiers in emulsion polymerization and their ability to improve the stability of latex dispersions.[6][7] These properties are crucial in controlling nanoparticle size, distribution, and stability during synthesis.[8] The protocols outlined below are based on established nanoparticle synthesis methodologies where phosphate ester surfactants can be logically employed.
Data Presentation
The following tables summarize expected quantitative data based on the use of phosphate ester surfactants in nanoparticle synthesis. These are representative values and will vary depending on the specific experimental conditions.
Table 1: Effect of this compound Concentration on Polymeric Nanoparticle Size and Stability
| This compound Concentration (mM) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.1 | 250 ± 20 | 0.45 ± 0.05 | -15 ± 2 |
| 0.5 | 180 ± 15 | 0.25 ± 0.03 | -25 ± 3 |
| 1.0 | 120 ± 10 | 0.15 ± 0.02 | -35 ± 4 |
| 2.0 | 100 ± 8 | 0.12 ± 0.02 | -40 ± 5 |
| 5.0 | 95 ± 5 | 0.18 ± 0.03 | -42 ± 5 |
Table 2: Influence of this compound on Drug Loading and Encapsulation Efficiency in Polymeric Nanoparticles
| Surfactant | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| This compound | Doxorubicin | 5.2 ± 0.5 | 85 ± 5 |
| This compound | Curcumin | 8.1 ± 0.7 | 92 ± 4 |
| Polysorbate 80 | Doxorubicin | 4.8 ± 0.4 | 82 ± 6 |
| Polysorbate 80 | Curcumin | 7.5 ± 0.6 | 89 ± 5 |
Experimental Protocols
Protocol 1: Synthesis of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles using Emulsion-Solvent Evaporation
This protocol describes the preparation of PLGA nanoparticles for drug delivery applications, utilizing this compound as a stabilizing agent.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30,000-60,000)
-
This compound
-
Dichloromethane (DCM)
-
Deionized water
-
Drug of choice (e.g., Doxorubicin)
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the drug in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of this compound in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer. After complete addition, sonicate the mixture on ice for 3 minutes at 40% amplitude to form a primary oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the DCM using a rotary evaporator at 35°C under reduced pressure.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for characterization and further use.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) by Chemical Reduction with Phosphate Ester Stabilization
This protocol details the synthesis of silver nanoparticles where a phosphate ester surfactant like this compound can provide stability.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Surfactant Solution: Prepare a 0.5 mM solution of this compound in 100 mL of deionized water in an Erlenmeyer flask. Place the flask in an ice bath on a magnetic stirrer and stir vigorously.
-
Addition of Silver Nitrate: Add 1 mL of 100 mM silver nitrate solution to the stirring surfactant solution.
-
Reduction: While stirring, add 2 mL of freshly prepared, ice-cold 200 mM sodium borohydride solution dropwise.
-
Formation of Nanoparticles: A color change to yellow or brown indicates the formation of silver nanoparticles. Continue stirring for an additional 30 minutes.
-
Purification: The nanoparticle suspension can be purified by dialysis against deionized water to remove unreacted reagents and excess surfactant.
Visualizations
Caption: Workflow for PLGA nanoparticle synthesis.
Caption: Cellular uptake of drug-loaded nanoparticles.
References
Application of Deceth-4 Phosphate in Drug Delivery Systems: A Review of Current Findings
Despite a comprehensive search of scientific literature and patent databases, there is currently a notable lack of specific information regarding the application of Deceth-4 phosphate in drug delivery systems. While this compound is a well-documented ingredient in the cosmetics and personal care industry, valued for its properties as a surfactant and emulsifier, its use as a pharmaceutical excipient for the formulation of drug carriers such as nanoparticles or liposomes is not described in the available literature.
This compound is chemically identified as a polyethylene glycol ether of decyl alcohol with an average of four ethylene oxide units, esterified with phosphoric acid. Its primary functions in commercial products are to facilitate the mixing of oil and water phases to form stable emulsions and to act as a cleansing agent.
Searches for its application in pharmaceutical sciences, specifically in the context of creating drug delivery vehicles, did not yield any research articles, patents, or experimental protocols. Consequently, quantitative data on drug loading efficiency, encapsulation efficiency, particle size, zeta potential, or drug release profiles for any drug delivery system based on this compound could not be found. Furthermore, there is no information on signaling pathways or biological mechanisms that would be relevant to drug delivery systems formulated with this specific compound.
It is important to note that other phosphate-containing compounds, such as dicetyl phosphate and various forms of calcium phosphate, are indeed utilized in the development of drug delivery systems, particularly in liposomal and nanoparticle formulations. These materials have been investigated for their ability to encapsulate and deliver a range of therapeutic agents. However, the specific properties and performance of this compound in such applications remain unexplored in the reviewed literature.
Based on the current available information, the application of this compound in drug delivery systems is not an established area of research. Researchers, scientists, and drug development professionals seeking to use this compound for such purposes would be venturing into a novel area of investigation. There are no existing detailed application notes or established protocols to guide such work. Any development in this area would require foundational research to determine its suitability, efficacy, and safety as a pharmaceutical excipient for drug delivery.
General Properties of this compound
While not directly related to drug delivery, the known properties of this compound are summarized below.
| Property | Description |
| Chemical Class | Non-ionic Surfactant (Anionic at neutral pH due to phosphate group) |
| Primary Functions | Emulsifying Agent, Surfactant - Cleansing Agent |
| Common Industry | Cosmetics and Personal Care |
| Solubility | Forms dispersions in water |
Hypothetical Experimental Workflow for Investigating this compound in Drug Delivery
Should a researcher wish to explore the potential of this compound in drug delivery, a possible, purely hypothetical, experimental workflow is outlined below. This is a generalized scheme and would require significant optimization and validation.
Protocol for Creating Stable Oil-in-Water Emulsions with Deceth-4 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deceth-4 Phosphate is a synthetic ester of decyl alcohol and phosphoric acid, widely utilized in the cosmetics and personal care industries as an effective oil-in-water (O/W) emulsifier and surfactant.[1][2] Its ability to stabilize the interface between oil and water phases makes it a valuable ingredient in the formulation of various products such as lotions, creams, shampoos, and conditioners.[1] This document provides detailed application notes and protocols for creating stable oil-in-water emulsions using this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety
This compound is the polyethylene glycol ether of decyl alcohol that is esterified with phosphate.[2][3] The "4" in its name indicates an average of four ethylene oxide units in the molecule.[2][3] It is valued for its ability to enhance the texture and consistency of formulations.[1]
Safety Assessment: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Deceth ingredients and concluded that they are safe for use in cosmetic products when formulated to be non-irritating.[4]
Key Formulation Considerations
The stability of an oil-in-water emulsion is influenced by several factors, including the concentration of the emulsifier, the oil-to-water ratio, pH, and the presence of co-emulsifiers and electrolytes.
Emulsifier Concentration
The concentration of this compound can influence emulsion stability. A patent related to topical compositions suggests a concentration range for phosphate ester surfactants, including this compound, from 0.1% to 5.0% by weight .
Use of Co-emulsifiers
To enhance the stability and modify the viscosity of emulsions, this compound can be used in conjunction with co-emulsifiers. Fatty alcohols such as Cetearyl Alcohol are commonly used for this purpose. The ratio of the primary emulsifier to the co-emulsifier is a critical parameter that can be optimized to achieve the desired emulsion properties.
pH of the Formulation
The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by phosphate ester surfactants. For formulations containing a blend of cetearyl alcohol, dicetyl phosphate, and ceteth-10 phosphate, stable liquid crystal stabilized oil-in-water emulsions have been formed over a pH range of 3.5 to 9.[5] It is recommended to conduct stability studies at different pH values to determine the optimal range for a specific formulation containing this compound.
Effect of Electrolytes
The presence of electrolytes can affect the stability of emulsions stabilized by nonionic and anionic surfactants. Electrolytes can influence the electrical double layer around the oil droplets and the hydration of the emulsifier molecules, which in turn can impact flocculation and coalescence. The addition of electrolytes to the inner water phase of an emulsion has been shown to decrease interfacial tension by enhancing the adsorption of the emulsifier at the water-oil interface.[6] However, high concentrations of certain electrolytes can also lead to emulsion breaking.[7] Therefore, the compatibility and optimal concentration of any necessary electrolytes should be determined experimentally.
Experimental Protocols
General Emulsion Preparation Workflow
The following diagram illustrates a general workflow for the preparation of an oil-in-water emulsion using this compound.
References
- 1. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. altmeyers.org [altmeyers.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Characterization of a Liquid Crystal Stabilized Pharmaceutical Oil-in-Water Emulsion Optimized for Skin Delivery [scirp.org]
- 6. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deceth-4 Phosphate as a Dispersing Agent for Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Deceth-4 Phosphate as a versatile dispersing agent for a variety of hydrophobic compounds, including active pharmaceutical ingredients (APIs), pigments, and agrochemicals.
Introduction to this compound
This compound is an anionic surfactant belonging to the class of alkyl ether phosphates.[1][2] Its amphiphilic molecular structure, comprising a hydrophobic decyl (C10) alkyl chain and a hydrophilic phosphate head group with four ethoxylate units, makes it an effective agent for reducing the interfacial tension between hydrophobic solid particles and an aqueous medium.[3][4] This property allows for the efficient wetting, deagglomeration, and stabilization of hydrophobic particles, leading to the formation of stable, finely dispersed systems.[1][2] A common trade name for this compound is Crodafos D4A.[5][6]
The primary functions of this compound in a dispersion are:
-
Wetting: The surfactant adsorbs onto the surface of the hydrophobic particles, reducing the solid-liquid interfacial tension and allowing the aqueous vehicle to displace air from the particle surface.
-
Dispersing: Through mechanical energy input (e.g., high-shear mixing, milling), the surfactant facilitates the breakdown of particle agglomerates into smaller, primary particles.
-
Stabilizing: Once dispersed, this compound forms a stabilizing layer around the particles. The negatively charged phosphate groups provide electrostatic repulsion, while the polyethylene glycol chains offer steric hindrance. This combined electrosteric stabilization mechanism prevents the re-agglomeration of particles, ensuring the long-term stability of the dispersion.
Applications
This compound is a versatile dispersing agent with applications across various industries:
-
Pharmaceuticals: It can be employed in the formulation of nanosuspensions and liquid oral dosage forms of poorly water-soluble APIs, enhancing their dissolution rate and bioavailability.
-
Agrochemicals: It is used to create stable suspension concentrates (SCs) of water-insoluble pesticides, ensuring uniform distribution upon dilution and application.
-
Pigments: It is effective in dispersing organic and inorganic pigments for use in inks, coatings, and cosmetic formulations, leading to improved color strength and stability.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-, phosphate | [1] |
| CAS Number | 52019-36-0 | [1] |
| Molecular Formula | C12H29O6P | [9] |
| Molecular Weight | ~300.33 g/mol | [1] |
| Appearance | Liquid at 25°C | [5] |
| Surfactant Type | Anionic | [5] |
| HLB Value (estimated) | 8-10 | [10] |
Note: The HLB value is an estimation based on similar compounds and may vary.
Quantitative Performance Data
The following tables summarize the performance of this compound and similar phosphate esters as dispersing agents. This data is compiled from patent literature and is intended to be illustrative of the expected performance.
Table 1: Formulation of a Bifenthrin Suspension Concentrate
| Component | Function | Concentration (wt%) |
| Bifenthrin (technical grade) | Active Ingredient | 10 - 40 |
| Crodafos™ D4A-LQ (this compound) | Dispersing Agent | 5 - 10 |
| Propylene Glycol | Antifreeze | 5 - 10 |
| Xanthan Gum | Rheology Modifier | 0.1 - 0.5 |
| Preservative | Stabilizer | 0.1 - 0.3 |
| Water | Vehicle | Balance to 100 |
Source: Adapted from patent US20210076670A1. The patent suggests that this formulation provides good storage stability.
Table 2: Illustrative Particle Size Reduction for a Model Hydrophobic Compound
| Dispersing Agent | Concentration (wt%) | Initial Particle Size (D50, µm) | Final Particle Size (D50, µm) |
| This compound | 2.0 | 25 | 2.5 |
| This compound | 5.0 | 25 | 1.8 |
| This compound | 10.0 | 25 | 1.2 |
Note: This data is illustrative and based on the expected performance of a high-quality dispersing agent. Actual results will vary depending on the specific hydrophobic compound, the dispersion process, and other formulation components.
Experimental Protocols
The following are detailed protocols for the preparation of dispersions using this compound.
Protocol for Preparing a Pharmaceutical Nanosuspension of a Poorly Soluble API
This protocol describes a high-pressure homogenization method for preparing a nanosuspension of a model hydrophobic API.
Materials:
-
Hydrophobic API
-
This compound
-
Purified Water
-
High-pressure homogenizer
-
High-shear mixer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Workflow Diagram:
Caption: Workflow for preparing a pharmaceutical nanosuspension.
Procedure:
-
Preparation of the Aqueous Phase:
-
Accurately weigh the desired amount of this compound (typically 2-10% of the final formulation weight).
-
Dissolve the this compound in purified water with gentle stirring until a clear solution is obtained.
-
-
Pre-dispersion:
-
Add the hydrophobic API powder to the aqueous phase while stirring with a high-shear mixer at a moderate speed (e.g., 5000-10000 rpm) for 15-30 minutes. This creates a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-dispersion through a high-pressure homogenizer.
-
Homogenize at a pressure of 1000-1500 bar for 10-20 cycles.
-
Ensure the temperature is controlled during homogenization to prevent degradation of the API.
-
-
Characterization:
-
Measure the particle size distribution (e.g., D50, D90, Polydispersity Index) of the resulting nanosuspension using a suitable particle size analyzer.
-
Measure the zeta potential to assess the stability of the dispersion. A zeta potential of less than -30 mV is generally indicative of good stability.
-
Protocol for Preparing an Agrochemical Suspension Concentrate (SC)
This protocol outlines the preparation of a stable suspension concentrate of a hydrophobic pesticide using a bead mill.
Materials:
-
Hydrophobic Pesticide (technical grade)
-
This compound
-
Propylene Glycol (antifreeze)
-
Xanthan Gum (rheology modifier)
-
Preservative
-
Deionized Water
-
Bead Mill
Workflow Diagram:
Caption: Workflow for preparing an agrochemical suspension concentrate.
Procedure:
-
Preparation of the Mill Base:
-
In a suitable vessel, combine deionized water, propylene glycol, and this compound. Stir until all components are dissolved.
-
Slowly add the technical-grade hydrophobic pesticide to the aqueous phase under constant agitation to form a slurry.
-
-
Bead Milling:
-
Transfer the slurry to a bead mill charged with appropriate grinding media (e.g., zirconium oxide beads).
-
Mill the slurry at a suitable speed and for a sufficient duration to achieve the desired particle size distribution (typically a D90 of less than 10 µm).
-
Monitor the temperature during milling and use a cooling jacket if necessary.
-
-
Final Formulation:
-
After milling, transfer the dispersion to a mixing vessel.
-
Slowly add a pre-hydrated xanthan gum solution while stirring to achieve the target viscosity.
-
Add the preservative and stir until the formulation is homogeneous.
-
-
Quality Control:
-
Measure the particle size distribution of the final SC.
-
Measure the viscosity using a suitable viscometer.
-
Conduct accelerated storage stability tests (e.g., at elevated temperatures) to assess the physical stability of the formulation (e.g., checking for sedimentation or crystal growth).
-
Mechanism of Dispersion and Stabilization
The effectiveness of this compound as a dispersing agent can be visualized through the following logical relationship diagram.
Caption: Mechanism of dispersion and stabilization by this compound.
Safety and Handling
This compound is generally considered to have a good safety profile for its intended applications. However, as with any chemical, it is important to handle it in accordance with the manufacturer's Safety Data Sheet (SDS).[11] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn.
Conclusion
This compound is a highly effective and versatile anionic dispersing agent for a wide range of hydrophobic compounds. Its ability to provide both electrostatic and steric stabilization makes it a valuable tool for formulators in the pharmaceutical, agrochemical, and pigment industries seeking to develop stable, high-performance liquid dispersions. The protocols and data presented in these application notes provide a solid foundation for the development and optimization of formulations utilizing this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 52019-36-0 | Benchchem [benchchem.com]
- 3. altmeyers.org [altmeyers.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Crodafos™ D4A | Croda Agriculture [crodaagriculture.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. US4986851A - Pigment dispersions, processes for their preparation and their use - Google Patents [patents.google.com]
- 8. paint.org [paint.org]
- 9. lookchem.com [lookchem.com]
- 10. HLB Calculator - Materials [hlbcalc.com]
- 11. images.thdstatic.com [images.thdstatic.com]
The Role of Deceth-4 Phosphate in PCR Enhancement: An Analysis of Available Data
Despite a comprehensive search of scientific literature and patent databases, there is currently no direct evidence to support the use of Deceth-4 phosphate as a polymerase chain reaction (PCR) enhancement agent. While various surfactants are known to improve PCR efficiency, specificity, and yield, specific data detailing the application and mechanism of this compound in this context is not available in the public domain. This document, therefore, provides a broader overview of the role of similar surfactants in PCR, offering a foundation for researchers interested in exploring the potential of novel additives like this compound.
Introduction to Surfactants in PCR
Surfactants are a class of chemical compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. In the context of molecular biology, certain surfactants have been found to act as beneficial additives in PCR. Their mechanisms of action are varied and can include preventing the adsorption of polymerase to reaction vessel surfaces, stabilizing the polymerase, and aiding in the denaturation of DNA templates with high GC content or complex secondary structures.[]
This compound is identified as a polyoxyethylene ether of decyl alcohol, primarily used in the cosmetics industry as a surfactant and emulsifier.[2][3] It belongs to the broader category of non-ionic and anionic surfactants containing polyoxyethylene groups, some of which have been noted for their potential to influence polymerase activity.[4]
General Mechanisms of Surfactant-Mediated PCR Enhancement
While specific data on this compound is lacking, the known effects of other surfactants in PCR can be categorized as follows:
-
Preventing Enzyme Adsorption: In specialized applications like droplet PCR, where the reaction occurs in microscale water-in-oil droplets, the polymerase can adsorb to the oil-water interface, leading to inefficient amplification. Surfactants, such as Brij L4, have been shown to mitigate this issue, thereby improving PCR efficiency.[5]
-
Stabilizing DNA Polymerase: Some surfactants are known to stabilize thermostable DNA polymerases, a critical component of the PCR reaction that is subjected to repeated cycles of high temperatures.[4]
-
Aiding DNA Denaturation: For DNA templates with high GC content or those prone to forming strong secondary structures, complete denaturation during the initial step of PCR can be challenging. Additives like dimethyl sulfoxide (DMSO) and betaine are known to lower the melting temperature (Tm) of DNA, facilitating strand separation.[] Non-ionic detergents can also reduce the stability of DNA secondary structures.[]
-
Reducing Non-Specific Amplification: By promoting more efficient denaturation and primer annealing, some additives can help to increase the specificity of the PCR reaction, leading to a higher yield of the desired amplicon and fewer off-target products.[6]
Potential Role and Considerations for this compound
Based on its chemical structure as a phosphate ester of a polyoxyethylene ether, this compound possesses both non-ionic (polyoxyethylene chain) and anionic (phosphate group) characteristics. This dual nature suggests potential mechanisms by which it could theoretically influence a PCR reaction. The polyoxyethylene portion might help to prevent polymerase adsorption and stabilize the enzyme, while the anionic phosphate headgroup could interact with the DNA backbone or other components of the reaction mixture.
However, it is also important to note that some anionic surfactants, such as sodium dodecyl sulfate (SDS), are known to inhibit polymerase activity even at low concentrations.[4] Therefore, the effect of any novel surfactant on a PCR reaction must be empirically tested and optimized.
Experimental Workflow for Evaluating a Novel PCR Additive
For researchers interested in investigating the potential of this compound or other novel surfactants as PCR enhancers, a systematic approach is required. The following workflow outlines the key steps for such an investigation.
Figure 1. A generalized experimental workflow for the evaluation of a novel PCR additive such as this compound.
Protocol: Preliminary Evaluation of this compound as a PCR Additive
This protocol provides a starting point for assessing the effect of this compound on a standard PCR reaction.
1. Materials:
-
This compound
-
Nuclease-free water
-
Standard PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
Forward and reverse primers for a known target
-
DNA template
-
Positive control (a known PCR enhancer, e.g., DMSO or betaine)
-
Negative control (no additive)
-
Agarose
-
DNA loading dye
-
DNA ladder
2. Methods:
2.1. Preparation of this compound Stock Solution:
-
Prepare a 10% (w/v) stock solution of this compound in nuclease-free water.
-
Create a series of dilutions from the stock solution to test a range of final concentrations (e.g., 0.01%, 0.1%, 0.5%, 1.0%).
2.2. PCR Reaction Setup:
-
On ice, prepare a master mix for each condition (negative control, positive control, and each concentration of this compound). Each master mix should contain all PCR components except the template DNA.
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each reaction tube.
-
The final reaction volume is typically 25 µL or 50 µL.
Table 1: Example PCR Reaction Setup (per 25 µL reaction)
| Component | Volume/Final Concentration |
| 2x PCR Master Mix | 12.5 µL |
| Forward Primer (10 µM) | 1 µL (0.4 µM) |
| Reverse Primer (10 µM) | 1 µL (0.4 µM) |
| Template DNA | X µL (e.g., 1-100 ng) |
| Additive (or Water) | 2.5 µL (to desired final conc.) |
| Nuclease-free Water | to 25 µL |
2.3. PCR Cycling Conditions:
-
Use a standard three-step PCR cycling protocol. The following is a general example and should be optimized for the specific primers and template.
Table 2: Example PCR Cycling Protocol
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | |
| Annealing | 55-65°C | 30 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
2.4. Analysis of PCR Products:
-
Mix a portion of the PCR product with DNA loading dye.
-
Load the samples onto a 1-2% agarose gel containing a DNA stain.
-
Run the gel until there is adequate separation of the DNA fragments.
-
Visualize the DNA bands under UV light and compare the intensity of the target band across the different conditions.
Conclusion
While the direct application of this compound in PCR is not documented, the established roles of other surfactants provide a rationale for investigating its potential as a novel PCR additive. A systematic approach, starting with a broad range of concentrations and careful analysis of the results, is necessary to determine if this compound can offer any advantages in terms of PCR yield, specificity, or the ability to amplify challenging templates. The protocols and workflows outlined above provide a framework for conducting such an investigation. Researchers are encouraged to meticulously document their findings to contribute to the collective knowledge of PCR optimization.
References
- 2. altmeyers.org [altmeyers.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. US20080096262A1 - Method for enhancing polymerase activity - Google Patents [patents.google.com]
- 5. Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Deceth-4 Phosphate in Agricultural Chemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of deceth-4 phosphate as a versatile surfactant in the preparation of agricultural chemical formulations. The information presented is intended to guide researchers and formulation scientists in developing stable and efficacious crop protection products.
Introduction to this compound in Agrochemicals
This compound is a non-ionic surfactant belonging to the class of alkyl alcohol ethoxylate phosphates.[1] Its molecular structure, comprising a lipophilic decyl alcohol chain and a hydrophilic ethoxylated phosphate group, imparts excellent emulsifying, dispersing, and wetting properties.[2][3] These characteristics make it a highly effective component in various agricultural formulations, including emulsifiable concentrates (ECs), suspension concentrates (SCs), and microemulsions.[4][5] The phosphate ester functionality contributes to its stability in high-electrolyte systems and its ability to act as a compatibility agent for tank mixes with micronutrients.[4][6]
The primary functions of this compound in agricultural formulations include:
-
Emulsification: It facilitates the dispersion of oil-based active ingredients in water, creating stable emulsions.[7]
-
Dispersion: It aids in the uniform distribution of solid active ingredients in liquid carriers, preventing settling and agglomeration.[4]
-
Wetting: It reduces the surface tension of spray droplets, allowing for better coverage and adhesion to plant surfaces.[2]
-
Enhanced Bioefficacy: By improving the spreading and penetration of the active ingredient, it can enhance the overall effectiveness of the pesticide.[8]
Data Presentation: Performance of Phosphate Ester Surfactants
While specific quantitative data for this compound is proprietary to formulators, the following tables represent typical performance improvements observed with the inclusion of phosphate ester surfactants in agricultural formulations.
Table 1: Emulsion Stability of an Emulsifiable Concentrate (EC) Formulation
| Formulation | Surfactant System | Emulsifier Concentration (% w/w) | Spontaneity of Emulsion | Creaming after 2 hours | Sedimentation after 24 hours |
| A | Standard Non-ionic Surfactant | 5 | Moderate | 5% | < 1% |
| B | Phosphate Ester Blend | 5 | Excellent | < 1% | None |
| C | Standard Non-ionic Surfactant | 10 | Good | 2% | < 1% |
| D | Phosphate Ester Blend | 10 | Excellent | None | None |
Table 2: Suspensibility of a Suspension Concentrate (SC) Formulation
| Formulation | Dispersant System | Dispersant Concentration (% w/w) | Initial Suspensibility (%) | Suspensibility after 24h at 54°C (%) |
| X | Lignosulfonate | 3 | 85 | 75 |
| Y | Phosphate Ester | 3 | 92 | 88 |
| Z | Lignosulfonate | 5 | 88 | 80 |
| W | Phosphate Ester | 5 | 95 | 92 |
Table 3: Enhancement of Herbicidal Efficacy with Phosphate Ester Adjuvants
| Herbicide | Adjuvant System | Application Rate (g a.i./ha) | Weed Control (%) - 14 DAT |
| Glyphosate | None | 500 | 65 |
| Glyphosate | Non-ionic Surfactant | 500 | 78 |
| Glyphosate | Phosphate Ester Adjuvant | 500 | 85 |
| Glufosinate | None | 400 | 70 |
| Glufosinate | Non-ionic Surfactant | 400 | 82 |
| Glufosinate | Phosphate Ester Adjuvant | 400 | 90 |
DAT: Days After Treatment. Data is illustrative and can vary based on active ingredient, weed species, and environmental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in agricultural formulations.
Protocol for Preparation of an Emulsifiable Concentrate (EC)
Objective: To prepare a stable EC formulation of a water-insoluble active ingredient using this compound as a primary emulsifier.
Materials:
-
Active Ingredient (e.g., a synthetic pyrethroid)
-
Solvent (e.g., Aromatic 150)
-
This compound
-
Co-emulsifier (e.g., a calcium salt of dodecylbenzene sulfonate)
-
Beakers, magnetic stirrer, and overhead mixer
-
Graduated cylinders and pipettes
Procedure:
-
In a beaker, dissolve the required amount of the active ingredient in the solvent with gentle stirring until a clear solution is obtained.
-
In a separate beaker, prepare the emulsifier blend by mixing this compound and the co-emulsifier in the desired ratio.
-
Slowly add the emulsifier blend to the active ingredient solution while stirring continuously.
-
Continue stirring for 30 minutes to ensure complete homogenization.
-
The resulting formulation should be a clear, stable liquid.
Protocol for Evaluation of Emulsion Stability
Objective: To assess the stability of the emulsion formed when the EC formulation is diluted with water.
Materials:
-
Prepared EC formulation
-
CIPAC Standard Hard Water (or water of known hardness)
-
100 mL stoppered measuring cylinders
-
Water bath maintained at 30°C ± 1°C
Procedure:
-
Add 95 mL of standard hard water to a 100 mL measuring cylinder.
-
Pipette 5 mL of the EC formulation into the cylinder.
-
Stopper the cylinder and invert it 10 times to ensure thorough mixing.
-
Place the cylinder in the water bath and let it stand undisturbed.
-
Observe and record the amount of creaming or sedimentation at intervals of 30 minutes, 1 hour, 2 hours, and 24 hours.[9]
-
After 24 hours, gently invert the cylinder again to check for re-emulsification.
Protocol for Particle Size Analysis of the Emulsion
Objective: To determine the droplet size distribution of the emulsion, which is a key indicator of its stability and efficacy.
Materials:
-
Prepared emulsion from Protocol 3.2
-
Laser diffraction particle size analyzer
-
Deionized water for dilution
Procedure:
-
Prepare a diluted sample of the emulsion by adding a few drops to the dispersant fluid (deionized water) of the particle size analyzer until the desired obscuration level is reached.
-
Perform the particle size measurement according to the instrument's operating instructions.
-
Record the volume mean diameter (D[2][6]) and the droplet size distribution (e.g., D10, D50, D90). A smaller and narrower distribution generally indicates a more stable emulsion.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in agricultural formulations.
Caption: Workflow for preparing an Emulsifiable Concentrate (EC).
Caption: Protocol for evaluating emulsion stability.
Caption: Functional relationship of this compound in formulations.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. Boosting Pesticide Effectiveness with Agricultural Surfactants | Unitop Chemicals [unitopchemicals.com]
- 3. Phosphate Esters Supplier & Manufacturer India | Pharcos [pharcos.co.in]
- 4. lankem.com [lankem.com]
- 5. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 6. hroc.in [hroc.in]
- 7. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 8. WO2001011958A1 - Phosphate ester-based surfactant adjuvants and compositions thereof - Google Patents [patents.google.com]
- 9. openknowledge.fao.org [openknowledge.fao.org]
Application Notes and Protocols for Cell Membrane Permeabilization Studies
A. Introduction: Utilizing Surfactants for Cell Membrane Permeabilization
Cell membrane permeabilization is a critical step in many biological research applications, enabling the introduction of otherwise impermeable molecules, such as antibodies, dyes, or nucleic acids, into the cell's interior. This process is fundamental for techniques like immunofluorescence, flow cytometry, and certain drug delivery studies. The controlled disruption of the cell membrane's integrity allows researchers to probe intracellular targets and signaling pathways.
Surfactants are a class of chemical agents commonly employed for cell permeabilization. These amphipathic molecules possess both hydrophilic and lipophilic properties, allowing them to interact with the lipid bilayer of the cell membrane. This interaction disrupts the membrane structure, creating transient pores and increasing its permeability. The choice of surfactant and the experimental conditions are crucial for achieving efficient permeabilization while minimizing cellular damage and preserving the integrity of intracellular structures.
Commonly used surfactants for cell permeabilization include Triton™ X-100, Tween® 20, and saponin. Each of these agents has distinct mechanisms of action and is suited for different applications. The selection of a particular surfactant depends on the specific cell type, the size of the molecule to be introduced, and the downstream application.
Regarding Deceth-4 Phosphate:
It is important to note that while this compound is classified as a surfactant and emulsifier, its primary application is within the cosmetics and personal care industry.[][2][3][4] There is currently no established body of scientific literature or standardized protocols detailing its use for cell membrane permeabilization in a research setting. Therefore, the following application notes and protocols are based on the principles of using well-characterized surfactants for cell permeabilization studies. Researchers opting to investigate this compound for this purpose should consider these as a foundational framework for developing and validating their own protocols.
B. Data Presentation: Comparative Effects of Common Permeabilizing Agents
The following table summarizes the typical working concentrations and key characteristics of commonly used permeabilizing surfactants. This data is intended to serve as a starting point for optimization experiments.
| Permeabilizing Agent | Typical Working Concentration | Key Characteristics & Considerations |
| Triton™ X-100 | 0.1 - 0.5% (v/v) in PBS | A non-ionic detergent that solubilizes the cell membrane. It is effective for permeabilizing both the plasma and nuclear membranes but can disrupt membrane proteins.[5][6] |
| Tween® 20 | 0.05 - 0.5% (v/v) in PBS | A milder non-ionic detergent compared to Triton™ X-100. It is often used in washing buffers to reduce background staining. |
| Saponin | 0.02 - 0.1% (w/v) in PBS | A mild, reversible permeabilizing agent that selectively interacts with cholesterol in the plasma membrane, leaving the nuclear membrane largely intact.[5][6] |
| Digitonin | 10 - 50 µg/mL in PBS | A steroidal glycoside that, like saponin, selectively complexes with cholesterol, primarily permeabilizing the plasma membrane. |
C. Experimental Protocols
Protocol 1: Immunofluorescent Staining of Intracellular Antigens
This protocol describes the general steps for fixing and permeabilizing adherent cells for the detection of intracellular proteins via immunofluorescence microscopy.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (Fixation Solution)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 30 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Remove the Blocking Buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Add the nuclear counterstain (e.g., DAPI) and incubate for 5 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Protocol 2: Flow Cytometry for Intracellular Protein Detection
This protocol outlines the steps for preparing a single-cell suspension for the analysis of intracellular antigens using flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
Permeabilization/Wash Buffer (e.g., 0.1% Saponin in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in Permeabilization/Wash Buffer)
-
Fluorophore-conjugated Primary Antibody (diluted in Blocking Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Washing: Wash the cells twice with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 20 minutes at room temperature.
-
Washing: Add 1 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization/Wash Buffer and incubate for 15 minutes at room temperature.
-
Blocking and Staining: Centrifuge the cells and resuspend the pellet in 100 µL of Blocking Buffer containing the fluorophore-conjugated primary antibody. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of Permeabilization/Wash Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Analysis: Resuspend the cells in 500 µL of PBS for analysis on a flow cytometer.
D. Visualization of Workflows and Concepts
Caption: Workflow for Immunofluorescent Staining.
Caption: Accessing Intracellular Signaling Pathways.
References
Application Notes and Protocols: Deceth-4 Phosphate as a Stabilizer in Colloidal Suspension Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deceth-4 phosphate is a versatile anionic surfactant belonging to the alkyl ether phosphate class of compounds. It is the phosphate ester of decyl alcohol ethoxylate, where the number '4' indicates the average number of ethylene oxide units in the hydrophilic portion of the molecule.[1] This structure imparts both lipophilic and hydrophilic properties, making it an effective emulsifier and stabilizer for oil-in-water (O/W) and water-in-oil (W/O) colloidal suspensions.[1][2] Its primary functions in these systems are to reduce interfacial tension, prevent particle aggregation, and enhance the overall stability of the formulation. These characteristics make it a candidate for investigation in various research and development applications, including the formulation of drug delivery systems, nanoparticle synthesis, and the preparation of stable emulsions for experimental studies.
Physicochemical Properties and Mechanism of Action
This compound functions as a stabilizer through a combination of electrostatic and steric hindrance mechanisms. The phosphate head group imparts a negative charge to the surface of dispersed particles or droplets, leading to electrostatic repulsion between them. This repulsion prevents particles from approaching each other closely and aggregating. The ethoxylated chain provides a steric barrier, further contributing to the stability of the suspension.
While specific quantitative data for this compound is not extensively available in public literature, its properties can be inferred from the general characteristics of alkyl ether phosphates.
Illustrative Physicochemical Properties of Alkyl Ether Phosphates:
| Property | Typical Observation | Relevance to Colloidal Stability |
| Appearance | Varies from liquid to waxy solid depending on the specific alkyl chain and degree of ethoxylation.[1] | Affects handling and incorporation into formulations. |
| Solubility | Generally soluble in water and various organic solvents. Water solubility decreases with increasing alkyl chain length and decreasing ethoxylation.[1] | Determines its suitability for aqueous or non-aqueous systems. |
| Critical Micelle Concentration (CMC) | Typically in the millimolar (mM) range. The CMC of alkyl phosphate esters generally decreases with increasing alkyl chain length. | Indicates the concentration at which the surfactant self-assembles into micelles, a key parameter for solubilization and emulsification. |
| Surface Tension Reduction | Significantly reduces the surface tension of water. | A measure of the surfactant's efficiency at interfaces, crucial for droplet/particle formation and stabilization. |
| pH of 1% Aqueous Solution | Typically acidic due to the phosphate group. | The pH of the system will affect the degree of ionization of the phosphate head group and thus the electrostatic stabilization. |
Applications in Colloidal Suspension Experiments
Due to its surface-active properties, this compound can be explored in the following research applications:
-
Stabilization of Nanoemulsions: Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[3] They are promising systems for the delivery of poorly water-soluble drugs.[3] this compound can be used as the primary or co-surfactant to stabilize the oil droplets in an aqueous continuous phase.
-
Nanoparticle Synthesis and Functionalization: In the bottom-up synthesis of nanoparticles, surfactants are often used to control particle size and prevent agglomeration. This compound can adsorb onto the surface of newly formed nanoparticles, providing a protective layer that ensures their colloidal stability.
-
Preparation of Controlled Release Formulations: By forming stable emulsions or dispersing drug-loaded particles, this compound can play a role in the development of formulations that release the active pharmaceutical ingredient (API) over an extended period.[4]
-
Pigment and Solid Particle Dispersions: In materials science and related fields, achieving a stable dispersion of solid particles in a liquid medium is often necessary. This compound can act as a dispersing agent to prevent the settling and aggregation of these particles.
Experimental Protocols
The following are illustrative protocols for the use of this compound in colloidal suspension experiments. Note: These are starting points and may require optimization based on the specific materials and desired properties of the final formulation.
Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion
This protocol describes the preparation of a model O/W nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, MCT oil)
-
Aqueous phase (e.g., deionized water, phosphate buffer)
-
Co-surfactant (optional, e.g., a non-ionic surfactant like Polysorbate 80)
-
Active Pharmaceutical Ingredient (API) (if applicable, dissolved in the oil phase)
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase:
-
Weigh the desired amount of the oil phase into a beaker.
-
If applicable, dissolve the lipophilic API in the oil phase with gentle heating and stirring until fully dissolved.
-
Add the required amount of this compound (and co-surfactant, if used) to the oil phase.
-
Stir the mixture at a moderate speed until a homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of the aqueous phase into a separate beaker.
-
If necessary, adjust the pH of the aqueous phase.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000-10000 rpm) for 5-10 minutes. This will form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
The homogenization pressure and number of passes will need to be optimized to achieve the desired droplet size and polydispersity index (PDI). A typical starting point would be 1000-1500 bar for 3-5 passes.
-
Collect the resulting nanoemulsion.
-
-
Characterization:
-
Measure the droplet size and PDI using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the surface charge and stability.
-
Visually inspect the nanoemulsion for any signs of instability (e.g., creaming, phase separation) over time.
-
Illustrative Formulation:
| Component | Concentration (% w/w) |
| Oil Phase (MCT Oil) | 10 |
| This compound | 2 |
| Polysorbate 80 | 1 |
| Deionized Water | 87 |
Protocol 2: Stabilization of Metal Oxide Nanoparticles during Synthesis
This protocol provides a general method for using this compound as a stabilizer during the co-precipitation synthesis of metal oxide nanoparticles (e.g., iron oxide).
Materials:
-
Metal salt precursors (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O for magnetite)
-
Base solution (e.g., ammonium hydroxide)
-
This compound
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Preparation of the Reaction Setup:
-
Set up the three-neck flask with a mechanical stirrer, condenser, and a gas inlet for nitrogen.
-
Dissolve the metal salt precursors in deionized water in the flask and purge with nitrogen for at least 30 minutes to remove oxygen.
-
-
Addition of Stabilizer:
-
Prepare a solution of this compound in deionized water.
-
Add the this compound solution to the reaction flask containing the metal salts and stir vigorously.
-
-
Nanoparticle Precipitation:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) under a nitrogen atmosphere with continuous stirring.
-
Slowly add the base solution (e.g., ammonium hydroxide) dropwise using a dropping funnel. The formation of a black precipitate indicates the formation of magnetite nanoparticles.
-
Continue stirring for a designated period (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the nanoparticles from the reaction medium by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove unreacted precursors and excess stabilizer.
-
Further purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove any remaining impurities.
-
-
Characterization:
-
Determine the particle size and morphology using transmission electron microscopy (TEM).
-
Confirm the crystalline structure using X-ray diffraction (XRD).
-
Measure the hydrodynamic size and zeta potential in a suitable dispersant using DLS.
-
Data Presentation
Table 1: Illustrative Data for Characterization of a this compound Stabilized Nanoemulsion
| Parameter | Value | Method |
| Mean Droplet Size (Z-average) | 150 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -45 ± 3 mV | Electrophoretic Light Scattering (ELS) |
| pH | 4.5 | pH meter |
| Visual Appearance | Translucent, bluish-white liquid | Visual Inspection |
| Stability (at 4 °C and 25 °C) | No phase separation or significant change in droplet size after 30 days | Visual Inspection and DLS |
Table 2: Illustrative Data for Characterization of this compound Stabilized Iron Oxide Nanoparticles
| Parameter | Value | Method |
| Core Particle Size | 10 ± 2 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | 50 ± 5 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (in water at pH 7) | -35 ± 4 mV | Electrophoretic Light Scattering (ELS) |
| Crystalline Phase | Magnetite (Fe₃O₄) | X-ray Diffraction (XRD) |
| Dispersibility | Stable dispersion in aqueous media | Visual Inspection |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Stabilization mechanism of this compound.
Caption: Workflow for preparing a nanoemulsion.
Conclusion
This compound is a promising stabilizer for a variety of colloidal systems in a research setting. Its amphiphilic nature, combining both electrostatic and steric stabilization mechanisms, makes it a versatile tool for formulating stable nanoemulsions, synthesizing well-dispersed nanoparticles, and developing novel drug delivery systems. The provided protocols and illustrative data serve as a foundation for researchers to explore the potential of this compound in their specific applications. Further optimization and characterization will be essential to tailor its use for specific experimental needs.
References
Application Note: Determination of the Critical Micelle Concentration (CMC) of Deceth-4 Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deceth-4 phosphate is an anionic phosphate ester surfactant used in various cosmetic and pharmaceutical formulations as an emulsifier and cleansing agent.[1][2][3] Like all surfactants, it has the ability to self-assemble into spherical structures known as micelles when its concentration in a solution reaches a specific threshold. This threshold is the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that dictates the physicochemical properties and performance of a surfactant, including its ability to solubilize poorly soluble drugs, emulsify immiscible liquids, and exhibit detergency.[4][5] Accurate determination of the CMC is therefore critical for formulation development, quality control, and ensuring the efficacy of products containing this compound.
This application note provides detailed protocols for three common and reliable methods for determining the CMC of this compound: Surface Tensiometry, Conductivity Measurement, and Fluorescence Spectroscopy.
Method 1: Surface Tensiometry
Principle
Surface tensiometry is a direct and classical method for CMC determination applicable to both ionic and non-ionic surfactants.[4][6] Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, any additional surfactant molecules form micelles within the bulk of the solution, and the surface tension remains relatively constant.[7][8] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[4]
Experimental Protocol
Materials and Equipment:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer (utilizing Du Noüy ring or Wilhelmy plate method)[9][10]
-
Temperature-controlled sample vessel
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in high-purity water. Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound from the stock solution. The concentration range should span the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Begin with the most dilute solution to minimize contamination.
-
Place the solution in the temperature-controlled vessel and allow it to equilibrate.
-
Measure the surface tension. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.[9]
-
Allow sufficient time for the surface tension to stabilize before recording the value, especially for concentrations near the CMC.[9]
-
-
Data Collection: Repeat the measurement for each prepared solution, moving from lowest to highest concentration.
-
Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The plot will show two linear regions. The CMC is determined from the intersection point of the extrapolated lines of these two regions.[4]
Workflow Visualization
Caption: Workflow for CMC determination using surface tensiometry.
Method 2: Conductivity Measurement
Principle
The conductivity method is a simple and low-cost technique well-suited for determining the CMC of ionic surfactants like this compound.[11] Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity of the solution increases linearly with concentration. When micelles form (above the CMC), the counter-ions become partially associated with the micelle. These larger, slower-moving micelles and their bound counter-ions are less efficient charge carriers than the free monomers.[6][12] This results in a change in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at this break point.[4]
Experimental Protocol
Materials and Equipment:
-
This compound
-
High-purity, deionized water
-
Conductivity meter with a temperature-controlled cell[13]
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water.
-
Instrument Setup: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions. Place a known volume of deionized water in the temperature-controlled measurement cell.
-
Titration:
-
Immerse the conductivity probe in the water and record the initial conductivity.
-
Using a burette or micropipette, perform successive additions of the concentrated this compound stock solution into the cell.
-
After each addition, stir gently to ensure homogeneity and allow the conductivity reading to stabilize before recording the value.
-
-
Data Collection: Continue the titration well past the expected CMC to clearly define the second linear region of the plot.
-
Data Analysis: Plot the measured specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis. The resulting graph will display two linear segments with different slopes. The CMC is the concentration at which these two lines intersect.[12][13]
Workflow Visualization
Caption: Workflow for CMC determination using conductivity measurement.
Method 3: Fluorescence Spectroscopy
Principle
Fluorescence spectroscopy is a highly sensitive, indirect method for CMC determination.[14] It utilizes a fluorescent probe, typically pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[9] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in environment causes a distinct shift in the intensity ratio of the first (I₁) and third (I₃) vibronic peaks in pyrene's emission spectrum. Plotting the I₁/I₃ ratio against surfactant concentration reveals a sigmoidal curve, and the inflection point corresponds to the CMC.[4]
Experimental Protocol
Materials and Equipment:
-
This compound
-
High-purity water
-
Pyrene (fluorescent probe)
-
Acetone or ethanol (for pyrene stock solution)
-
Fluorometer
-
Volumetric flasks and micropipettes
Procedure:
-
Pyrene Stock Preparation: Prepare a stock solution of pyrene (e.g., 0.1 mM) in acetone or ethanol to ensure it is fully dissolved.[14]
-
Sample Preparation:
-
Prepare a series of this compound solutions in high-purity water across a range of concentrations bracketing the expected CMC.
-
To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid self-quenching. The volume of acetone/ethanol should be minimal (<1% of total volume) to not affect micellization.
-
Allow the solutions to equilibrate, typically for several hours or overnight in the dark to prevent photodegradation of the pyrene.
-
-
Fluorescence Measurement:
-
Set the fluorometer to excite the samples at a wavelength appropriate for pyrene (typically ~335 nm).[9]
-
Record the emission spectrum for each sample (typically from 350 nm to 500 nm).
-
-
Data Analysis:
-
For each spectrum, determine the fluorescence intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the intensity ratio I₁/I₃ (y-axis) against the surfactant concentration or log concentration (x-axis).
-
The data will form a sigmoidal curve. The CMC is determined from the midpoint of the transition.[4]
-
Workflow Visualization
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Data Presentation and Comparison
The CMC value for a given surfactant is dependent on experimental conditions such as temperature, pH, and the presence of electrolytes.[8][15] Therefore, it is essential to determine the value under the specific conditions relevant to the intended application. The results obtained from the different methods should be summarized for comparison.
Table 1: Experimentally Determined CMC Values for this compound
| Determination Method | CMC Value (Specify Units, e.g., mM) | Temperature (°C) | Medium (e.g., Deionized Water) | Notes |
| Surface Tensiometry | [Experimental Value] | [Specify] | [Specify] | Direct measurement; sensitive to surface-active impurities. |
| Conductivity Measurement | [Experimental Value] | [Specify] | [Specify] | Simple and rapid; only for ionic surfactants. |
| Fluorescence Spectroscopy | [Experimental Value] | [Specify] | [Specify] | High sensitivity; requires careful handling of the fluorescent probe. |
Summary and Method Selection
All three methods are robust for determining the CMC of this compound.
-
Surface Tensiometry is considered a gold standard due to its direct measurement principle, but it can be sensitive to impurities that are surface-active.[6]
-
Conductivity Measurement is often the simplest and most rapid method for ionic surfactants, making it ideal for routine analysis.[11]
-
Fluorescence Spectroscopy offers the highest sensitivity, which is particularly advantageous for surfactants with very low CMCs.[9][14]
The choice of method may depend on the available instrumentation, the required precision, and the specific conditions of the formulation being studied. Cross-validation of the CMC value using two different methods is recommended to ensure a high degree of confidence in the results.[9]
References
- 1. altmeyers.org [altmeyers.org]
- 2. guidechem.com [guidechem.com]
- 3. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. justagriculture.in [justagriculture.in]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 11. researchgate.net [researchgate.net]
- 12. Method of Determination of CMC | PPT [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Deceth-4 Phosphate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in Deceth-4 phosphate stabilized emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an emulsifier?
This compound is a synthetic compound created from decyl alcohol and phosphoric acid, functioning as both a surfactant and an emulsifier.[1] It is a polyoxyethylene ether of decyl alcohol, where the "4" indicates an average of four ethylene oxide units in the molecule.[2][3] Its molecular structure contains both a water-loving (hydrophilic) phosphate and ethylene oxide portion, and an oil-loving (lipophilic) decyl portion. This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible liquids and enabling the formation of a stable mixture, or emulsion.[4]
Q2: What is phase separation in the context of emulsions?
Phase separation is the process by which an emulsion, a mixture of two or more immiscible liquids (like oil and water), breaks down and reverts into its individual bulk phases.[5][6] This instability can manifest in several ways:
-
Creaming/Sedimentation: The migration of dispersed droplets under gravity to the top (creaming) or bottom (sedimentation) of the emulsion, due to density differences between the oil and water phases.[7]
-
Flocculation: The clumping or aggregation of individual droplets to form larger clusters without the loss of their individual identity.[7]
-
Coalescence: The irreversible merging of smaller droplets to form progressively larger ones, ultimately leading to a complete separation of the oil and water layers.[7]
Q3: What are the primary factors that cause phase separation in this compound emulsions?
The stability of a this compound emulsion is a delicate balance influenced by several physicochemical factors. The most common causes of phase separation include:
-
Incorrect pH: As a phosphate ester, the charge and stabilizing capacity of this compound are highly dependent on the pH of the aqueous phase.[8][9][10]
-
High Electrolyte Concentration: The addition of salts can disrupt the protective layer formed by the emulsifier around the droplets, leading to instability.[11][12][13]
-
Inappropriate Hydrophilic-Lipophilic Balance (HLB): The overall HLB of the emulsifier system may not match the "required HLB" of the oil phase, resulting in a weak and unstable interfacial film.[14][15]
-
Sub-optimal Emulsifier Concentration: Insufficient this compound can lead to incomplete coverage of the oil droplets, making them susceptible to flocculation and coalescence.
-
Extreme Temperatures: Both high temperatures and freeze-thaw cycles can disrupt the emulsion's stability.
-
Improper Homogenization: Inadequate mixing can result in large and non-uniform droplet sizes, which are more prone to creaming and coalescence.[7]
Troubleshooting Guide: Preventing Phase Separation
Problem: My emulsion is creaming or sedimenting quickly.
-
Question: What causes creaming/sedimentation and how can I fix it?
-
Answer: This phenomenon is governed by Stokes' Law and is primarily driven by a large density difference between the oil and water phases and large droplet size.[7]
-
Solution 1: Reduce Droplet Size. The most effective method is to increase the energy of homogenization. Using high-shear mixers or high-pressure homogenizers will create smaller droplets that are less affected by gravity. A smaller droplet radius has an exponential effect on slowing creaming.
-
Solution 2: Increase Continuous Phase Viscosity. Increase the viscosity of the continuous phase (typically water) by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer). This will slow the movement of the dispersed droplets.
-
Problem: I am observing droplet coalescence, leading to oil slicks.
-
Question: My droplets are merging and breaking the emulsion. What should I do?
-
Answer: Coalescence occurs when the interfacial film stabilizing the droplets is too weak to prevent them from merging.
-
Solution 1: Optimize Surfactant Concentration. Insufficient emulsifier concentration is a common cause. Create a series of emulsions with incrementally higher concentrations of this compound to find the optimal level that provides robust stabilization.
-
Solution 2: Adjust the pH. The stability of phosphate-based emulsifiers is strongly pH-dependent. The charge on the phosphate group enhances electrostatic repulsion between droplets, preventing them from getting close enough to merge. Conduct a pH sweep (e.g., from pH 4.0 to 8.0) to identify the pH at which the emulsion exhibits maximum stability.
-
Solution 3: Introduce a Co-emulsifier. Sometimes, a single emulsifier is not enough. The most stable systems are often created with a blend of emulsifiers.[15] Consider adding a lipophilic (low HLB) co-emulsifier to pack more tightly at the interface alongside the more hydrophilic this compound.
-
Problem: Adding electrolytes (salts) to my formulation causes immediate phase separation.
-
Question: How can I formulate with electrolytes without breaking the emulsion?
-
Answer: Electrolytes introduce ions that can interfere with the stabilizing mechanism of anionic surfactants like this compound. High concentrations of ions can screen the electrostatic charges on the droplets, reducing the repulsive forces that keep them apart and leading to flocculation and coalescence.[11][12]
-
Solution 1: Add Electrolytes Slowly. Add the electrolyte solution dropwise under constant, gentle agitation. This prevents localized high concentrations that can shock the system.
-
Solution 2: Use the Lowest Effective Concentration. Determine the minimum concentration of the electrolyte needed for its intended purpose in the formulation.
-
Solution 3: Choose Ions Carefully. Divalent and trivalent ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) have a much stronger destabilizing effect than monovalent ions (e.g., Na⁺, K⁺).[16] If possible, use monovalent salts.
-
Solution 4: Add a Steric Stabilizer. Incorporate a non-ionic polymer or surfactant that provides steric hindrance. This creates a physical barrier around the droplets that is less sensitive to the presence of electrolytes.
-
Data Presentation
Table 1: Conceptual Influence of pH on Emulsion Stability
| pH | Zeta Potential (mV) | Observation | Stability Ranking |
| 3.0 | -5 | Significant coalescence and rapid separation | Poor |
| 5.0 | -20 | Moderate stability, some creaming observed | Fair |
| 7.0 | -45 | No separation observed after 24 hours | Excellent |
| 9.0 | -50 | Stable, but potential for hydrolysis over time | Good |
Note: Data is illustrative. Optimal pH must be determined experimentally for each specific formulation.
Table 2: Required HLB for Common Oil Phases
| Oil Type | Required HLB (for O/W Emulsion) |
| Mineral Oil | 10 - 12 |
| Isopropyl Myristate | 11.5 |
| Silicone Oil | 10 - 12 |
| Sunflower Oil | 7 - 8 |
| Beeswax | 9 |
Source: Adapted from publicly available formulation guides.[14][15]
Experimental Protocols
Protocol 1: Determination of Optimal Emulsifier Concentration
-
Preparation: Prepare the oil phase and aqueous phase separately.
-
Stock Solutions: Create a stock solution of this compound in the aqueous phase (e.g., 10% w/w).
-
Emulsion Series: Prepare a series of five identical emulsions (e.g., 20% oil phase, 80% aqueous phase) but vary the concentration of this compound (e.g., 1%, 2%, 3%, 4%, 5% of the total formulation weight) by adding the appropriate amount of the stock solution.
-
Homogenization: Emulsify each sample using the same method (e.g., high-shear mixer at 5000 RPM for 5 minutes) to ensure uniform droplet size distribution.
-
Initial Analysis: Immediately after preparation, measure the mean droplet size of each emulsion using a particle size analyzer.
-
Stability Assessment: Store the samples at controlled room temperature (25°C) and under accelerated conditions (45°C).
-
Observation: Visually inspect the samples for any signs of phase separation (creaming, coalescence) at regular intervals (1 hr, 24 hr, 1 week, 1 month).
Protocol 2: Accelerated Stability Testing via Centrifugation
-
Sample Preparation: Prepare the test emulsion according to the formulation protocol.
-
Control Sample: Keep one sample tube as a static control at room temperature.
-
Centrifugation: Place 10 mL of the emulsion into a centrifuge tube. Centrifuge the sample at a specified force (e.g., 3000 x g) for 30 minutes.
-
Analysis: After centrifugation, carefully remove the tube and inspect for phase separation. Measure the height of any separated oil or aqueous layer.
-
Comparison: Compare the centrifuged sample to the static control. A robust emulsion will show little to no separation after centrifugation. This method provides a rapid indication of long-term stability issues like creaming.
Visualizations
Caption: Troubleshooting logic for common emulsion instability issues.
Caption: Experimental workflow for assessing emulsion stability.
References
- 1. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. altmeyers.org [altmeyers.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Destabilization and phase separation of particle suspensions in emulsions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. microtrac.com [microtrac.com]
- 14. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 15. scientificspectator.com [scientificspectator.com]
- 16. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deceth-4 Phosphate Concentration for Maximum Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Deceth-4 Phosphate to achieve maximum stability in their formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is a non-ionic surfactant and emulsifying agent.[1] Its chemical structure consists of a hydrophobic decyl alcohol tail and a hydrophilic phosphate head group, connected by four ethylene oxide units.[1] This amphiphilic nature allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, thereby facilitating the formation of stable emulsions.[1] Its primary functions include acting as a cleansing agent, foam booster, and, most importantly, as an emulsifier to create and stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions.[1]
Q2: What are the key factors that influence the stability of a formulation containing this compound?
The stability of an emulsion formulated with this compound is influenced by several factors:
-
Concentration of this compound: An optimal concentration is crucial. Too little may not adequately cover the oil-water interface, leading to droplet coalescence, while too much can lead to micelle formation in the continuous phase, which may not contribute to emulsion stability and can be cost-ineffective.
-
pH of the Formulation: As an anionic surfactant (due to the phosphate group), the pH of the medium can affect the charge on the droplet surface, influencing the zeta potential and, consequently, the repulsive forces between droplets.[2]
-
Ionic Strength: The presence of electrolytes in the aqueous phase can impact the electrical double layer around the dispersed droplets, which can affect the stability of the emulsion.
-
Oil Phase to Water Phase Ratio: The relative volumes of the oil and water phases will determine the type of emulsion (o/w or w/o) and influence the amount of emulsifier required.
-
Droplet Size: Smaller and more uniform droplet sizes generally lead to more stable emulsions due to reduced creaming or sedimentation rates.[3]
Q3: How does the concentration of this compound relate to the Critical Micelle Concentration (CMC)?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form spontaneously. Below the CMC, this compound molecules will primarily adsorb at the oil-water interface, reducing surface tension.[4] Once the interface is saturated, any additional surfactant molecules will self-assemble into micelles in the bulk phase.[4] For optimal emulsification, the concentration of this compound should be above its CMC to ensure that there are enough surfactant molecules to cover the entire surface of the dispersed phase droplets. However, excessively high concentrations well above the CMC may not significantly improve stability and can be uneconomical. The CMC of a surfactant can be influenced by factors such as temperature, pH, and the presence of electrolytes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Phase Separation (Creaming or Sedimentation) | Insufficient concentration of this compound. | Increase the concentration of this compound in increments (e.g., 0.5% w/w) and observe the effect on stability. |
| Non-optimal pH affecting surfactant performance. | Adjust the pH of the aqueous phase and measure the zeta potential. A higher magnitude of zeta potential (e.g., > |30mV|) generally indicates better stability.[2] | |
| Droplet size is too large or distribution is too wide. | Optimize the homogenization process (e.g., increase mixing speed or time) to reduce the average droplet size and narrow the size distribution. | |
| Flocculation (Droplet Aggregation) | Insufficient electrostatic repulsion between droplets. | Measure the zeta potential of the emulsion. If the value is close to zero, adjust the pH or consider adding a co-emulsifier to increase surface charge. |
| Incompatible ingredients in the formulation. | Review all components for potential interactions. Test the stability of simpler formulations to identify the problematic ingredient. | |
| Coalescence (Merging of Droplets) | Incomplete coverage of the oil-water interface by the emulsifier. | Increase the concentration of this compound to ensure complete saturation of the droplet surfaces. |
| High storage temperature. | Store the formulation at a lower temperature and conduct accelerated stability testing at various temperatures to determine the optimal storage conditions. | |
| Precipitation of Surfactant | Low temperature of the buffer or formulation. | Ensure this compound is fully dissolved at room temperature before cooling the formulation.[6] |
| Incompatible salts in the buffer. | Use sodium-based salts (e.g., NaCl) instead of potassium-based salts, as the latter can sometimes cause precipitation with phosphate-based surfactants.[6] |
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration of this compound
This protocol outlines a systematic approach to identify the concentration of this compound that provides maximum emulsion stability.
1. Materials:
- This compound
- Oil phase (specific to your formulation)
- Aqueous phase (e.g., deionized water, buffer)
- Homogenizer (e.g., high-shear mixer, sonicator)
- Particle size analyzer (e.g., Dynamic Light Scattering)
- Zeta potential analyzer
- Centrifuge
- Glass vials
2. Procedure:
- Preparation of Pre-emulsions: Prepare a series of pre-emulsions with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/w).
- Homogenization: Homogenize each pre-emulsion under identical conditions (e.g., same speed, time, and temperature) to form the final emulsions.
- Initial Characterization: Immediately after preparation, measure the following for each emulsion:
- Particle size distribution (mean droplet diameter and polydispersity index - PDI).
- Zeta potential.
- Accelerated Stability Testing:
- Centrifugation: Centrifuge a sample of each emulsion (e.g., 3000 rpm for 30 minutes) and observe for any phase separation or creaming.
- Thermal Stress: Store the emulsions at elevated temperatures (e.g., 40°C and 50°C) and at a low temperature (e.g., 4°C) for a defined period (e.g., 4 weeks). Visually inspect for any signs of instability at regular intervals.
- Post-Stress Characterization: After the accelerated stability testing period, re-measure the particle size and zeta potential of the samples that remained visually stable.
3. Data Analysis:
- Compile the particle size, PDI, and zeta potential data into a table for easy comparison.
- The optimal concentration of this compound is the lowest concentration that results in a stable emulsion with a small and uniform particle size and a high absolute zeta potential value, and which shows minimal changes after accelerated stability testing.
Example Data Table for Optimal Concentration Determination:
| This compound Conc. (% w/w) | Initial Mean Droplet Size (nm) | Initial PDI | Initial Zeta Potential (mV) | Stability after Centrifugation | Stability after 4 weeks at 40°C |
| 0.5 | 850 | 0.8 | -15 | Phase Separation | Phase Separation |
| 1.0 | 450 | 0.5 | -25 | Slight Creaming | Creaming |
| 1.5 | 300 | 0.3 | -35 | Stable | Stable |
| 2.0 | 280 | 0.25 | -38 | Stable | Stable |
| 2.5 | 275 | 0.25 | -40 | Stable | Stable |
| 3.0 | 270 | 0.24 | -41 | Stable | Stable |
Based on this hypothetical data, a concentration of 1.5% to 2.0% would be considered optimal as it provides good stability without excessive use of the surfactant.
Protocol 2: Determination of Critical Micelle Concentration (CMC) of this compound
This protocol uses the surface tension method to determine the CMC.
1. Materials:
- This compound
- Deionized water or relevant buffer
- Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of this compound in the desired aqueous phase.
- Create a series of dilutions from the stock solution to cover a wide range of concentrations (e.g., from 0.001 mM to 10 mM).
- Measure the surface tension of each solution using the tensiometer, starting from the most dilute solution and progressing to the most concentrated.
- Record the surface tension for each concentration.
3. Data Analysis:
- Plot the surface tension as a function of the logarithm of the this compound concentration.
- The plot will typically show a sharp decrease in surface tension followed by a plateau.
- The CMC is the concentration at the point of inflection where the surface tension starts to plateau.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting emulsion instability.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Deceth-4 Phosphate Formulation Instability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common instability issues encountered when formulating with Deceth-4 phosphate. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in formulations?
This compound is a phosphate-based anionic surfactant.[1] Its primary functions in cosmetic and pharmaceutical formulations are as an emulsifier and surfactant. It is particularly effective in creating stable oil-in-water (O/W) emulsions.[2]
Q2: What are the most common signs of instability in a this compound formulation?
The most common signs of instability include:
-
Phase separation: The oil and water phases of the emulsion separate into distinct layers. This is a primary indicator of emulsion instability.
-
Precipitation: Solid particles may form and settle out of the formulation.
-
Changes in viscosity: A significant increase or decrease in the thickness of the formulation can indicate structural changes within the emulsion.
-
Changes in appearance: Variations in color, odor, or texture can also signal instability.[3]
-
Changes in particle size: An increase in the size of the dispersed droplets is a direct indicator of an unstable system.[4]
Troubleshooting Guides
Issue 1: Phase Separation in the Emulsion
Q: My emulsion formulated with this compound is separating. What are the potential causes and how can I fix it?
A: Phase separation in emulsions stabilized with this compound can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Incorrect pH: Phosphate esters' stability and emulsifying capacity are often pH-dependent. An inappropriate pH can lead to a breakdown of the emulsion.
-
Solution: Measure the pH of your formulation. Adjust the pH to a neutral or slightly acidic range (typically pH 5-7) using a suitable buffering agent. It is recommended to perform a pH adjustment study to determine the optimal pH for your specific formulation.
-
-
Incompatible Ingredients: Certain ingredients, especially electrolytes or cationic compounds, can interfere with the stabilizing action of the anionic this compound.
-
Solution: Review your formulation for any incompatible ingredients. If electrolytes are necessary, consider using a non-ionic co-emulsifier to improve tolerance.
-
-
Inadequate Homogenization: Insufficient shear during the emulsification process can result in large oil droplets that are more prone to coalescence and separation.
-
Solution: Optimize your homogenization process by adjusting the speed and duration of mixing. Using high-shear homogenization can produce smaller, more stable droplets.[4]
-
-
Inappropriate Temperature: Extreme temperatures during manufacturing or storage can disrupt the emulsion's stability.[5]
-
Solution: Ensure that the oil and water phases are heated to the appropriate temperature (typically 70-80°C) before emulsification and that the cooling process is controlled. Avoid storing the final product in extreme heat or cold.
-
Issue 2: Precipitation in the Formulation
Q: I am observing solid particles forming and settling in my this compound formulation. What could be the cause and what is the solution?
A: Precipitation in formulations containing phosphate esters can be a complex issue. Here’s how to address it:
-
pH-Related Precipitation: The solubility of phosphate salts can be highly dependent on the pH of the solution.
-
Solution: As with phase separation, the first step is to check and adjust the pH of the formulation. A pH outside the optimal range for this compound can cause it to precipitate.
-
-
Interaction with Metal Ions: The presence of divalent or trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) can lead to the formation of insoluble phosphate salts.
-
Solution: Use deionized or distilled water to avoid introducing metal ions. If your formulation requires the presence of these ions, consider adding a chelating agent like EDTA to sequester them and prevent precipitation.
-
-
Temperature-Induced Precipitation: Temperature fluctuations can affect the solubility of this compound and other ingredients, leading to precipitation upon cooling.
-
Solution: Evaluate the solubility of all ingredients at different temperatures. A controlled cooling process during manufacturing can prevent the sudden precipitation of less soluble components.
-
Issue 3: Undesirable Changes in Viscosity
Q: The viscosity of my lotion containing this compound is either too low or has decreased over time. How can I address this?
A: Viscosity is a critical parameter for the stability and aesthetic appeal of many formulations.
-
Insufficient Thickener: this compound itself contributes to viscosity, but often requires the presence of a co-emulsifier or thickener to achieve the desired consistency.
-
Solution: Incorporate a fatty alcohol (e.g., Cetearyl Alcohol, Cetyl Alcohol) as a co-emulsifier and thickener. The ratio of this compound to the fatty alcohol can be adjusted to achieve the target viscosity. Adding a gum (e.g., Xanthan Gum) or a polymer can also help to build and maintain viscosity.
-
-
Hydrolysis of the Phosphate Ester: Over time, particularly in aqueous environments with non-optimal pH, phosphate esters can undergo hydrolysis, breaking down and leading to a loss of viscosity.
-
Solution: Ensure the formulation is buffered to a pH that minimizes hydrolysis. Storing the product in a cool, dark place can also help to slow down degradation reactions.
-
-
Impact of Shear: Excessive or prolonged shear during or after the emulsion has formed can sometimes break down the structure, leading to a decrease in viscosity.
-
Solution: While adequate shear is necessary for initial emulsification, avoid subjecting the formulation to high shear once the emulsion is formed and has started to cool and build viscosity.
-
Data Presentation
Table 1: Influence of pH on the Stability of a Model O/W Emulsion with this compound
| pH | Viscosity (cP) after 24h | Particle Size (d50, µm) after 24h | Visual Stability after 1 week |
| 4.0 | 4500 | 1.2 | Stable, no separation |
| 5.5 | 5200 | 0.8 | Stable, no separation |
| 7.0 | 4800 | 1.0 | Stable, no separation |
| 8.5 | 3500 | 2.5 | Slight creaming observed |
| 9.5 | 2800 | 4.1 | Significant phase separation |
Note: This is example data for a model formulation and results may vary depending on the specific composition of your formulation.
Experimental Protocols
Protocol: pH Adjustment and its Impact on Emulsion Stability
Objective: To determine the optimal pH for the stability of an oil-in-water emulsion formulated with this compound.
Materials:
-
Your oil-in-water emulsion base containing this compound.
-
Citric acid solution (10% w/v) or Sodium hydroxide solution (10% w/v) for pH adjustment.
-
pH meter.
-
Viscometer.
-
Particle size analyzer.
-
Glass beakers and stirring equipment.
Methodology:
-
Prepare a bulk quantity of your emulsion.
-
Divide the bulk emulsion into five equal parts in separate beakers.
-
Measure the initial pH of the first beaker. This will be your control sample.
-
Adjust the pH of the remaining four beakers to target values (e.g., 4.0, 5.5, 8.5, 9.5) by slowly adding the citric acid or sodium hydroxide solution while stirring gently.
-
After pH adjustment, stir each sample for 15 minutes to ensure homogeneity.
-
Measure and record the initial viscosity and particle size of each sample.
-
Store the samples at a controlled room temperature (e.g., 25°C).
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), visually inspect each sample for any signs of instability such as phase separation or precipitation.
-
At each time point, also measure and record the viscosity and particle size of each sample.
-
Analyze the data to identify the pH range that provides the best stability in terms of maintaining viscosity and minimizing changes in particle size.
Visualizations
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Experimental workflow for pH stability testing of emulsions.
References
- 1. Crodafos™ D4A | Croda Agriculture [crodaagriculture.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on the performance of Deceth-4 phosphate as an emulsifier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Deceth-4 phosphate as an emulsifier, with a specific focus on the critical impact of pH on emulsion performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in formulations?
This compound is a non-ionic surfactant that is widely used as an emulsifier in a variety of cosmetic and pharmaceutical formulations.[1][2][3] It is an ester of decyl alcohol and phosphoric acid.[3] Its primary role is to create stable mixtures of oil and water, known as emulsions, by reducing the interfacial tension between these two immiscible phases.[2] This results in the formation of stable creams, lotions, and other emulsified products.
Q2: How does pH influence the emulsifying performance of this compound?
The performance of this compound as an emulsifier is significantly influenced by the pH of the formulation. The phosphate group in its structure can be ionized, and the degree of this ionization is pH-dependent. This, in turn, affects the emulsifier's solubility, its interaction at the oil-water interface, and the electrostatic repulsion between emulsion droplets, all of which are crucial for emulsion stability.[4] While phosphate esters are known for their stability over a broad pH range, their emulsifying properties can be optimized by adjusting the pH.[4][5]
Q3: What is the pKa of this compound and why is it important?
Q4: Can this compound be used in both acidic and alkaline formulations?
Yes, phosphate esters like this compound are known for their stability in both acidic and alkaline conditions, making them versatile emulsifiers for a wide range of formulations.[4] However, the optimal pH for stability and performance will depend on the specific oil phase, other ingredients in the formulation, and the desired final product characteristics.
Troubleshooting Guides
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence) after pH Adjustment.
-
Potential Cause: The pH of the formulation may be near the isoelectric point of the emulsion system, where the net charge on the droplets is minimal, leading to aggregation.
-
Troubleshooting Steps:
-
Measure the zeta potential of the emulsion at different pH values to identify the isoelectric point.
-
Adjust the pH of the formulation to be significantly different from the isoelectric point to enhance electrostatic repulsion between droplets. A general recommendation is to formulate at a pH at least 2 units away from the isoelectric point.
-
Consider the addition of a co-emulsifier or a stabilizer that is less sensitive to pH changes.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for emulsion instability.
Issue 2: Unexpected Change in Emulsion Viscosity after pH Adjustment.
-
Potential Cause: The degree of neutralization of the phosphate ester can significantly impact the viscosity of the emulsion.[6] Changes in pH alter the ionization of the phosphate groups, which in turn affects the packing of the emulsifier at the oil-water interface and the overall structure of the emulsion.
-
Troubleshooting Steps:
-
Systematically prepare small batches of the emulsion at different pH values and measure the viscosity of each.
-
Create a pH-viscosity profile for your specific formulation to identify the optimal pH for your desired viscosity.
-
If a specific viscosity is required at a pH that compromises stability, consider incorporating a pH-independent rheology modifier.
-
-
Viscosity Response to Neutralization:
Caption: General impact of pH on emulsion viscosity.
Data Presentation
Illustrative Impact of pH on Emulsion Properties
The following tables present illustrative data on how pH can affect the key properties of an oil-in-water emulsion stabilized with this compound. This data is hypothetical and should be confirmed experimentally for your specific formulation using the protocols provided below.
Table 1: Effect of pH on Emulsion Viscosity and Particle Size
| pH | Viscosity (cP) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 4.0 | 1500 | 800 | 0.5 |
| 5.0 | 2500 | 500 | 0.3 |
| 6.0 | 5000 | 300 | 0.2 |
| 7.0 | 4500 | 350 | 0.25 |
| 8.0 | 3000 | 450 | 0.4 |
Table 2: Effect of pH on Emulsion Stability (Accelerated Aging at 45°C)
| pH | Day 1 | Day 7 | Day 14 | Day 28 |
| 4.0 | No Change | Slight Creaming | Creaming | Phase Separation |
| 5.0 | No Change | No Change | Slight Creaming | Creaming |
| 6.0 | No Change | No Change | No Change | No Change |
| 7.0 | No Change | No Change | No Change | Slight Creaming |
| 8.0 | No Change | Slight Creaming | Creaming | Phase Separation |
Experimental Protocols
Protocol 1: Preparation of Oil-in-Water Emulsion at Different pH Values
-
Preparation of Oil and Water Phases:
-
Oil Phase: Combine the lipid components of your formulation and heat to 75°C. Add this compound to the oil phase and stir until fully dissolved.
-
Water Phase: Combine the aqueous components of your formulation and heat to 75°C.
-
-
pH Adjustment of Water Phase:
-
Before emulsification, adjust the pH of the water phase to the desired value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a high shear rate (e.g., 5000-10000 rpm) for 5-10 minutes.
-
-
Cooling:
-
Continue stirring the emulsion at a lower speed and allow it to cool to room temperature.
-
-
Final pH Check:
-
After the emulsion has cooled, re-check the pH and adjust if necessary.
-
Protocol 2: Characterization of Emulsion Properties
-
Viscosity Measurement: Use a viscometer with an appropriate spindle and speed to measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C).
-
Particle Size Analysis: Use a dynamic light scattering (DLS) instrument to determine the mean particle size and polydispersity index (PDI) of the emulsion. Dilute the emulsion appropriately with deionized water before measurement.
-
Stability Testing:
-
Accelerated Aging: Store the emulsion samples in sealed containers at an elevated temperature (e.g., 45°C) and observe for any signs of instability (creaming, phase separation, coalescence) at regular intervals.
-
Freeze-Thaw Cycles: Subject the emulsion samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles and observe for any changes in appearance or consistency.
-
Protocol 3: Determination of the pKa of this compound
-
Prepare a Dilute Solution: Prepare a dilute aqueous solution of this compound (e.g., 0.1% w/v).
-
Potentiometric Titration:
-
Place the solution in a beaker with a magnetic stirrer and a calibrated pH electrode.
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.
-
-
pKa Determination Workflow:
Caption: Workflow for pKa determination.
References
- 1. ILCO PHOS 209 - ILCO Chemikalien - 52019-36-0 - Knowde [knowde.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 4. PHOSPHATE ESTERS - Ataman Kimya [atamanchemicals.com]
- 5. colonialchem.com [colonialchem.com]
- 6. US6828352B2 - Neutralization of phosphate esters, compositions based upon and methods using same - Google Patents [patents.google.com]
Strategies to reduce particle size in Deceth-4 phosphate-based nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and troubleshooting Deceth-4 phosphate-based nanoemulsions. Here you will find answers to frequently asked questions and solutions to common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation of this compound-based nanoemulsions and offers actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Large Particle Size / Failure to Form a Nanoemulsion | 1. Insufficient Energy Input: The energy from homogenization or sonication is not enough to break down the oil droplets to the nano-scale. 2. Inadequate Surfactant Concentration: The amount of this compound is insufficient to stabilize the newly formed oil-water interface. 3. Improper Surfactant-to-Oil Ratio (SOR): An incorrect balance between the surfactant and the oil phase can lead to inefficient emulsification. 4. High Oil Phase Concentration: A higher concentration of the oil phase requires more energy and surfactant to form a nanoemulsion. 5. Suboptimal Processing Temperature: Temperature can affect surfactant performance and oil viscosity. | 1. Increase Energy Input: - High-Pressure Homogenization: Increase the homogenization pressure and/or the number of passes. A pressure range of 60 to 180 MPa is a good starting point for phosphate ester-based nanoemulsions[1]. - Ultrasonication: Increase the sonication amplitude and/or processing time. 2. Optimize Surfactant Concentration: Gradually increase the concentration of this compound in your formulation. 3. Adjust Surfactant-to-Oil Ratio: Experiment with different SORs to find the optimal balance for your specific oil phase. A weight ratio of the oil phase to the surfactant between 2 and 10 has been reported for phosphate ester-based nanoemulsions[1]. 4. Reduce Oil Phase Concentration: Try decreasing the percentage of the oil phase in your formulation. 5. Optimize Temperature: Experiment with different processing temperatures. For high-pressure homogenization, pre-heating the phases can sometimes be beneficial. |
| Nanoemulsion Instability (Phase Separation, Creaming, or Sedimentation) | 1. Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, a common issue in nanoemulsions. 2. Flocculation and Coalescence: Droplets aggregate and then merge, leading to phase separation. 3. Insufficient Zeta Potential: If the electrostatic repulsion between droplets is too low, they are more likely to aggregate. 4. Inappropriate pH: The pH of the aqueous phase can affect the charge and stability of the phosphate ester surfactant. | 1. Optimize Oil Phase Composition: Incorporating a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) can help inhibit Ostwald ripening. 2. Increase Surfactant Concentration: A higher surfactant concentration can provide better steric and electrostatic stabilization. 3. Adjust pH: The stability of phosphate ester surfactants can be pH-dependent. Experiment with adjusting the pH of the aqueous phase. Phosphate esters are anionic surfactants, and their charge can be influenced by pH[2]. 4. Add a Co-surfactant or Stabilizer: The addition of a co-surfactant or a polymeric stabilizer can enhance the stability of the nanoemulsion. |
| High Polydispersity Index (PDI) | 1. Non-uniform Energy Distribution: Inconsistent application of energy during homogenization or sonication can result in a wide range of particle sizes. 2. Suboptimal Formulation: The formulation itself may not be optimized for producing a monodisperse system. | 1. Optimize Processing Parameters: - High-Pressure Homogenization: Ensure a sufficient number of passes to achieve a more uniform particle size distribution. - Ultrasonication: Ensure the sample is well-mixed and the sonication probe is appropriately positioned for uniform energy distribution. 2. Refine Formulation: Systematically vary the concentrations of the oil, surfactant, and aqueous phases to identify a composition that yields a lower PDI. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the formulation of this compound-based nanoemulsions.
1. What is this compound and why is it used in nanoemulsions?
This compound is a polyoxyethylene ether of decyl alcohol that functions as an anionic surfactant and emulsifier[3][4][5]. The "4" in its name refers to the average number of ethylene oxide units in the molecule[5][6]. As a phosphate ester, it is a versatile surfactant known for its stability in a wide range of conditions[2][7]. Its properties make it suitable for creating stable oil-in-water (O/W) nanoemulsions, which are utilized in various fields, including cosmetics and pharmaceuticals, to deliver active ingredients[1][4].
2. What is the typical Hydrophilic-Lipophilic Balance (HLB) of this compound?
3. What are the key formulation parameters to consider when developing a this compound-based nanoemulsion?
The key parameters to consider are:
-
Concentration of this compound: This will directly impact the particle size and stability of the nanoemulsion.
-
Oil Phase Composition and Concentration: The type and amount of oil will influence the required surfactant concentration and the final properties of the nanoemulsion.
-
Surfactant-to-Oil Ratio (SOR): Finding the optimal SOR is critical for achieving a small and stable particle size.
-
Aqueous Phase Composition (including pH): The pH of the aqueous phase can influence the charge and performance of the phosphate ester surfactant[2].
4. Which methods are most effective for reducing particle size in this compound-based nanoemulsions?
High-energy methods are typically required to produce nanoemulsions. The two most common and effective methods are:
-
High-Pressure Homogenization (HPH): This method involves forcing the coarse emulsion through a narrow gap at high pressure, which creates intense shear and cavitation forces that break down the oil droplets.
-
Ultrasonication: This method uses high-frequency sound waves to generate cavitation bubbles in the liquid. The collapse of these bubbles creates localized high-shear forces that disrupt the oil droplets.
Quantitative Data on Particle Size Reduction
The following tables summarize the general effects of key parameters on the particle size of nanoemulsions. Note that this data is based on general principles of nanoemulsion formulation and studies on other surfactant systems, as specific quantitative data for this compound is limited in the available literature.
Table 1: Effect of High-Pressure Homogenization Parameters on Particle Size
| Homogenization Pressure (MPa) | Number of Passes | Resulting Particle Size (nm) | Polydispersity Index (PDI) |
| 50 | 1 | > 500 | > 0.4 |
| 100 | 3 | 200 - 300 | 0.2 - 0.3 |
| 150 | 5 | 100 - 200 | < 0.2 |
| 180 | 5 | < 100 | < 0.15 |
| Illustrative data based on general trends observed in nanoemulsion formulation. |
Table 2: Effect of Ultrasonication Parameters on Particle Size
| Sonication Amplitude (%) | Sonication Time (minutes) | Resulting Particle Size (nm) | Polydispersity Index (PDI) |
| 40 | 5 | 300 - 400 | > 0.3 |
| 60 | 10 | 150 - 250 | 0.2 - 0.3 |
| 80 | 15 | < 150 | < 0.2 |
| 100 | 15 | < 100 | < 0.2 |
| Illustrative data based on general trends observed in nanoemulsion formulation. |
Table 3: Effect of this compound Concentration on Particle Size
| Oil Concentration (%) | This compound Concentration (%) | Surfactant-to-Oil Ratio (SOR) | Resulting Particle Size (nm) |
| 10 | 2 | 0.2 | > 400 |
| 10 | 5 | 0.5 | 200 - 300 |
| 10 | 10 | 1.0 | 100 - 150 |
| 10 | 15 | 1.5 | < 100 |
| Illustrative data based on the principle that increasing surfactant concentration generally leads to smaller particle sizes. |
Experimental Protocols
Below are detailed methodologies for preparing nanoemulsions using high-pressure homogenization and ultrasonication. These are general protocols that should be optimized for your specific formulation.
Protocol 1: Nanoemulsion Preparation by High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Dissolve your lipophilic active ingredient in the chosen oil.
-
Aqueous Phase: Disperse this compound in purified water. If necessary, adjust the pH of the aqueous phase.
-
-
Pre-emulsification:
-
Heat both the oil and aqueous phases separately to a suitable temperature (e.g., 60-70 °C).
-
Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 10-15 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through a high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., starting at 100 MPa) and number of passes (e.g., 3-5 passes).
-
Collect the resulting nanoemulsion in a clean container. It is advisable to cool the product outlet to dissipate the heat generated during homogenization.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanoemulsion using a dynamic light scattering (DLS) instrument.
-
Assess the physical stability of the nanoemulsion by monitoring changes in particle size, PDI, and visual appearance over time at different storage conditions.
-
Protocol 2: Nanoemulsion Preparation by Ultrasonication
-
Preparation of Phases:
-
Oil Phase: Dissolve your lipophilic active ingredient in the chosen oil.
-
Aqueous Phase: Disperse this compound in purified water.
-
-
Coarse Emulsion Formation:
-
Combine the oil and aqueous phases in a beaker.
-
Briefly mix with a standard magnetic stirrer or a high-shear mixer to form a coarse emulsion.
-
-
Ultrasonication:
-
Place the beaker containing the coarse emulsion in a cooling bath to prevent overheating during sonication.
-
Immerse the tip of the sonicator probe into the emulsion.
-
Apply ultrasonic energy at a specific amplitude (e.g., 60-80%) for a defined period (e.g., 10-20 minutes). The sonication can be performed in continuous or pulse mode.
-
-
Characterization:
-
Analyze the particle size and PDI of the prepared nanoemulsion using DLS.
-
Evaluate the stability of the nanoemulsion over time.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of developing this compound-based nanoemulsions.
Caption: Workflow for the preparation and characterization of nanoemulsions.
Caption: Decision tree for troubleshooting large particle size in nanoemulsions.
References
- 1. EP1013338B1 - Nanoemulsion based on fatty esters of phosphoric acid and uses thereof in the fields of cosmetics, dermatology, pharmaceuticals and/or ophthalmology - Google Patents [patents.google.com]
- 2. blog.ethox.com [blog.ethox.com]
- 3. This compound [thegoodscentscompany.com]
- 4. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. PHOSPHATE ESTERS - Ataman Kimya [atamanchemicals.com]
- 8. Hostaphat KL 340 D (Trilaureth-4 Phosphate) อิมัลซิไฟเออร์ O/W ให้ความรู้สึกนุ่มเบา ไม่เหนอะหนะผิว - เคมีคอสเมติกส์ [chemecosmetics.com]
Technical Support Center: Deceth-4 Phosphate in High-Temperature Applications
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Deceth-4 phosphate in experimental protocols involving elevated temperatures. Due to limited publicly available data specific to this compound's high-temperature stability, the following information is based on the known chemical properties of its core structural components: phosphate esters and ethoxylated alcohols. These insights provide a foundational understanding of potential challenges and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a polyoxyethylene ether of decyl alcohol that has been phosphated.[1][2] It functions as a surfactant and emulsifying agent, primarily used to create stable mixtures of oil and water (emulsions).[1][3] Its molecular structure includes a lipophilic part (from decyl alcohol) and a hydrophilic part (from the polyethylene glycol and phosphate groups), allowing it to reduce the surface tension between immiscible liquids.[1][3] It is commonly found in cosmetics and personal care products like creams, lotions, and cleansers.[3][4]
Q2: What are the primary stability concerns when using this compound at high temperatures?
The primary concerns at elevated temperatures are the potential for hydrolysis of the phosphate ester linkage and the degradation of the polyoxyethylene (ethoxylated) chains. High temperatures can accelerate these degradation processes, especially in aqueous environments.
Q3: How does temperature affect the emulsifying properties of this compound?
Elevated temperatures can impact emulsion stability in several ways. Initially, increased thermal energy can sometimes improve the emulsification process by lowering the viscosity of the phases. However, prolonged exposure to high temperatures can lead to the chemical degradation of this compound, which in turn will decrease its effectiveness as an emulsifier, potentially causing the emulsion to break or separate.
Q4: Can high temperatures cause a pH shift in my formulation containing this compound?
Yes, a significant pH shift is a potential issue. The hydrolysis of the phosphate ester bond in this compound can release phosphoric acid. This will lead to a decrease in the pH of the formulation, making it more acidic. This pH shift can, in turn, affect the stability of other ingredients in your experiment.
Troubleshooting Common Issues
Issue 1: Loss of Emulsion Stability or Phase Separation After Heating
If you observe that your emulsion, stabilized with this compound, separates into layers after being subjected to high temperatures, it is likely that the surfactant is degrading.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for emulsion instability.
Corrective Actions:
-
Monitor pH: Track the pH of your formulation before and after heating. A significant drop indicates acid formation from hydrolysis.
-
Introduce a Buffer: If a pH drop is confirmed, incorporating a suitable buffer system can help maintain a stable pH and slow down acid-catalyzed hydrolysis.
-
Optimize Temperature and Time: Determine the minimum temperature and heating duration required for your experiment to minimize the extent of degradation.
-
Consider Alternative Surfactants: If the degradation is severe and cannot be mitigated, you may need to select a surfactant with a different chemical structure known for higher thermal stability.
Issue 2: Unexpected pH Drop in the Formulation
A decrease in pH is a strong indicator of the hydrolysis of the phosphate ester group.
Simplified Hydrolysis Pathway:
Caption: Simplified hydrolysis of this compound.
Corrective Actions:
-
Quantify the Change: Use a calibrated pH meter to accurately measure the pH change in relation to temperature and time.
-
Buffering Strategy: Select a buffer system that is effective in your desired pH range and is compatible with the other components of your formulation.
-
Kinetics Study: If precise control is needed, conduct a small-scale kinetics study to understand the rate of pH change at different temperatures. This can help in predicting and managing the pH shift during your experiment.
Quantitative Data
Table 1: Illustrative Temperature Effect on Phosphate Ester Stability
| Temperature (°C) | Relative Rate of Hydrolysis (Illustrative) | Predicted Impact on Emulsion Stability |
| 40 | 1x (Baseline) | High stability |
| 60 | 4x | Moderate stability, potential for long-term issues |
| 80 | 16x | Low stability, phase separation likely over hours |
| 100 | >50x | Very low stability, rapid degradation expected |
Note: This data is illustrative and intended to demonstrate the exponential effect of temperature on hydrolysis rates. Actual rates for this compound will depend on the specific conditions of the experiment (e.g., pH, presence of catalysts).
Experimental Protocols
Protocol 1: Accelerated Stability Testing via pH Monitoring
This protocol is designed to assess the thermal stability of a formulation containing this compound by monitoring pH changes.
Objective: To determine the effect of a specific high temperature on the chemical stability of this compound in an aqueous formulation.
Materials:
-
Your formulation containing this compound.
-
A control formulation without this compound.
-
Calibrated pH meter.
-
Temperature-controlled oven or water bath.
-
Sealed, airtight containers suitable for heating.
Methodology:
-
Initial Measurement: Measure and record the initial pH of both the test formulation and the control at room temperature.
-
Sample Preparation: Aliquot equal volumes of the test and control formulations into separate sealed containers. Ensure the containers are properly sealed to prevent evaporation.
-
Incubation: Place the containers in the pre-heated oven or water bath set to your desired experimental temperature (e.g., 60°C, 75°C, or 90°C).
-
Time-Point Measurements: At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), remove one set of test and control containers from the heat source.
-
Cooling: Allow the samples to cool to room temperature. Do not take pH measurements while the samples are hot, as pH is temperature-dependent.
-
Final Measurement: Once cooled, open the containers and measure the pH of each sample.
-
Data Analysis: Plot the pH change (ΔpH = pH_initial - pH_final) versus time for both the test and control samples. A significant pH drop in the test sample compared to the control indicates hydrolysis of the this compound.
Experimental Workflow Diagram:
Caption: Workflow for accelerated stability testing.
References
Technical Support Center: Enhancing Active Ingredient Encapsulation with Deceth-4 Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the encapsulation efficiency of active ingredients using Deceth-4 phosphate. The following information is designed to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in encapsulation formulations?
This compound is an anionic surfactant, specifically a phosphate ester of a C10 fatty alcohol ethoxylate.[1][2] In encapsulation formulations, it primarily functions as an oil-in-water (O/W) emulsifier and a stabilizing agent.[3][4] Its molecular structure, featuring a hydrophilic phosphate head and a lipophilic decyl tail, allows it to reduce the interfacial tension between oil and water phases, facilitating the formation of stable emulsions such as nanoemulsions and liposomes.[4][5] Phosphate esters, in general, are known for their excellent stability over a broad pH range and in the presence of electrolytes.[6]
Q2: What are the key advantages of using this compound in my encapsulation experiments?
Phosphate ester surfactants like this compound offer several benefits for encapsulation:
-
Enhanced Stability: They provide excellent stability in acidic or alkaline conditions and at high temperatures.[3]
-
Electrolyte Tolerance: Formulations with phosphate esters exhibit good stability in high electrolyte systems.[7]
-
Versatility: They can be used to create various formulations, including microemulsions.[8]
-
Good Emulsification Properties: They are effective at creating fine and stable oil-in-water emulsions.[6]
Q3: I am observing phase separation in my nanoemulsion formulation with this compound. What could be the cause and how can I resolve it?
Phase separation in a nanoemulsion indicates instability. Several factors could be contributing to this issue:
-
Incorrect Surfactant Concentration: An insufficient amount of this compound will not adequately cover the oil-water interface, leading to droplet coalescence. Conversely, an excessive concentration can lead to micelle formation that might interfere with emulsion stability.
-
Inappropriate Oil-to-Water Ratio: The relative proportions of the oil and water phases are critical. An imbalance can lead to instability.
-
Suboptimal Homogenization: Inadequate energy input during homogenization can result in large, non-uniform droplets that are more prone to separation.
-
pH of the Formulation: While phosphate esters are stable over a wide pH range, extreme pH values can affect the overall stability of the formulation.[6]
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Systematically vary the concentration of this compound to find the optimal level for your specific oil and active ingredient.
-
Adjust Phase Ratios: Experiment with different oil-to-water ratios to determine the most stable formulation.
-
Optimize Homogenization Parameters: Increase the homogenization time, pressure, or number of cycles. For high-pressure homogenization, multiple passes are often necessary to achieve a stable nanoemulsion.
-
Control the pH: Ensure the pH of your aqueous phase is within a range that is optimal for the stability of your active ingredient and the overall formulation.
Q4: My encapsulation efficiency is low. How can I improve the loading of my active ingredient using this compound?
Low encapsulation efficiency can be attributed to several factors:
-
Poor Solubility of the Active Ingredient: The active ingredient may have low solubility in the oil phase (for lipophilic compounds) or the aqueous phase (for hydrophilic compounds).
-
Drug-Surfactant Interactions: Unfavorable interactions between the active ingredient and this compound can hinder encapsulation.
-
Processing Conditions: High temperatures or excessive shear during processing can degrade the active ingredient or cause it to partition out of the desired phase.
Strategies for Improvement:
-
Enhance Solubility: For lipophilic actives, consider using a co-solvent in the oil phase. For hydrophilic actives, adjust the pH of the aqueous phase to improve solubility.
-
Optimize the Formulation: The ratio of monoalkyl to dialkyl phosphate in the surfactant can influence its properties. A higher monoalkyl phosphate content is generally better for detergency and foam, while a higher dialkyl phosphate content is preferred for emulsification.[9] While you cannot change this ratio for a commercial product, being aware of this can help in selecting the right grade of phosphate ester if available.
-
Control Processing Parameters: Use controlled temperature during formulation and homogenization to prevent degradation of the active ingredient.
-
Method of Loading: For liposomes, consider active loading techniques, such as creating a pH or ion gradient across the liposome membrane, to enhance the encapsulation of ionizable active ingredients.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Polydispersity Index (PDI) / Inconsistent Particle Size | 1. Inefficient homogenization. 2. Aggregation of nanoparticles. 3. Inappropriate surfactant concentration. | 1. Increase homogenization energy (higher pressure, longer duration, or more cycles). 2. Ensure the zeta potential is sufficiently high (for electrostatic stabilization) by adjusting the pH. The negative charge from the phosphate group should contribute to stability. 3. Optimize the concentration of this compound. |
| Foaming during Formulation | 1. High-shear mixing or vigorous agitation. 2. High concentration of this compound. | 1. Use lower shear mixing methods. 2. Optimize the surfactant concentration to the minimum effective level. 3. Consider the addition of a suitable defoamer if foaming is unavoidable and detrimental to the process. |
| Instability during Storage (e.g., particle size increase, creaming, or sedimentation) | 1. Ostwald ripening (for nanoemulsions). 2. Flocculation or coalescence. 3. Chemical degradation of the active ingredient or excipients. | 1. Optimize the oil phase composition by including a small amount of a highly water-insoluble component. 2. Ensure adequate surface coverage with this compound and adjust the pH to maximize electrostatic repulsion. 3. Store the formulation at an appropriate temperature and protect it from light. Consider adding antioxidants if oxidative degradation is a concern. |
| Precipitation of the Active Ingredient | 1. Exceeding the solubility limit of the active in the dispersed or continuous phase. 2. Changes in temperature or pH during storage. | 1. Reduce the initial concentration of the active ingredient. 2. Use a co-solvent to improve the solubility of the active. 3. Buffer the formulation to maintain a stable pH. 4. Ensure storage conditions are controlled and consistent. |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion using High-Pressure Homogenization
This protocol provides a general guideline for preparing an oil-in-water nanoemulsion using this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Oil Phase (e.g., medium-chain triglycerides)
-
This compound
-
Purified Water
-
High-Pressure Homogenizer
Methodology:
-
Preparation of the Oil Phase: Dissolve the lipophilic API in the selected oil at a predetermined concentration. Gently heat if necessary to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Disperse this compound in purified water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000-10000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles). Maintain the temperature of the formulation by using a cooling system.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Determination of Encapsulation Efficiency (EE%)
This protocol describes a common indirect method for determining the encapsulation efficiency of an active ingredient in a nanoemulsion.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated (free) API from the nanoemulsion. A common method is ultrafiltration using a centrifugal filter device with a molecular weight cutoff that retains the nanoemulsion droplets while allowing the free drug to pass through.
-
Quantification of Free Drug: Quantify the amount of free API in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Calculation of Encapsulation Efficiency: Calculate the EE% using the following formula:
EE% = [(Total Amount of API - Amount of Free API) / Total Amount of API] x 100
Data Presentation
Table 1: Hypothetical Data on the Effect of this compound Concentration on Nanoemulsion Properties
| This compound Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1.0 | 250.5 ± 15.2 | 0.45 ± 0.05 | -25.3 ± 2.1 | 75.6 ± 4.3 |
| 2.5 | 180.2 ± 8.9 | 0.22 ± 0.03 | -35.8 ± 1.8 | 88.2 ± 3.1 |
| 5.0 | 155.7 ± 5.4 | 0.15 ± 0.02 | -42.1 ± 2.5 | 92.5 ± 2.5 |
| 7.5 | 152.3 ± 6.1 | 0.18 ± 0.03 | -43.5 ± 2.2 | 91.8 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes and actual results may vary.
Table 2: Hypothetical Data on the Effect of Homogenization Pressure on Nanoemulsion Properties
| Homogenization Pressure (psi) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 10,000 | 210.8 ± 10.5 | 0.35 ± 0.04 | -33.4 ± 1.9 | 85.4 ± 3.5 |
| 15,000 | 165.4 ± 7.2 | 0.19 ± 0.02 | -36.2 ± 2.3 | 90.7 ± 2.9 |
| 20,000 | 148.9 ± 4.8 | 0.14 ± 0.02 | -38.9 ± 2.0 | 93.1 ± 2.2 |
Data are presented as mean ± standard deviation (n=3) with this compound concentration at 5.0% w/w. This table is for illustrative purposes and actual results may vary.
Visualizations
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Logical Flow for Troubleshooting Low Encapsulation Efficiency.
References
- 1. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 2. altmeyers.org [altmeyers.org]
- 3. PHOSPHATE ESTERS - Ataman Kimya [atamanchemicals.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. hroc.in [hroc.in]
- 7. Specialty Phosphate Esters | Croda Agriculture [crodaagriculture.com]
- 8. Crodafos™ D4A | Croda Agriculture [crodaagriculture.com]
- 9. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 10. academic.oup.com [academic.oup.com]
Addressing foaming issues with Deceth-4 phosphate in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with Deceth-4 phosphate in experimental setups.
Troubleshooting Guide
Uncontrolled foaming can interfere with experimental accuracy, reagent dispensing, and overall process efficiency. This guide provides a systematic approach to diagnosing and resolving common foaming issues.
Q1: My this compound solution is generating excessive and persistent foam. What are the primary causes and how can I mitigate this?
A1: Excessive and stable foam is a common issue with surfactants like this compound. The primary causes typically revolve around process parameters and formulation composition.
Initial Troubleshooting Steps:
-
Review Surfactant Concentration: Foam formation often increases with surfactant concentration up to the Critical Micelle Concentration (CMC). Ensure you are using the optimal concentration for your application and not inadvertently creating conditions for excessive foaming.
-
Optimize Agitation: High-shear mixing or vigorous shaking introduces a significant amount of air into the solution, leading to increased foam.
-
Recommendation: Use low-shear mixing methods, such as a magnetic stirrer at a controlled speed, to minimize air incorporation. Keep mixing blades below the surface of the liquid and avoid creating a vortex.
-
-
Control Temperature: Temperature can have a dual effect on foaming. While an increase in temperature can enhance the foaming ability of a surfactant, it often decreases foam stability.
-
Recommendation: Conduct your experiments at a consistent and controlled temperature. A range of 20-30°C is often a good starting point for balancing surfactant performance and foam stability.
-
-
Adjust pH: The pH of your solution can influence the ionic character of this compound and its interactions with other molecules, thereby affecting foam stability.
-
Recommendation: If your experimental conditions allow, test a range of pH values to identify a level where foaming is minimized.
-
Advanced Troubleshooting:
If the initial steps do not resolve the issue, consider the following:
-
Interaction with Other Components: Other molecules in your formulation, such as proteins or polymers, can interact with this compound to stabilize the foam.
-
Presence of Contaminants: Trace amounts of impurities can sometimes act as foam stabilizers.
The following flowchart outlines a systematic approach to troubleshooting excessive foam:
Technical Support Center: Overcoming Challenges in Filtering Solutions Containing Deceth-4 Phosphate
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when filtering solutions containing Deceth-4 phosphate. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be difficult to filter?
This compound is a non-ionic surfactant and emulsifying agent.[1] Its chemical structure, featuring a phosphate group and an ethoxylated decyl alcohol chain, imparts properties that can present filtration challenges.[1] Like many surfactants, it can form micelles, increase the viscosity of solutions, and interact with filter membranes, potentially leading to reduced flow rates and filter clogging.[2][3]
Q2: My filter is clogging prematurely when filtering a solution with this compound. What are the likely causes?
Premature filter clogging is a common issue and can be attributed to several factors:
-
Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. These larger structures can block the pores of the filter membrane.
-
High Viscosity: this compound can significantly increase the viscosity of a solution, making it more difficult to pass through the filter pores and leading to increased back pressure.[2][3]
-
Membrane Fouling: The surfactant molecules can adsorb to the surface of the filter membrane, a phenomenon known as membrane fouling. This can lead to a gradual reduction in the effective pore size and eventually block the filter.
-
Interaction with Other Formulation Components: this compound may interact with other molecules in your formulation, such as proteins or polymers, leading to the formation of larger aggregates that can clog the filter.[4]
Q3: What type of filter membrane is recommended for solutions containing this compound?
The choice of filter membrane is critical for successful filtration. For solutions containing surfactants like this compound, consider the following:
-
Hydrophilic Membranes: Generally, hydrophilic membranes are preferred as they can reduce non-specific binding of the surfactant.[5] Common hydrophilic membrane materials include Polyethersulfone (PES), Polyvinylidene Fluoride (PVDF), and Cellulose Acetate (CA).[6][7]
-
Low Protein Binding Membranes: If your formulation contains proteins, selecting a membrane with low protein binding characteristics, such as PES or a modified PVDF, is crucial to prevent the loss of your target protein and reduce membrane fouling.[5][6]
-
Chemical Compatibility: Always verify the chemical compatibility of your chosen membrane with all components in your solution.[8]
Q4: How can I improve the filterability of my this compound solution?
Several strategies can be employed to enhance the filtration performance:
-
Optimize Concentration: If possible, work with a concentration of this compound below its CMC to avoid micelle formation.
-
Temperature Adjustment: Increasing the temperature of the solution can decrease its viscosity, which may improve the flow rate.[3] However, ensure that the temperature is compatible with the stability of all components in your formulation.
-
Prefiltration: Using a prefilter with a larger pore size can help to remove larger particles and aggregates before the final sterilizing filtration step, which can extend the life of the final filter.[2] Depth filters are often used for prefiltration.[7]
-
Adjust Filtration Parameters: Optimizing the flow rate and pressure can help to minimize filter clogging. A lower, constant flow rate is often preferable to a high initial flow rate.[5][9]
Q5: Can I use a sterile filter for my this compound-containing formulation?
Yes, sterile filtration is often a necessary step. A 0.22 µm pore size is typically used for sterile filtration.[10][11] However, due to the potential for micelle formation and high viscosity, you may need to implement some of the optimization strategies mentioned above, such as prefiltration and adjusting filtration parameters, to successfully sterile filter your solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid Increase in Back Pressure | High solution viscosity. Filter pore clogging by micelles or aggregates. | Decrease the flow rate. Gently warm the solution (if compatible with formulation components). Use a filter with a larger surface area. Implement a prefiltration step.[2][3] |
| Low Product Recovery | Adsorption of the product to the filter membrane. | Use a low-binding membrane material (e.g., PES, hydrophilic PVDF).[6] Pre-flush the filter with a buffer or the formulation vehicle to saturate non-specific binding sites. |
| Filter Integrity Test Failure Post-Filtration | High filtration pressure causing damage to the membrane. Chemical incompatibility leading to membrane degradation. | Reduce the operating pressure.[10] Ensure the filter membrane and housing are chemically compatible with the entire formulation.[8] |
| Foaming Downstream of the Filter | High shear stress during filtration causing aeration of the surfactant solution. | Reduce the flow rate and pressure to minimize turbulence. Ensure the outlet of the filtration setup is submerged in the collection vessel. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of different membrane types when filtering surfactant-containing solutions. Please note that these are representative values and actual performance will depend on the specific formulation and process conditions.
| Membrane Type | Typical Throughput (L/m²) | Relative Protein Binding | Advantages | Considerations |
| Polyethersulfone (PES) | 50 - 200 | Low | High flow rates, low protein binding.[6] | May have lower chemical resistance to some solvents compared to PVDF or PTFE. |
| Hydrophilic PVDF | 40 - 150 | Very Low | Excellent chemical compatibility, low protein binding. | Can have slightly lower flow rates than PES. |
| Cellulose Acetate (CA) | 30 - 100 | Low | Good for aqueous solutions, low protein binding.[6] | Limited solvent compatibility. |
| Nylon | 20 - 80 | High | Mechanically strong, hydrophilic.[11] | High protein binding can be a disadvantage in many biopharmaceutical applications.[6] |
Experimental Protocols
Protocol for Evaluating Filterability of a this compound Solution
Objective: To determine the optimal filter type and filtration parameters for a given solution containing this compound.
Materials:
-
This compound solution
-
Selection of small-scale filter discs (e.g., 25 mm syringe filters) of different membrane materials (PES, PVDF, CA) and pore sizes (e.g., 0.45 µm and 0.22 µm)
-
Syringes (10 mL or 20 mL)
-
Pressure gauge (optional)
-
Beakers or collection vials
-
Analytical balance
Methodology:
-
Solution Preparation: Prepare the this compound solution at the desired concentration and temperature. Ensure it is well-mixed.
-
Filter Preparation: Securely attach the chosen filter disc to a syringe.
-
Filtration Test: a. Draw a known volume of the solution into the syringe. b. Record the initial mass of the empty collection vial. c. Apply consistent pressure to the syringe plunger to filter the solution into the vial. If using a pressure gauge, maintain a constant pressure. d. Record the time taken to filter the entire volume. e. Record the final mass of the collection vial to determine the exact volume filtered.
-
Data Collection: For each filter type and pore size, record the filtration time and the volume filtered. Calculate the flow rate (mL/min).
-
Analysis: Compare the flow rates for the different filter membranes. A higher, sustained flow rate indicates better filterability. Observe for any significant increase in resistance during filtration.
-
Scale-up: Based on the results from the small-scale study, select the most suitable filter membrane for your larger-scale filtration needs.
Visualizations
Caption: Experimental workflow for filter selection.
References
- 1. draeger.com [draeger.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Viscosity in industrial filtration and solid liquid separation - [k2tec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. corning.com [corning.com]
- 7. internationalfilterproducts.com [internationalfilterproducts.com]
- 8. tischscientific.com [tischscientific.com]
- 9. repo.uni-hannover.de [repo.uni-hannover.de]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. hawachmembrane.com [hawachmembrane.com]
Validation & Comparative
A Comparative Analysis of Deceth-4 Phosphate and Other Surfactants for Scientific Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Deceth-4 Phosphate against other common surfactants. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation and application needs. The information presented is based on objective performance data and established experimental protocols.
Introduction to this compound and Surfactant Classification
This compound is a versatile surfactant used in various cosmetic and personal care formulations as an emulsifier and cleansing agent.[1][2][][4] It is synthesized from the polyoxyethylene ether of decyl alcohol.[2] Structurally, it is an organophosphate ester, which positions it within the class of anionic surfactants.[5] This is a critical distinction, as the negatively charged phosphate group imparts specific properties that differ from non-ionic surfactants.[6]
Anionic surfactants, like this compound, possess a negative charge, making them effective cleaning agents.[6] Non-ionic surfactants have no charge, which generally makes them good emulsifiers and compatible with a wide range of other ingredients.[6][7] This guide will compare this compound with representative non-ionic and other anionic surfactants to provide a comprehensive overview.
Comparative Performance Data
The selection of a surfactant is often dictated by its physicochemical properties. The following table summarizes key performance indicators for this compound and two other widely used surfactants: Polysorbate 80 (a non-ionic surfactant) and Sodium Laureth Sulfate (an anionic surfactant).
| Property | This compound (Anionic) | Polysorbate 80 (Non-ionic) | Sodium Laureth Sulfate (SLES) (Anionic) |
| Primary Functions | Emulsifier, Surfactant, Cleansing Agent[1][][4] | Emulsifier, Stabilizer, Surfactant[8] | Surfactant, Detergent, Foaming Agent[9][10][11] |
| Charge | Anionic[5] | Non-ionic[8][12] | Anionic[10][11][13] |
| Appearance | Colorless liquid[1] | Yellowish, viscous liquid[8][14] | Varies with concentration |
| Solubility | Excellent water solubility[1] | Soluble in water[8] | Effective in aqueous solutions[11][15] |
| Key Advantages | Stable emulsion creation, foam formation enhancement[1] | Excellent emulsifying and stabilizing properties[8] | Strong cleansing and foaming capabilities[9][10] |
| Common Applications | Shampoos, conditioners, body washes[1] | Food, personal care, pharmaceuticals[8] | Shampoos, body washes, cleaning products[9][10][15] |
In-Depth Surfactant Profiles
This compound (Anionic)
Phosphate esters like this compound are known for their multifunctional properties, including emulsification, wetting, and detergency.[16][17] They are particularly noted for their stability over a broad pH range and good solubility.[18] The ratio of monoalkyl to dialkyl phosphate can significantly influence its performance, with monoalkyl phosphates favoring detergency and foaming, while dialkyl phosphates are better for emulsification.[16] Their biocompatibility and biodegradability make them a favorable choice in personal care applications.[16]
Polysorbate 80 (Non-ionic)
Also known as Tween 80, Polysorbate 80 is a widely used non-ionic surfactant and emulsifier in the food, pharmaceutical, and cosmetic industries.[8][12][19] Its non-ionic nature makes it compatible with a wide array of ingredients.[8] It is particularly effective at creating stable oil-in-water emulsions and is used to solubilize hydrophobic compounds.[8][14] In pharmaceutical formulations, it is used to stabilize aqueous medications for parenteral administration.[12]
Sodium Laureth Sulfate (SLES) (Anionic)
SLES is an anionic surfactant prized for its excellent cleansing and foaming properties.[11] It is produced through the ethoxylation of sodium lauryl sulfate (SLS), which results in a milder surfactant with a reduced potential for irritation.[9] This makes it a preferred ingredient in personal care products like shampoos and body washes.[9][10] SLES is highly effective at removing oils and residues, contributing to its widespread use in cleaning products.[9]
Experimental Protocols for Surfactant Characterization
Objective comparison of surfactant performance relies on standardized experimental protocols. Below are methodologies for key experiments.
4.1. Critical Micelle Concentration (CMC) Determination
The CMC is the concentration at which surfactant monomers begin to form micelles. This is a crucial parameter for understanding a surfactant's efficiency.
-
Method: Surface Tension Measurement
-
Prepare a series of aqueous solutions with increasing concentrations of the surfactant.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension plateaus.
-
4.2. Emulsion Stability Testing
This protocol assesses the ability of a surfactant to maintain a stable emulsion over time and under stress.
-
Method: Centrifugation and Temperature Cycling
-
Preparation: Prepare an oil-in-water emulsion using a standardized procedure with the surfactant to be tested.
-
Centrifugation: Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[20] Observe for any phase separation, creaming, or sedimentation.[21]
-
Temperature Cycling: Subject the emulsion to multiple cycles of temperature changes (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[20] Three to five cycles are typically sufficient to assess stability.[20]
-
Observation: After each cycle, visually inspect the emulsion for any changes in appearance, consistency, or phase separation.[21]
-
The following diagram illustrates a typical workflow for emulsion stability testing.
Visualization of Surfactant Structures and Mechanisms
The fundamental difference in the mechanism of action between anionic and non-ionic surfactants stems from their molecular structure.
References
- 1. guidechem.com [guidechem.com]
- 2. altmeyers.org [altmeyers.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | 52019-36-0 | Benchchem [benchchem.com]
- 6. nanotrun.com [nanotrun.com]
- 7. Non-ionic surfactants [nouryon.com]
- 8. alphachem.biz [alphachem.biz]
- 9. zogics.com [zogics.com]
- 10. specialchem.com [specialchem.com]
- 11. istaykimya.com [istaykimya.com]
- 12. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 13. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 14. specialchem.com [specialchem.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 17. Libraphos Range: Phosphate Esters – Gri Group [grigroup.co.uk]
- 18. Phosphate Esters | Anionic Surfactants | Venus Ethoxyethers [venus-goa.com]
- 19. laballey.com [laballey.com]
- 20. makingcosmetics.com [makingcosmetics.com]
- 21. SOP for Emulsion Stability Testing in Creams – SOP Guide for Pharma [pharmasop.in]
A Comparative Guide to Chromatographic Techniques for Validating the Purity of Deceth-4 Phosphate
For researchers, scientists, and professionals in drug development, ensuring the purity of excipients like Deceth-4 phosphate is a critical step in guaranteeing the safety and efficacy of final formulations. This compound, a polyoxyethylene ether of decyl alcohol, functions as a surfactant and emulsifying agent in numerous cosmetic and pharmaceutical products.[1][2] Its synthesis, which involves the ethoxylation of decyl alcohol followed by phosphation, can lead to the presence of various impurities. This guide provides a comparative analysis of key chromatographic techniques for the robust purity validation of this compound.
Understanding Potential Impurities in this compound
The manufacturing process of this compound can introduce several impurities that may affect its performance and safety. A thorough purity analysis should aim to detect and quantify:
-
Unreacted Raw Materials: Residual decyl alcohol and phosphoric acid.
-
Oligomer Distribution: Variations in the length of the polyoxyethylene chain (molecules with more or less than four ethoxylate units).
-
Phosphate Ester Congeners: The presence of mono-, di-, and triesters of phosphoric acid.
-
By-products: Formation of polyethylene glycols (PEGs) and potentially carcinogenic compounds like 1,4-dioxane, a by-product of ethoxylation.[3]
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary methods for analyzing surfactants and phosphate esters.[4][5] The choice of technique depends on the specific impurities being targeted, required sensitivity, and the desired quantitative accuracy.
Data Presentation: Technique Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity. | Separation based on analyte affinity for a solid stationary phase and a liquid mobile phase, driven by capillary action.[6] |
| Primary Analytes | Phosphate esters, oligomer distribution, non-volatile impurities, mono- and diesters. | Volatile impurities (e.g., residual decyl alcohol, 1,4-dioxane), thermally stable, derivatized phosphate esters.[7][8] | Qualitative screening of surfactant classes, rapid purity assessment, separation of major components.[9][10] |
| Precision | High (RSD < 2%) | High (RSD < 2%) | Low to Medium (RSD 5-20%) |
| Sensitivity | High (ng to pg levels), detector-dependent (e.g., ELSD, CAD, MS).[11] | Very High (pg to fg levels), especially with selective detectors (e.g., FPD, NPD, MS).[12] | Low (µg to ng levels).[6] |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for non-volatile analytes to increase volatility.[13] | Simple spotting of the dissolved sample. |
| Analysis Time | 10 - 60 minutes per sample. | 15 - 45 minutes per sample. | 20 - 60 minutes per plate (multiple samples). |
| Key Advantages | Versatile for a wide range of non-volatile compounds; excellent quantification. | Superior separation of volatile and semi-volatile compounds; high sensitivity. | Simple, low-cost, high sample throughput for screening.[4] |
| Limitations | May require specialized detectors (e.g., ELSD) for compounds lacking a UV chromophore. | Not suitable for thermally labile or non-volatile compounds without derivatization.[7] | Limited quantitative capability; lower resolution compared to HPLC and GC. |
Experimental Workflows and Methodologies
A comprehensive purity validation strategy often involves a combination of chromatographic techniques. An initial screening by TLC can be followed by quantitative analysis using HPLC for non-volatile components and GC for volatile impurities.
Caption: Workflow for the chromatographic purity validation of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with ELSD
This method is ideal for quantifying the distribution of phosphate esters (mono-, di-esters) and oligomers in the this compound sample.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: Gradient from 30% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 30% B
-
35-40 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 L/min.
-
Sample Preparation: Accurately weigh 50 mg of this compound and dissolve in 10 mL of a 50:50 water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Peak areas are used to determine the relative percentage of each phosphate ester and oligomer. Quantification can be performed using an external standard of purified this compound if available.
Gas Chromatography (GC-MS) for Volatile Impurities
This protocol is designed to detect and quantify volatile impurities such as residual decyl alcohol and 1,4-dioxane.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID). A headspace autosampler is recommended for 1,4-dioxane analysis.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
MS Transfer Line Temperature: 280°C
-
Injection Mode: Split (20:1 ratio)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 100 mg of this compound in 10 mL of methanol. For headspace analysis of 1,4-dioxane, use a validated standard method (e.g., based on USP <467>).
-
Data Analysis: Impurities are identified by their mass spectra (MS) and retention times. Quantification is achieved by creating a calibration curve with certified reference standards.
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC provides a fast and cost-effective way to get a preliminary assessment of the sample's complexity and to check for major impurities.
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (60:20:20, v/v/v).
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of methanol.
-
Application: Spot 5 µL of the sample solution onto the TLC plate.
-
Development: Place the plate in a chromatography tank saturated with the mobile phase and allow the solvent front to travel approximately 80% of the plate height.
-
Visualization:
-
Dry the plate thoroughly.
-
Examine under UV light (254 nm) to see UV-active spots.
-
Spray with a suitable visualization reagent, such as a phosphate-specific molybdenum blue reagent, and gently heat. The main component and phosphate-containing impurities will appear as blue spots.
-
-
Data Analysis: Evaluate the number and intensity of impurity spots relative to the main this compound spot.
Logical Comparison of Techniques
The relationship between the three techniques in a comprehensive validation plan can be visualized based on their primary applications and outcomes.
Caption: Relationship between chromatographic techniques for purity analysis.
By employing a multi-faceted approach that leverages the strengths of HPLC, GC, and TLC, researchers and drug development professionals can confidently validate the purity of this compound, ensuring the quality and consistency of their final products.
References
- 1. altmeyers.org [altmeyers.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Surfactant Analysis [intertek.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. helixchrom.com [helixchrom.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
A Comparative Guide to Deceth-4 Phosphate and Deceth-6 Phosphate in Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
In the formulation of stable emulsions, the selection of an appropriate emulsifying agent is paramount. Among the diverse class of anionic surfactants, phosphate esters are widely utilized for their robust performance across a broad pH range and their ability to impart desirable sensory characteristics to formulations. This guide provides a comparative analysis of two such phosphate esters, Deceth-4 phosphate and Deceth-6 phosphate, with a focus on their role in promoting emulsion stability. While direct, publicly available quantitative comparative studies are limited, this guide synthesizes established principles of surface science and extrapolates performance based on the key structural difference between these two molecules: the degree of ethoxylation.
Molecular Profiles and the Impact of Ethoxylation
This compound and Deceth-6 phosphate share a common hydrophobic decyl (C10) alcohol backbone and a hydrophilic phosphate group. The differentiating factor is the length of the polyethylene glycol (PEG) ether chain, with this compound containing an average of four ethylene oxide units, and Deceth-6 phosphate containing an average of six. This seemingly minor structural variance significantly influences the hydrophilic-lipophilic balance (HLB) of the surfactants, a critical parameter in emulsion formulation.
Generally, a higher degree of ethoxylation increases the hydrophilicity of a surfactant.[1][2] Consequently, Deceth-6 phosphate is expected to be more water-soluble and have a higher HLB value than this compound. This fundamental difference dictates their optimal utility in stabilizing different types of emulsions.
Performance in Emulsion Stability: An Objective Comparison
The stability of an emulsion is a complex interplay of various factors including interfacial tension, droplet size, zeta potential, and the rheology of the continuous phase. The choice between Deceth-4 and Deceth-6 phosphate will influence these parameters differently.
Interfacial Tension Reduction
Both molecules are effective at reducing the interfacial tension between oil and water, a prerequisite for emulsion formation. However, the difference in their HLB values suggests that they will exhibit optimal performance in different oil phases. This compound, being more lipophilic, is anticipated to be more effective at the interface of less polar oils, while the more hydrophilic Deceth-6 phosphate would be better suited for more polar oil phases.
Emulsion Type and Stability
The HLB system provides a framework for selecting emulsifiers. Generally, emulsifiers with lower HLB values (more lipophilic) favor the formation of water-in-oil (W/O) emulsions, while those with higher HLB values (more hydrophilic) are preferred for oil-in-water (O/W) emulsions. Based on its lower degree of ethoxylation, this compound is likely a better candidate for W/O or as a co-emulsifier in O/W emulsions with a more lipophilic co-emulsifier. Conversely, Deceth-6 phosphate, with its higher hydrophilicity, is expected to be a more effective primary emulsifier for O/W emulsions.[1]
Illustrative Experimental Data
The following tables present hypothetical, yet scientifically plausible, quantitative data to illustrate the expected differences in performance between this compound and Deceth-6 phosphate in a model O/W emulsion system. These values are for comparative purposes and actual results will vary depending on the specific formulation and processing conditions.
Table 1: Comparison of Emulsion Properties with this compound vs. Deceth-6 Phosphate
| Parameter | This compound (in O/W Emulsion) | Deceth-6 Phosphate (in O/W Emulsion) | Relevance to Emulsion Stability |
| Mean Droplet Size (µm) | 1.5 - 3.0 | 0.5 - 1.5 | Smaller droplet size generally leads to improved stability against creaming and coalescence. |
| Zeta Potential (mV) | -35 to -45 | -40 to -50 | A higher absolute zeta potential indicates greater electrostatic repulsion between droplets, enhancing stability. |
| Viscosity (cP) | 500 - 1500 | 1000 - 2500 | Higher viscosity of the continuous phase can slow down droplet movement and improve stability. |
| Creaming Index (%) after 24h | 5 - 10 | < 5 | A lower creaming index indicates better stability against gravitational separation. |
Table 2: Inferred Physicochemical Properties
| Property | This compound | Deceth-6 Phosphate | Implication for Emulsification |
| Degree of Ethoxylation | 4 | 6 | Higher ethoxylation increases hydrophilicity. |
| Expected HLB Value | Lower (More Lipophilic) | Higher (More Hydrophilic) | Influences the type of emulsion favored (W/O vs. O/W). |
| Water Solubility | Moderate | Good | Affects ease of incorporation into the aqueous phase. |
Experimental Protocols
To empirically determine the optimal emulsifier for a specific application, the following experimental protocols are recommended.
Emulsion Preparation
-
Oil Phase Preparation: The oil phase, consisting of the chosen oil(s) and any oil-soluble components, is heated to 75-80°C. The phosphate ester emulsifier (Deceth-4 or Deceth-6 phosphate) is typically added to the oil phase.
-
Aqueous Phase Preparation: The aqueous phase, containing water and any water-soluble ingredients, is heated to the same temperature as the oil phase.
-
Emulsification: The oil phase is slowly added to the aqueous phase with continuous high-shear mixing (e.g., using a homogenizer) for a specified period (e.g., 5-10 minutes) to form the primary emulsion.
-
Cooling: The emulsion is then cooled to room temperature with gentle stirring.
Emulsion Stability Assessment
-
Macroscopic Observation: Visual assessment for any signs of phase separation, creaming, or coalescence at predetermined time intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Microscopic Analysis: Observation of the emulsion under a microscope to assess droplet size and distribution.
-
Particle Size Analysis: Quantitative measurement of the mean droplet size and polydispersity index using techniques like dynamic light scattering (DLS).
-
Zeta Potential Measurement: Determination of the surface charge of the emulsion droplets using an electrophoretic light scattering instrument. A zeta potential with a magnitude greater than |30| mV is generally indicative of good stability.
-
Rheological Measurements: Evaluation of the emulsion's viscosity and viscoelastic properties using a rheometer. Changes in viscosity over time can indicate instability.
-
Accelerated Stability Testing: Centrifugation of the emulsion at high speeds to accelerate gravitational separation and assess the creaming or sedimentation stability.
Visualizing Experimental Workflows and Molecular Interactions
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical emulsion stability testing workflow and the theoretical orientation of Deceth-4 and Deceth-6 phosphate at an oil-water interface.
Conclusion
The choice between this compound and Deceth-6 phosphate as an emulsifier is a nuanced decision that should be guided by the specific requirements of the formulation, particularly the nature of the oil phase. Deceth-6 phosphate, with its higher degree of ethoxylation, is generally a more robust choice for creating stable O/W emulsions, especially with more polar oils. This compound, being more lipophilic, may find utility in W/O emulsions or as a co-emulsifier to fine-tune the stability and sensory properties of O/W systems.
For drug development professionals and researchers, it is imperative to conduct thorough stability studies, as outlined in the experimental protocols, to validate the performance of the chosen emulsifier within the final formulation. The illustrative data and diagrams provided in this guide serve as a foundational resource for understanding the expected performance differences and for designing effective emulsion stability studies.
References
Efficacy comparison between phosphate ester surfactants and other emulsifiers
In the intricate world of formulation science, the selection of an optimal emulsifier is paramount to achieving stable and effective drug delivery systems. This guide offers a comparative analysis of phosphate ester surfactants against other commonly used emulsifier classes—non-ionic, anionic, and cationic surfactants—supported by experimental data to inform researchers, scientists, and drug development professionals in their formulation decisions.
Performance Under the Microscope: A Data-Driven Comparison
The efficacy of an emulsifier is judged by its ability to create and maintain a stable emulsion, characterized by key parameters such as emulsion stability, particle size of the dispersed phase, and the reduction of interfacial tension between the oil and water phases. While direct, comprehensive head-to-head studies are limited, the following tables synthesize available data to provide a comparative overview.
Table 1: Emulsion Stability Comparison
| Emulsifier Type | Emulsifier Example | Oil Phase | Emulsifier Conc. | Observation Time | Creaming Index (%) | Notes |
| Phosphate Ester | 2-Dodecoxyethyl Phosphate | Mineral Oil | 1% (w/v) | 24 hours | Data not available; generally considered to form stable emulsions[1] | Specific quantitative data for this phosphate ester is limited.[1] |
| Non-ionic | Polysorbate 80 | Mineral Oil | 1% (w/v) | 24 hours | Low (Stable) | Known for excellent performance in creating stable oil-in-water emulsions.[2] |
| Non-ionic | Polysorbate 60 | Corn Oil | 1% (w/v) | 9 hours | Stable | Emulsions remained stable and homogeneous across various fat fractions.[3][4] |
| Anionic | Sodium Lauryl Sulfate (SLS) | Mineral Oil | 1% (w/v) | 24 hours | High (Unstable) | Known for strong detergency but can have lower emulsifying stability compared to others.[5] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Corn Oil | 1% (w/v) | 9 hours | Unstable | Showed marked creaming of oil droplets.[3][4][6] |
Table 2: Particle Size and Interfacial Tension Comparison
| Emulsifier Type | Emulsifier Example | Critical Micelle Concentration (CMC) | Interfacial Tension (IFT) at CMC (mN/m) | Resulting Emulsion Particle Size |
| Phosphate Ester | 2-Dodecoxyethyl Phosphate | Data not available; generally higher than sulfates[5] | Data not available; known to be effective at reducing surface tension[5] | Influenced by concentration and homogenization energy.[2] |
| Non-ionic | Polysorbate 80 | ~0.013 - 0.05 mM[1] | ~30-40[1] | Decreases with increasing concentration.[2] |
| Non-ionic | Pluronic® F68 | ~0.01 - 0.08 mM | ~35-45 | Data not available |
| Non-ionic | Brij® 35 | ~0.05 - 0.1 mM | ~30-35 | Data not available |
| Anionic | Sodium Lauryl Sulfate (SLS) | ~8.2 mM in water at 25°C[5] | ~32-33.8[5] | Data not available |
The Anionic Advantage: Unique Properties of Phosphate Esters
Phosphate esters, as anionic surfactants, offer distinct advantages. Their negative charge can contribute to electrostatic stabilization of emulsions.[5] They are also noted for their stability over a wide pH range and good electrolyte tolerance.[7] Furthermore, phosphate esters are generally considered to have a milder profile and be less irritating to the skin compared to other anionic surfactants like sodium lauryl sulfate, a crucial factor in the development of topical and parenteral drug formulations.[5] The ratio of mono- and di-esters in the phosphate ester surfactant can be adjusted to fine-tune its properties, offering a versatile tool for formulators.[7]
Experimental Corner: Protocols for Efficacy Evaluation
Reproducible and reliable data is the cornerstone of formulation science. Below are detailed methodologies for key experiments used to compare the efficacy of different emulsifiers.
Protocol 1: Oil-in-Water Emulsion Preparation
This protocol describes a common method for preparing oil-in-water (O/W) emulsions for comparative stability studies.
Materials:
-
Oil Phase (e.g., Mineral Oil, Corn Oil)
-
Aqueous Phase (e.g., Deionized Water)
-
Emulsifiers (Phosphate Ester, Polysorbate 80, SDS, etc.)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Phase Preparation:
-
Prepare the aqueous phase by dissolving the desired concentration of the emulsifier (e.g., 1% w/v) in deionized water. Stir using a magnetic stirrer until fully dissolved.
-
Measure the required volume of the oil phase.
-
-
Heating (if necessary): For semi-solid or waxy components, both the oil and aqueous phases should be heated separately to approximately 70-80°C. The aqueous phase should be a few degrees warmer than the oil phase.
-
Homogenization:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.
-
Homogenize at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes) to ensure uniform droplet size distribution.
-
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Storage: Transfer the prepared emulsions into sealed containers for stability testing.
Protocol 2: Emulsion Stability Assessment using Light Scattering
This method provides a quantitative measure of emulsion stability by monitoring changes in particle size and creaming over time.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument or a static multiple light scattering analyzer (e.g., Turbiscan).
Procedure:
-
Sample Preparation: Transfer a sample of the freshly prepared emulsion into a measurement cuvette.
-
Initial Measurement: Perform an initial scan of the sample to determine the initial backscattering and transmission profiles, which relate to the initial particle size and concentration.
-
Incubation: Store the cuvette at a controlled temperature (e.g., 25°C or 40°C for accelerated stability).
-
Time-Lapsed Measurements: Perform scans at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours) for a predetermined duration (e.g., 7 days).
-
Data Analysis:
-
Analyze the backscattering profiles to detect clarification at the bottom (sedimentation) or creaming at the top of the sample.
-
The rate of change in the clarification or creaming layer thickness is used to quantify the emulsion instability.
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of cream layer / Total height of emulsion) x 100. A lower creaming index indicates higher stability.[8]
-
Protocol 3: Interfacial Tension Measurement
The pendant drop method is a widely used technique to determine the interfacial tension between the oil and aqueous phases.
Instrumentation:
-
Pendant Drop Tensiometer with a video camera and analysis software.
Procedure:
-
Chamber Preparation: Fill the optical glass cuvette of the tensiometer with the aqueous phase containing the dissolved emulsifier.
-
Droplet Formation: A drop of the oil phase is formed at the tip of a needle submerged in the aqueous phase.
-
Image Capture: The profile of the pendant drop is captured by the camera.
-
Shape Analysis: The software analyzes the shape of the drop, which is governed by the balance between gravitational forces and interfacial tension.
-
IFT Calculation: The interfacial tension is calculated by fitting the drop shape to the Young-Laplace equation.
-
Concentration Series: Repeat the measurement for a series of emulsifier concentrations to determine the critical micelle concentration (CMC) and the IFT at the CMC.
Visualizing the Workflow
To effectively compare emulsifier efficacy, a structured experimental workflow is essential. The following diagram, generated using the DOT language, outlines the key steps.
Conclusion
The choice of an emulsifier is a critical decision in formulation development, with significant impacts on product stability and performance. While non-ionic surfactants like Polysorbate 80 are well-established for their excellent emulsifying capabilities, phosphate esters present a compelling alternative with their unique anionic properties, good stability profiles, and mildness. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions. However, due to the limited availability of direct comparative data for specific phosphate esters, further experimental evaluation is often necessary to determine the optimal emulsifier for a given application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Deceth-4 Phosphate and its Alternatives in Experimental Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in ensuring the stability and efficacy of emulsions and other colloidal dispersions. Deceth-4 phosphate, a non-ionic surfactant, is often utilized for its emulsifying and cleansing properties.[1][2][3] This guide provides a comparative analysis of this compound against common alternatives, supported by available experimental data and detailed protocols to assist in making informed decisions for your research needs.
Performance Comparison of Surfactants
The effectiveness of a surfactant is determined by several key parameters, including its ability to reduce surface tension, form micelles, and create stable emulsions. The following table summarizes the available data for this compound and its common alternatives.
| Surfactant | Type | Hydrophilic-Lipophilic Balance (HLB) | Critical Micelle Concentration (CMC) | Key Applications |
| This compound | Anionic/Non-ionic character | ~9.7 (Estimated) | Data not readily available | Emulsifier, cleansing agent in cosmetics and personal care products.[1][2][4] |
| Polysorbate 80 (Tween 80) | Non-ionic | 15.0 | ~0.012 mM in water | Emulsifier and stabilizer in food, pharmaceuticals, and cosmetics; solubilizer for poorly water-soluble drugs. |
| Triton X-100 | Non-ionic | 13.5 | ~0.2-0.9 mM in water | Detergent for cell lysis, dispersing agent, and emulsifier in research applications. |
| Pluronic F-68 (Poloxamer 188) | Non-ionic | 29 | ~1.0% w/v in water | Stabilizer in cell culture, emulsifier in pharmaceutical and cosmetic formulations. |
Note: Specific experimental values for this compound are not widely published in scientific literature. The provided HLB value is an estimate based on its chemical structure. Researchers may need to determine the CMC and other performance metrics empirically for their specific application.
Experimental Protocols
To provide a framework for comparing these surfactants, a general protocol for the formation and evaluation of a simple oil-in-water (O/W) emulsion is detailed below.
Objective:
To prepare and evaluate the stability of an oil-in-water emulsion using different surfactants.
Materials:
-
This compound
-
Polysorbate 80
-
Triton X-100
-
Pluronic F-68
-
Mineral Oil (or other suitable oil phase)
-
Deionized Water
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Particle size analyzer
-
Optical microscope
-
Centrifuge
Experimental Workflow:
Caption: Experimental workflow for emulsion preparation and evaluation.
Procedure:
-
Preparation of the Aqueous Phase:
-
Accurately weigh the desired amount of surfactant (e.g., 2% w/w).
-
Add the surfactant to the deionized water.
-
Gently heat and stir the mixture until the surfactant is fully dissolved.
-
-
Preparation of the Oil Phase:
-
Accurately weigh the mineral oil (e.g., 20% w/w).
-
-
Emulsification:
-
While stirring the aqueous phase, slowly add the oil phase.
-
Once all the oil has been added, homogenize the mixture using a high-shear mixer or sonicator for a specified time (e.g., 5 minutes) and speed to form a uniform emulsion.
-
-
Evaluation:
-
Particle Size Analysis: Determine the mean droplet size and size distribution of the emulsion using a particle size analyzer.[5][6][7][8]
-
Microscopic Examination: Observe a drop of the emulsion under an optical microscope to assess the uniformity of the dispersion and check for any signs of coalescence.
-
Accelerated Stability Testing: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[9] Observe for any phase separation, creaming, or sedimentation. The stability of an emulsion can be evaluated under various storage conditions, including different temperatures and humidity levels.[9][10][11]
-
Cross-Validation of Results
To ensure the validity of experimental findings, it is crucial to cross-validate results. This can be achieved through several approaches:
-
Replication: Repeat the experiments multiple times to ensure the results are consistent and reproducible.
-
Use of Alternative Measurement Techniques: Employ different methods to measure the same parameter. For instance, particle size can be measured by both dynamic light scattering and laser diffraction.[5][7] Interfacial tension can be measured using methods like the Du Noüy ring, Wilhelmy plate, or pendant drop.[12][13][14]
-
Comparison with Literature Data: Where possible, compare your results with published data for similar systems.
-
Control Experiments: Always include a control sample (e.g., an emulsion prepared without a surfactant or with a well-characterized surfactant) to provide a baseline for comparison.
By systematically comparing the performance of this compound with its alternatives using standardized protocols and robust validation methods, researchers can confidently select the most suitable surfactant for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. Cas 52019-36-0,this compound | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. altmeyers.org [altmeyers.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. azom.com [azom.com]
- 6. Particle size analysis of some water/oil/water multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Emulsions | Entegris [entegris.com]
- 9. SOP for Emulsion Stability Testing in Creams – SOP Guide for Pharma [pharmasop.in]
- 10. ijpsonline.com [ijpsonline.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. nanoscience.com [nanoscience.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. Interfacial tension | KRÜSS Scientific [kruss-scientific.com]
Deceth-4 Phosphate: A Performance Evaluation Against Traditional Surfactants
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of surfactant chemistry, the selection of an appropriate surface-active agent is paramount to formulation stability and efficacy. This guide provides an objective comparison of Deceth-4 phosphate, a phosphate ester surfactant, against traditional surfactants commonly employed in various scientific and industrial applications. The following sections present a detailed analysis of their performance characteristics, supported by experimental data and standardized testing protocols.
Executive Summary
This compound is a polyethylene glycol ether of decyl alcohol that functions as a versatile emulsifier and surfactant.[1][2][3] Its phosphate group offers unique properties, including good stability over a broad pH range and potential for corrosion inhibition. This guide evaluates its performance in key areas—surface tension reduction, critical micelle concentration (CMC), emulsification power, and foaming ability—in comparison to the well-established anionic surfactant Sodium Lauryl Sulfate (SLS), the amphoteric surfactant Cocamidopropyl Betaine (CAPB), and the non-ionic surfactant Polysorbate 80.
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for the structurally similar Laureth-4 phosphate is used as a proxy to provide illustrative performance indicators for the phosphate ester class.
Performance Data Comparison
The following tables summarize the key performance indicators for this compound (represented by Laureth-4 phosphate data) and traditional surfactants.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound (as Laureth-4 Phosphate) | Anionic (Phosphate Ester) | Data not readily available; generally low for phosphate esters | Data not readily available; generally effective at reducing surface tension |
| Sodium Lauryl Sulfate (SLS) | Anionic | ~8.2[4] | ~38.4 |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | ~1.6 | ~35.0 |
| Polysorbate 80 | Non-ionic | ~0.013 | ~42.0 |
| Surfactant | Primary Functions | Foaming Profile | Emulsification Power |
| This compound (as Laureth-4 Phosphate) | Emulsifier, Cleansing Agent[5][6] | Moderate to low | Excellent, particularly for oil-in-water emulsions[7] |
| Sodium Lauryl Sulfate (SLS) | Cleansing Agent, Foaming Agent | High | Good |
| Cocamidopropyl Betaine (CAPB) | Co-surfactant, Foam Booster, Viscosity Enhancer | High, stable foam | Moderate |
| Polysorbate 80 | Emulsifier, Solubilizer | Low | Excellent, particularly for oil-in-water emulsions |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible and comparative evaluations of surfactant performance.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Methodology: Wilhelmy Plate Method
This method measures the force exerted on a platinum plate at the liquid-air interface to determine surface tension.
Procedure:
-
Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Calibrate the tensiometer using deionized water.
-
For each concentration, immerse the Wilhelmy plate into the solution.
-
Record the force required to pull the plate from the interface, which is proportional to the surface tension.
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. The surface tension at the CMC is the value at this plateau.
Evaluation of Foaming Ability
Methodology: Ross-Miles Foam Test (ASTM D1173)
This standardized test measures the initial foam height and the stability of the foam over time.
Procedure:
-
Prepare a standard concentration of the surfactant solution in distilled water.
-
Pour a specific volume of the solution into a graduated cylinder.
-
Allow a second specific volume of the same solution to fall from a defined height into the graduated cylinder, generating foam.
-
Measure the initial height of the foam column immediately after the addition is complete.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Assessment of Emulsification Power
Methodology: Emulsion Stability Test
This method evaluates the ability of a surfactant to form and stabilize an oil-in-water emulsion.
Procedure:
-
Prepare an oil phase (e.g., mineral oil) and an aqueous phase containing the surfactant at a specified concentration.
-
Combine the oil and aqueous phases in a 1:1 ratio in a graduated cylinder.
-
Homogenize the mixture using a high-shear mixer for a defined period to form an emulsion.
-
Allow the emulsion to stand undisturbed.
-
Measure the volume of any separated water or oil at regular intervals (e.g., 1, 2, 4, 24 hours).
-
Emulsion stability is inversely proportional to the volume of the separated phases. A more stable emulsion will show less separation over time.
Visualizations
Experimental Workflow for Surfactant Performance Evaluation
Caption: Workflow for evaluating surfactant performance.
Mechanism of Surfactant-Induced Skin Barrier Perturbation
Surfactants, particularly harsh anionic surfactants, can interact with the stratum corneum, the outermost layer of the skin. This interaction can lead to the disruption of the skin's barrier function, resulting in irritation and increased transepidermal water loss. The following diagram illustrates the key steps in this process.
Caption: Surfactant interaction with the skin barrier.
Conclusion
This compound and other phosphate ester surfactants offer a compelling alternative to traditional surfactants, particularly in applications requiring robust emulsification and stability in a wide range of conditions. While they may not exhibit the high foaming properties of surfactants like SLS or CAPB, their efficacy as emulsifiers is a significant advantage. The choice of surfactant will ultimately depend on the specific requirements of the formulation, including desired foam level, emulsion type, and compatibility with other ingredients. Further research to quantify the specific performance parameters of this compound is warranted to enable a more direct and comprehensive comparison. This guide provides a foundational framework for such evaluations.
References
A comparative study of the toxicological profiles of different Deceth compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of various Deceth compounds, a class of non-ionic surfactants widely used in the cosmetics and pharmaceutical industries. Deceths are polyethylene glycol (PEG) ethers of decyl alcohol, and are designated by a number corresponding to the average number of ethylene oxide units in the molecule (e.g., Deceth-3, Deceth-6, Deceth-8). This guide summarizes available toxicological data, outlines key experimental methodologies for their assessment, and visualizes relevant biological interactions.
Executive Summary
Deceth compounds are generally considered to have a low order of acute toxicity and are safe for use in cosmetic products when formulated to be non-irritating. The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of alkyl PEG ethers, including the Deceth series, and concluded they are safe as used under these conditions.[1][2] The primary toxicological concerns are skin and eye irritation, which tend to vary with the degree of ethoxylation. A potential impurity from the manufacturing process is 1,4-dioxane, a known carcinogen, which should be limited to trace amounts in the final product.[1][3] While specific comparative quantitative toxicity data across a range of Deceth compounds is limited in publicly available literature, this guide compiles representative data for the broader class of polyoxyethylene alkyl ethers to provide a toxicological context.
Data Presentation: Comparative Toxicology
The following tables summarize the available quantitative and qualitative toxicological data for Deceth compounds and related ethoxylated alcohols.
Table 1: Acute Toxicity Data for Ethoxylated Alcohols
| Compound/Class | Test Species | Route | LD50 Value | Reference |
| Deceth-8 | Rat | Oral | 500 mg/kg | [4] |
| Polyoxyethylene Alkyl Ethers | Rat | Oral | ~2-4 g/kg | [5] |
| Polyoxyethylene Cetyl Ether | Mouse | Oral | 2.60 g/kg | [6] |
| Polyoxyethylene Cetyl Ether | Rabbit | Dermal | 40 g/kg (4 weeks) | [6] |
Table 2: Summary of Irritation and Sensitization Profile
| Endpoint | Finding | Notes | References |
| Skin Irritation | Can be irritating, especially at high concentrations. | Formulations should be designed to be non-irritating. Undiluted substances may cause irritation. | [1][7] |
| Eye Irritation | Can cause serious eye damage. | The degree of irritation can vary based on the specific Deceth compound and its concentration. | [4][7] |
| Skin Sensitization | Unlikely to cause allergic skin reactions. | Based on available data for the broader class of polyoxyethylene alkyl ethers. | [7] |
Table 3: Genotoxicity and Carcinogenicity Profile
| Endpoint | Finding | Notes | References |
| Mutagenicity | Negative | Data for the alkyl PEG ethers group did not show mutagenic potential. Based on available data, not considered genotoxic. | [1][8] |
| Carcinogenicity | Not considered carcinogenic. | The main concern is the potential presence of the carcinogenic impurity 1,4-dioxane, which can be removed during manufacturing. | [3][8] |
| Developmental and Reproductive Toxicity | Negative | Studies on the alkyl PEG ethers group did not show developmental or reproductive toxicity. Not considered to cause reproductive or developmental toxicity. | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of toxicological profiles. Below are summaries of key experimental protocols relevant to the evaluation of Deceth compounds.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
-
Objective: To assess the potential of a substance to cause cell damage.
-
Cell Lines: Human keratinocytes (e.g., HaCaT) or fibroblasts are commonly used to model skin cells.
-
Methodology:
-
Cells are cultured in 96-well plates until they reach a suitable confluence.
-
The culture medium is replaced with medium containing various concentrations of the Deceth compound. Positive (e.g., sodium lauryl sulfate) and negative (culture medium) controls are included.
-
After a defined exposure period (e.g., 24 hours), the cell viability is assessed using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of the cells, which correlates with cell viability.
-
The optical density is measured, and the concentration that causes a 50% reduction in cell viability (IC50) is calculated.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
-
Objective: To identify substances that are irritating to the skin.
-
Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EPISKIN™) that mimics the properties of the upper layers of human skin.
-
Methodology:
-
The Deceth compound is applied topically to the surface of the RhE tissue.
-
After a specific exposure time (e.g., 60 minutes), the substance is rinsed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is then determined using the MTT assay.
-
A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
-
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
-
Objective: To identify substances that can cause serious eye damage.
-
Test System: Isolated bovine corneas obtained as a by-product from abattoirs.
-
Methodology:
-
The isolated cornea is mounted in a holder that separates the anterior and posterior chambers.
-
The Deceth compound is applied to the epithelial surface of the cornea for a defined period.
-
Opacity Measurement: The amount of light transmitted through the cornea is measured using an opacitometer before and after exposure. An increase in opacity indicates corneal damage.
-
Permeability Measurement: After exposure, sodium fluorescein dye is added to the anterior chamber. The amount of dye that passes through the cornea into the posterior chamber is measured with a spectrophotometer. An increase in permeability indicates damage to the corneal barrier function.
-
An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the irritation potential.
-
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific bacterial strains.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).
-
Methodology:
-
The bacterial strains are exposed to the Deceth compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Mandatory Visualizations
General Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a chemical compound like a Deceth surfactant using a battery of in vitro tests.
Workflow for In Vitro Toxicity Testing
Potential Cellular Interaction of Non-ionic Surfactants
While specific signaling pathways for Deceth compounds are not well-documented in public literature, non-ionic surfactants, in general, can interact with cells primarily through their effects on cell membranes. This can lead to a cascade of secondary effects. The diagram below illustrates a generalized potential mechanism of cytotoxicity.
References
- 1. Safety assessment of alkyl PEG ethers as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Final Report on the Safety Assessment of Ceteth-1, -2, -3, -4, -5, -6, -10, -12, -14, -15, -16, -20, -24, -25, -30, and -45 | Semantic Scholar [semanticscholar.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. erasm.org [erasm.org]
- 6. Ecotoxicity quantitative structure-activity relationships for alcohol ethoxylate mixtures based on substance-specific toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Assessment of Alkyl PEG/PPG Ethers as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety assessment of alkyl PEG ethers as used in cosmetics. | Semantic Scholar [semanticscholar.org]
Assessing the Biodegradability of Deceth-4 Phosphate in Environmental Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of chemical compounds is a critical consideration in product development and environmental risk assessment. This guide provides a comparative analysis of the biodegradability of Deceth-4 phosphate, a non-ionic surfactant, against common alternatives. Due to the limited direct experimental data on this compound, this assessment is based on the known biodegradability of its constituent components—C10 alcohol ethoxylates and organophosphates—and data from standardized testing protocols for similar surfactants.
Comparative Biodegradability Data
The following table summarizes the biodegradability of this compound (inferred) and its alternatives. "Ready biodegradability" is the highest classification, indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.
| Surfactant | Chemical Class | Biodegradability Classification | Test Method | Biodegradation Percentage (28 days) |
| This compound (inferred) | Alcohol Ethoxylate Phosphate | Likely Readily Biodegradable | Inferred from OECD 301 series | > 60% |
| C10-C16 Alcohol Ethoxylate | Alcohol Ethoxylate | Readily Biodegradable[1] | OECD 301D[2] | 69%[2] |
| Sodium Lauryl Sulfate (SLS) | Alkyl Sulfate | Readily Biodegradable[3][4] | OECD 301 series[4] | > 99%[4] |
| Sodium Laureth Sulfate (SLES) | Alkyl Ether Sulfate | Readily Biodegradable[5] | OECD 301 series[5] | > 90%[5] |
| Lauryl Glucoside | Alkyl Polyglucoside | Readily Biodegradable[6][7][8][9] | - | Completely Biodegradable[6] |
Note: The biodegradability of this compound is inferred based on the high biodegradability of C10-C16 alcohol ethoxylates. The phosphate group is expected to be cleaved and utilized by microorganisms.
Experimental Protocols for Biodegradability Testing
Standardized test methods are crucial for assessing the biodegradability of chemical substances. The most commonly employed methods for readily biodegradable surfactants are the OECD 301 series and ISO 14593.
OECD 301B: Ready Biodegradability – CO₂ Evolution Test
This test evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.[10][11][12]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated with CO₂-free air in the dark or diffuse light.[10][11] The degradation is monitored by measuring the CO₂ produced over a 28-day period.[12]
Procedure:
-
Preparation: The test substance is added to a mineral medium to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.[10]
-
Inoculation: A small volume of a mixed population of microorganisms, usually from the effluent of a wastewater treatment plant, is added.[10][11]
-
Incubation: The test vessels are incubated at a constant temperature (22 ± 2°C) and aerated with CO₂-free air.[10]
-
CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or by a total organic carbon (TOC) analyzer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance with its theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[12][13]
ISO 14593: Evaluation of Ultimate Aerobic Biodegradability of Organic Compounds in Aqueous Medium – Method by Analysis of Inorganic Carbon in Sealed Vessels (CO₂ Headspace Test)
This method also determines the ultimate aerobic biodegradability by measuring the increase in inorganic carbon in the headspace of sealed vessels.[14][15][16][17][18]
Principle: The test substance is incubated in a sealed vessel with a small headspace, containing a mineral medium and an inoculum. The amount of CO₂ produced by the microbial degradation of the test substance is determined by measuring the increase of inorganic carbon in the test medium.[14][17]
Procedure:
-
Preparation: A defined volume of mineral medium containing the test substance is placed in a sealed vessel.
-
Inoculation: The medium is inoculated with a mixed microbial population.
-
Incubation: The sealed vessels are incubated with shaking at a constant temperature for a period of 28 days.[14][15]
-
Measurement: The concentration of inorganic carbon (IC) in the test medium is measured at the beginning and end of the test, and at intermediate times if a biodegradation curve is required.[14]
-
Data Analysis: The percentage of biodegradation is calculated from the net increase in inorganic carbon in the test vessels compared to the theoretical amount of inorganic carbon (ThIC) that can be produced from the test substance. The pass level for ready biodegradability is the same as for the OECD 301 series.
Visualizing Biodegradation Assessment
To better understand the processes involved in assessing biodegradability, the following diagrams illustrate the experimental workflow and a comparative logic model.
Caption: Workflow for assessing surfactant biodegradability.
Caption: Logic model for surfactant biodegradability comparison.
Conclusion
Based on the available scientific literature for structurally similar compounds, this compound is expected to be readily biodegradable. Its structure, consisting of a C10 alcohol ethoxylate chain and a phosphate group, suggests that it is susceptible to microbial degradation. The alcohol ethoxylate portion is known to be readily biodegradable, and the phosphate ester linkage is likely to be hydrolyzed by microbial enzymes, releasing the phosphate to be utilized as a nutrient.
For formulators and researchers prioritizing environmental safety, this compound appears to be a viable option. However, for applications requiring the highest degree of certainty and a preference for naturally derived surfactants, alternatives like Lauryl Glucoside, which is completely biodegradable, may be considered.[6] Standardized biodegradability testing of this compound is recommended to confirm these inferences and provide definitive data for environmental risk assessments.
References
- 1. puracy.com [puracy.com]
- 2. santos.com [santos.com]
- 3. nbinno.com [nbinno.com]
- 4. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLES Biodegradable Surfactant - INTERSURFCHEM [polymerchem.org]
- 6. puracy.com [puracy.com]
- 7. Lauryl Glucoside | Cosmetic Ingredients Guide [ci.guide]
- 8. specialchem.com [specialchem.com]
- 9. LAURYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. OECD 301B Sustainable Guide [smartsolve.com]
- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 13. smithers.com [smithers.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. respirtek.com [respirtek.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. ISO 14593 - Ultimate Aerobic Biodegradation - Situ Biosciences [situbiosciences.com]
- 18. ISO 14593 - Ultimate Aerobic Biodegradation - Situ Biosciences [situbiosciences.com]
Quantitative Analysis of Deceth-4 Phosphate in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Deceth-4 phosphate in complex matrices such as cosmetic and pharmaceutical formulations. This compound, a non-ionic surfactant, is valued for its emulsifying, cleansing, and solubilizing properties. Accurate quantification is crucial for formulation development, quality control, and stability testing. This document compares the performance of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental protocols and illustrative data.
Methodology Comparison
The selection of an appropriate analytical technique depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. HPLC-ELSD and LC-MS/MS are two powerful and commonly employed methods for the analysis of non-ionic surfactants like this compound, which lack a strong UV chromophore.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust and widely accessible technique for the quantification of non-volatile and semi-volatile compounds. The detector response is based on the light scattering of analyte particles after nebulization and solvent evaporation, making it suitable for analytes without a chromophore.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This technique allows for the precise identification and quantification of analytes even in highly complex matrices.
Quantitative Data Summary
The following tables present a summary of typical performance characteristics for the quantitative analysis of this compound using HPLC-ELSD and LC-MS/MS. The data is compiled from literature on structurally similar polyoxyethylene alkyl ether phosphates and is intended to be illustrative for comparative purposes.
Table 1: Comparison of HPLC-ELSD and LC-MS/MS for this compound Quantification
| Parameter | HPLC-ELSD | LC-MS/MS |
| Principle | Light scattering of non-volatile analyte particles | Mass-to-charge ratio of ionized analyte and its fragments |
| Selectivity | Moderate | Very High |
| Sensitivity (LOD) | ~100-500 ng/mL | ~0.1-10 ng/mL |
| Linearity (R²) | >0.99 (with polynomial fit) | >0.999 (linear fit) |
| Precision (%RSD) | < 5% | < 3% |
| Matrix Effect | Moderate | Can be significant, requires internal standards |
| Instrumentation Cost | Moderate | High |
| Throughput | High | High |
Table 2: Illustrative Quantitative Performance Data
| Method | Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| HPLC-ELSD | This compound | Cream Base | 500 | 92.5 | 4.2 |
| LC-MS/MS | This compound | Cream Base | 5 | 98.7 | 2.1 |
| HPLC-ELSD | This compound | Aqueous Solution | 100 | 98.2 | 3.5 |
| LC-MS/MS | This compound | Aqueous Solution | 0.5 | 99.5 | 1.8 |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-ELSD and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes and may require optimization for specific sample matrices.
Sample Preparation for Cream and Lotion Matrices
-
Weighing: Accurately weigh approximately 1 gram of the cream or lotion sample into a 50 mL centrifuge tube.
-
Dissolution: Add 10 mL of a suitable organic solvent (e.g., methanol or isopropanol) and vortex vigorously for 2-3 minutes to dissolve the sample.
-
Precipitation of Excipients: Add 20 mL of a non-solvent for the excipients (e.g., acetonitrile) to precipitate proteins and other interfering substances.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Extraction: Carefully collect the supernatant containing the this compound.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration within the calibration range of the analytical method.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC-ELSD Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start with 30% A, increase to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
LC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).
-
Start with 20% A, increase to 90% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution. For a related compound like Laureth-4 phosphate, one might monitor transitions corresponding to the protonated molecule and its characteristic fragments.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
Benchmarking the performance of Deceth-4 phosphate in specific research applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulating effective and stable drug delivery systems. This guide provides a comprehensive performance benchmark of Deceth-4 phosphate, an anionic surfactant, in key research applications such as nanoemulsions and drug nanocrystal stabilization. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes information on the broader class of phosphate ester surfactants to provide a comparative context against common alternatives.
This compound, also known by trade names such as Crodafos D4A, Ethfac 141, and Monafax 1214, is a polyoxyethylene decyl ether phosphate.[1] It functions as an oil-in-water (O/W) emulsifier and a stabilizing agent.[2] Its molecular structure, featuring a hydrophilic phosphate head and a lipophilic decyl tail with four ethylene oxide units, imparts surface-active properties that are valuable in the formulation of colloidal drug delivery systems.[3]
Performance in Nanoemulsion Formulation
Nanoemulsions are increasingly utilized for the delivery of poorly water-soluble drugs. The choice of surfactant is critical in determining the droplet size, stability, and ultimately the bioavailability of the encapsulated drug.[4] Phosphate esters like this compound are effective emulsifiers for creating stable nanoemulsions.[5]
Comparative Performance Data (Illustrative)
The following table presents illustrative data comparing the expected performance of this compound with other commonly used surfactants in a model oil-in-water nanoemulsion formulation. The data is based on typical properties of phosphate esters and other surfactant classes.
| Surfactant | Concentration (% w/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | 2.0 | 120 - 180 | < 0.25 | -30 to -50 |
| Polysorbate 80 | 2.0 | 100 - 150 | < 0.20 | -10 to -25 |
| Poloxamer 188 | 2.0 | 150 - 250 | < 0.30 | -5 to -15 |
| Sodium Lauryl Sulfate | 1.0 | 80 - 130 | < 0.25 | -40 to -60 |
Note: Smaller droplet size and a lower PDI generally indicate a more uniform and stable nanoemulsion. A more negative zeta potential suggests better colloidal stability due to electrostatic repulsion.
Experimental Protocol: Nanoemulsion Preparation (High-Pressure Homogenization)
This protocol describes a general method for preparing an oil-in-water nanoemulsion, which can be adapted for use with this compound.
Materials:
-
Drug-loaded oil phase (e.g., a poorly soluble drug dissolved in a suitable oil like Miglyol 812)
-
Aqueous phase (e.g., purified water, phosphate buffer)
-
This compound (or other surfactant for comparison)
-
Co-surfactant (optional, e.g., Transcutol HP)
Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve the active pharmaceutical ingredient (API) in the selected oil at a predetermined concentration. Gently heat if necessary to ensure complete dissolution.
-
Aqueous Phase: Dissolve this compound and any co-surfactant in the aqueous phase.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Maintain the temperature of the formulation during homogenization using a cooling system.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).
-
References
Safety Operating Guide
Proper Disposal of Deceth-4 Phosphate: A Guide for Laboratory Professionals
The proper disposal of Deceth-4 phosphate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. It is classified as an eye irritant.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.
Step-by-Step Disposal Procedure
The disposal of this compound should adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and your institution's specific protocols for hazardous waste management.[3]
-
Waste Identification and Characterization:
-
Treat all unused or waste this compound, including contaminated materials (e.g., paper towels, gloves), as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition, with a secure screw-top cap.
-
Never mix this compound waste with other incompatible chemical waste streams. For example, it should be kept separate from strong oxidizing agents.[4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and its CAS number, 52019-36-0.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
-
Ensure the storage area is away from sources of ignition, such as open flames or hot surfaces.[3]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EH&S) department.
-
Do not transport the hazardous waste outside of your laboratory. Trained EH&S personnel will collect it.
-
Quantitative Data Summary
Due to the limited availability of a comprehensive SDS for this compound, the following table summarizes the available information and highlights data gaps. In the absence of specific data, it is prudent to adopt a conservative approach and handle the substance as if it possesses the more hazardous characteristics of similar chemicals.
| Property | Value | Notes |
| CAS Number | 52019-36-0 | |
| Synonyms | Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-, phosphate; PEG-4 Decyl ether phosphate | |
| Physical State | Not specified; likely a liquid or waxy solid based on similar PEG derivatives[1] | |
| pH | Not available | Assume it may be acidic due to the phosphate group. |
| Flash Point | Not available | Treat as potentially combustible.[3] |
| Toxicity Data | Eye irritant.[3] Other specific toxicity data (oral, dermal, inhalation) is not readily available. | The potassium salt of this compound has been associated with concerns of genetic defects and cancer, though specific data is lacking. |
| Ecotoxicity Data | Not available | Assume it is harmful to aquatic life and avoid release to the environment.[4][5] |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols and do not involve experimental methodologies. For spill cleanup, the following protocol should be followed:
-
Small Spills:
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water. All cleanup materials should be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EH&S department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Deceth-4 phosphate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Deceth-4 phosphate in a laboratory setting. The following procedures are designed to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against potential splashes which may cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for chemical handling, but specific compatibility should be verified). A lab coat or chemical-resistant apron should also be worn.[1][2][3] | To prevent skin contact. The selection of glove material should be based on the specific solvents being used in conjunction with this compound.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a potential for generating aerosols or if working in a poorly ventilated area. | To prevent inhalation of any airborne droplets or particles. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | To protect feet from potential spills. |
Operational Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when the substance is heated or aerosolized.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from strong oxidizing agents and incompatible materials.
Spill and Disposal Plan
In the event of a spill or for the disposal of this compound, the following procedures should be followed.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Clean: Carefully collect the absorbed material into a suitable container for hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water.
-
Decontaminate: All equipment and materials used in the cleanup should be decontaminated or disposed of as hazardous waste.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4]
-
Do not dispose of down the drain or into the environment.[5]
-
Contact a licensed professional waste disposal service for proper disposal.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
